molecular formula C9H10<br>C6H5C(CH3)=CH2<br>C9H10 B167146 alpha-Methylstyrene CAS No. 25014-31-7

alpha-Methylstyrene

Cat. No.: B167146
CAS No.: 25014-31-7
M. Wt: 118.18 g/mol
InChI Key: XYLMUPLGERFSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methylstyrene, also known as 2-phenylpropene or α-methylstyrene, belongs to the class of organic compounds known as phenylpropenes. Phenylpropenes are compounds containing a phenylpropene moiety, which consists of a propene substituent bound to a phenyl group. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in feces. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans.
This compound is an olefinic compound.
Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115°F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMUPLGERFSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10, Array
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9
Record name Benzene, (1-methylethenyl)-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6144-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-methylethenyl)-, homopolymer, syndiotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-methylethenyl)-, tetramer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17112-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(α-methylstyrene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25014-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-methylethenyl)-, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29858-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9025661
Record name alpha-Methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor.
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, (1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Methyl styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/556
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-METHYL STYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/776
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name alpha-Methyl styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0429.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALPHA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-METHYL STYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/776
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name alpha-Methyl styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0429.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name alpha-Methyl styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/556
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALPHA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-METHYL STYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/776
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name alpha-Methyl styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0429.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALPHA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name alpha-Methyl styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0429.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALPHA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-METHYL STYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/776
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name alpha-Methyl styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0429.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-METHYL STYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/776
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name alpha-Methyl styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/556
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALPHA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-METHYL STYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/776
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name alpha-Methyl styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0429.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1).
Record name ALPHA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid ...

CAS No.

98-83-9, 25014-31-7
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name α-Methylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpropene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, (1-methylethenyl)-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D46R9753IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALPHA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-METHYL STYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/776
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene, alpha-methyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/WL4D7164.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F
Record name ISOPROPENYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALPHA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-METHYL STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-METHYL STYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/776
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name alpha-Methyl styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0429.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to alpha-Methylstyrene: Chemical Structure, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methylstyrene (B127712) (AMS) is an aromatic hydrocarbon with significant applications in the chemical industry, primarily as a comonomer in the production of various polymers and resins. Its unique chemical structure imparts specific properties to these materials, such as improved heat resistance and impact strength. For researchers in materials science and drug development, a thorough understanding of AMS's chemical behavior, synthesis, analysis, and toxicological profile is essential. This guide provides a comprehensive overview of the core technical aspects of this compound, summarizing key data and methodologies for laboratory and research applications.

Chemical Structure and Identifiers

This compound, systematically named (prop-1-en-2-yl)benzene, is a colorless to pale yellow liquid with a characteristic aromatic odor. Its structure consists of a benzene (B151609) ring attached to an isopropenyl group.

IdentifierValue
IUPAC Name (Prop-1-en-2-yl)benzene
CAS Number 98-83-9[1]
Molecular Formula C₉H₁₀[1][2]
SMILES CC(=C)C1=CC=CC=C1[1]
InChI InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical Properties
PropertyValueReference(s)
Molecular Weight 118.18 g/mol [1][2]
Appearance Colorless liquid[1][3]
Density 0.91 g/cm³ at 20 °C[2][3]
Melting Point -23.2 °C to -24 °C[2][3][4]
Boiling Point 165 °C to 169 °C[2][3]
Solubility in Water Insoluble (~0.012 g/100 mL at 20 °C)[2]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, acetone, chloroform[2][4]
Vapor Pressure 2 mmHg at 20 °C[2][3]
Refractive Index 1.535–1.539 at 20 °C[2][5]
Safety and Reactivity Properties
PropertyValueReference(s)
Flash Point 45 °C to 54 °C (closed cup)[2][6]
Autoignition Temperature ~574 °C to 579 °C[2][7][8]
Explosive Limits in Air 1.9–6.6%[2][6]

Industrial Production and Laboratory Synthesis

Industrial Production: The Cumene (B47948) Process

The primary industrial source of this compound is as a by-product of the cumene process for the production of phenol (B47542) and acetone. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved in an acidic medium to yield phenol and acetone. This compound is formed from the dehydration of a dimethylbenzyl alcohol intermediate.

G Cumene Cumene Cumene_Hydroperoxide Cumene Hydroperoxide Cumene->Cumene_Hydroperoxide Oxidation Air Air (O2) Air->Cumene_Hydroperoxide Phenol Phenol Cumene_Hydroperoxide->Phenol Cleavage Acetone Acetone Cumene_Hydroperoxide->Acetone Cleavage DMBA Dimethylbenzyl Alcohol (Intermediate) Cumene_Hydroperoxide->DMBA Side Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Phenol Acid_Catalyst->Acetone AMS This compound DMBA->AMS Dehydration G Start 2-Phenyl-2-propanol + Acid Catalyst Heat Heat and Distill Start->Heat Distillate Distillate (AMS + Water) Heat->Distillate Wash Wash with NaHCO3, Water, and Brine Distillate->Wash Dry Dry over Anhydrous MgSO4 Wash->Dry Filter Filter Dry->Filter Distill Fractional Distillation (Reduced Pressure) Filter->Distill Product Pure this compound Distill->Product G AMS This compound AMS_Oxide This compound Oxide AMS->AMS_Oxide Epoxidation CYP450 Cytochrome P450 CYP450->AMS_Oxide Diol 2-Phenyl-1,2-propanediol AMS_Oxide->Diol Hydrolysis GSH_Conjugate Glutathione Conjugate AMS_Oxide->GSH_Conjugate Conjugation EH Epoxide Hydrolase EH->Diol Further_Metabolism Further Metabolism Diol->Further_Metabolism GST Glutathione S-transferase GST->GSH_Conjugate GSH_Conjugate->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

References

An In-depth Technical Guide to the Synthesis of alpha-Methylstyrene from Cumene Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

alpha-Methylstyrene (B127712) (AMS) is a valuable organic compound, primarily utilized as a comonomer in the production of specialty polymers and resins, such as modified acrylonitrile-butadiene-styrene (ABS) plastics, to enhance heat resistance and impact strength.[1] Industrially, AMS is not typically synthesized as a primary product but is obtained as a significant byproduct of the Hock process, the dominant commercial method for manufacturing phenol (B47542) and acetone (B3395972) from cumene (B47948).[1][2] This process involves the oxidation of cumene to cumene hydroperoxide (CHP), followed by its acid-catalyzed cleavage. This guide provides a detailed technical overview of the synthesis of this compound within the framework of the cumene process, intended for researchers, chemists, and professionals in chemical and drug development.

Core Chemical Principles

The formation of this compound is intrinsically linked to the side reactions of the cumene oxidation and the subsequent cleavage steps. The overall process can be understood through two primary reaction pathways.

  • Cumene Oxidation : Cumene is oxidized with air to form cumene hydroperoxide (CHP). A key side-product formed during this step is dimethylbenzyl alcohol (DMBA).[3][4][5]

  • Acid-Catalyzed Cleavage (Hock Rearrangement) : The primary reaction in the cleavage unit is the decomposition of CHP in the presence of a strong acid catalyst (typically sulfuric acid) to yield phenol and acetone.[3][6] This reaction is highly exothermic.[3][7]

  • Dehydration of DMBA : Concurrently within the acidic environment of the cleavage reactor, the byproduct DMBA undergoes dehydration (an elimination reaction) to form this compound and water.[1][4][8]

The diagram below illustrates the core reaction pathways involved in the cumene process leading to the formation of phenol, acetone, and this compound.

G cluster_cleavage Acid-Catalyzed Cleavage Cumene Cumene CHP Cumene Hydroperoxide (CHP) Cumene->CHP Oxidation DMBA Dimethylbenzyl Alcohol (DMBA) Cumene->DMBA Side Oxidation O2 Air (O2) Phenol_Acetone Phenol + Acetone (Main Products) CHP->Phenol_Acetone Hock Rearrangement AMS This compound (AMS) DMBA->AMS Dehydration Water H₂O H2SO4 H₂SO₄ (catalyst) G Cumene_Air Cumene + Air Oxidation Oxidation Reactors Cumene_Air->Oxidation Concentration Vacuum Concentration Oxidation->Concentration CHP/DMBA Stream Cleavage Acid Cleavage Reactor Concentration->Cleavage Conc. CHP Cumene_Recycle Recycled Cumene Concentration->Cumene_Recycle Unreacted Cumene Neutralization Neutralization Cleavage->Neutralization Distillation Distillation Train Neutralization->Distillation Acetone Acetone Distillation->Acetone Phenol Phenol Distillation->Phenol AMS_Product Purified AMS Distillation->AMS_Product Distillation->Cumene_Recycle Cumene_Recycle->Oxidation

References

An In-depth Technical Guide to the Physical Properties of alpha-Methylstyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylstyrene (B127712) (AMS) is an aromatic hydrocarbon with the chemical formula C₉H₁₀. It is a colorless liquid with a characteristic sharp, aromatic odor. As a monomer, it is a crucial precursor in the synthesis of various polymers and resins, finding applications in the manufacturing of plastics, adhesives, and coatings.[1] For professionals in research, particularly in materials science and drug development, a thorough understanding of its physical properties is paramount for safe handling, effective experimental design, and successful application. This guide provides a comprehensive overview of the core physical properties of this compound monomer, including detailed data, methodologies for their determination, and a visualization of its physical state transitions.

Core Physical Properties

The physical characteristics of this compound are well-documented and are essential for its practical application and safety management. These properties are summarized in the tables below.

General Properties
PropertyValueSource(s)
Chemical Formula C₉H₁₀[2]
Molecular Weight 118.18 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[6][7]
Odor Characteristic aromatic odor[3][6][8]
Thermal and Density Properties
PropertyValueSource(s)
Boiling Point 165 - 169 °C[1][5][6]
Melting Point -23 to -24 °C[1][5][6]
Density 0.906 - 0.91 g/cm³ at 20 °C[3][6]
Vapor Density 4.1 (vs air)[1][2][4]
Vapor Pressure 1.33 kPa at 43.2 °C; 2.1 mmHg at 20 °C[1][4][6][8]
Flash Point 48 °C[6][9]
Optical and Solubility Properties
PropertyValueSource(s)
Refractive Index 1.536 - 1.54 at 20 °C[6][9][10]
Solubility in Water Insoluble (0.12 g/L at 20 °C)[6][9][10][11]
Solubility in Organic Solvents Miscible with most organic solvents such as ethanol, ether, acetone, benzene, and chloroform.[6][9][10][11]

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like this compound is governed by standardized experimental protocols. For researchers and scientists, referencing these standards is crucial for ensuring the accuracy and reproducibility of data. The following are the standard methodologies for determining the key physical properties of aromatic hydrocarbons.

Boiling Point Determination

The boiling point of this compound is determined using methods that precisely measure the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

  • ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography: This method covers the determination of the boiling range distribution of petroleum products. It is applicable to fractions with a final boiling point of 538°C or lower. The principle involves injecting a sample into a gas chromatograph, which separates hydrocarbons in boiling point order. The column temperature is raised at a reproducible rate, and the area under the chromatogram is recorded as a function of time. The boiling point is determined by calibrating the retention times with the boiling points of known hydrocarbons.

  • ASTM D7169 - Standard Test Method for Boiling Point Distribution of Samples with Residues by High Temperature Gas Chromatography: This method is an extension for samples that do not completely elute from the chromatographic system, such as crude oils and residues, determining the boiling point distribution up to 720°C.

Density Measurement

The density of a liquid is its mass per unit volume and is a fundamental physical property.

  • ASTM D3505 - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals: This method describes a simplified procedure for measuring the density of pure liquid chemicals with known temperature expansion functions. It is suitable for liquids with low vapor pressures and viscosities.

  • ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This widely used method involves introducing a small amount of the liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the sample is used to determine its density. This method is fast, requires a small sample volume, and provides high precision.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • ASTM D6591 - Standard Test Method for Determination of Aromatic Hydrocarbon Types in Middle Distillates—High Performance Liquid Chromatography Method with Refractive Index Detection: While this method is primarily for determining the types of aromatic hydrocarbons, it relies on a refractive index detector. The principle of refractive index measurement involves passing a beam of light through the sample and measuring the angle of refraction. This is typically done using an Abbe refractometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical safety parameter.

  • ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester: This is one of the most common methods for determining the flash point of petroleum products. The sample is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

Physical State Transitions of this compound

The physical state of this compound is dependent on temperature. The following diagram illustrates the relationship between temperature and its physical state under standard atmospheric pressure.

G Physical State of this compound vs. Temperature Solid Solid State Liquid Liquid State Solid->Liquid Gas Gaseous State Liquid->Gas T_low < -23 °C T_mid -23 °C to 165 °C T_high > 165 °C

Caption: State transitions of this compound with temperature.

Conclusion

The physical properties of this compound monomer are critical for its safe and effective use in research and industrial applications. This guide provides a consolidated source of this information, emphasizing standardized methodologies for property determination. For professionals in drug development and materials science, these parameters inform everything from reaction conditions and purification strategies to the safety protocols necessary for handling this versatile chemical intermediate.

References

An In-depth Technical Guide to the Ceiling Temperature and Thermodynamics of alpha-Methylstyrene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ceiling temperature and thermodynamic parameters associated with the polymerization of alpha-methylstyrene (B127712) (α-methylstyrene). This information is critical for professionals in research and development who utilize polymeric materials and require a deep understanding of their thermal stability and polymerization behavior.

Introduction to Ceiling Temperature

The ceiling temperature (T_c) is a critical thermodynamic parameter in polymer chemistry that describes the temperature at which the rate of polymerization and the rate of depolymerization are equal.[1] Above the T_c, the change in Gibbs free energy for polymerization is positive, making the depolymerization process spontaneous. Conversely, below the T_c, polymerization is favored. This equilibrium is a crucial consideration in the synthesis, processing, and application of polymers, particularly for those with relatively low ceiling temperatures like poly(α-methylstyrene).

The ceiling temperature is defined by the following equation, derived from the Gibbs free energy equation (ΔG_p = ΔH_p - TΔS_p) where ΔG_p is set to zero:[1]

T_c = ΔH_p / ΔS_p

Where:

  • ΔH_p is the enthalpy of polymerization.

  • ΔS_p is the entropy of polymerization.

For the polymerization of α-methylstyrene, the presence of a methyl group and a phenyl group on the same carbon atom of the vinyl monomer introduces significant steric hindrance in the resulting polymer chain.[1] This steric strain is a key factor contributing to its relatively low ceiling temperature, which is approximately 61-66°C.[2][3]

Thermodynamics of α-Methylstyrene Polymerization

The polymerization of α-methylstyrene is an exothermic process, meaning it releases heat (negative ΔH_p). The conversion of a double bond in the monomer to a single bond in the polymer is the primary contributor to this negative enthalpy change. However, the process also leads to a decrease in entropy (negative ΔS_p) as the randomly oriented monomer molecules become ordered into a long polymer chain.

The interplay between the enthalpic and entropic contributions to the Gibbs free energy of polymerization is what dictates the spontaneity of the reaction at a given temperature.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for the polymerization of α-methylstyrene.

Thermodynamic ParameterSymbolValueUnitsReferences
Ceiling TemperatureT_c~61 - 66°C[1][2][3]
Enthalpy of PolymerizationΔH_p-33.5 to -42.3kJ/mol
Entropy of PolymerizationΔS_p-104.6J/(mol·K)

Note: The enthalpy of polymerization can vary depending on factors such as the molecular weight of the polymer.

Experimental Determination of Ceiling Temperature and Thermodynamic Parameters

Several experimental techniques can be employed to determine the ceiling temperature and thermodynamic properties of α-methylstyrene polymerization. The following sections outline the general protocols for key methods.

Isothermal Polymerization and Monomer Analysis

Objective: To determine the equilibrium monomer concentration at various temperatures to calculate T_c, ΔH_p, and ΔS_p.

Methodology:

  • Preparation: A series of polymerization reactions are set up with known initial concentrations of α-methylstyrene, a suitable solvent (e.g., tetrahydrofuran), and an initiator (e.g., an anionic initiator like n-butyllithium).

  • Isothermal Reaction: Each reaction vessel is maintained at a precise, constant temperature below the expected T_c.

  • Equilibration: The reactions are allowed to proceed until they reach equilibrium, where the net rate of polymerization is zero. The time required to reach equilibrium will vary with temperature and initiator concentration.

  • Quenching: The polymerization is terminated by adding a quenching agent (e.g., methanol).

  • Monomer Quantification: The concentration of unreacted α-methylstyrene monomer at equilibrium ([M]_eq) is determined using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The relationship between the equilibrium monomer concentration and temperature is used to determine the thermodynamic parameters. By plotting ln[M]_eq versus 1/T, a linear relationship is expected based on the following equation:

    ln[M]_eq = ΔH_p / (RT) - ΔS_p / R

    Where R is the ideal gas constant. From the slope (-ΔH_p/R) and intercept (ΔS_p/R) of the plot, the enthalpy and entropy of polymerization can be calculated. The ceiling temperature can then be determined using T_c = ΔH_p / ΔS_p.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the polymerization or depolymerization of α-methylstyrene.

Methodology:

  • Sample Preparation: A known mass of α-methylstyrene monomer and initiator is placed in a DSC pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample is subjected to a controlled temperature program. To study polymerization, the sample is cooled from above T_c to a temperature where polymerization occurs. To study depolymerization, a sample of poly(α-methylstyrene) is heated from below T_c.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. An exothermic peak will be observed during polymerization, while an endothermic peak will be observed during depolymerization.

  • Data Analysis: The onset temperature of the depolymerization endotherm upon heating can be taken as an approximation of the ceiling temperature. The area under the exothermic or endothermic peak is proportional to the enthalpy of polymerization (ΔH_p).

Visualization of Polymerization-Depolymerization Equilibrium

The following diagram illustrates the dynamic equilibrium between α-methylstyrene monomer and its polymer as a function of temperature, highlighting the central role of the ceiling temperature.

G cluster_temp Temperature Influence Monomer α-Methylstyrene Monomer Monomer->Equilibrium Polymerization (ΔG < 0) Polymer Poly(α-methylstyrene) Polymer->Equilibrium Depolymerization (ΔG > 0) Below_Tc Temperature < T_c Below_Tc->Monomer Above_Tc Temperature > T_c Above_Tc->Polymer

Caption: Equilibrium between α-methylstyrene monomer and polymer.

Conclusion

The ceiling temperature and thermodynamic parameters of α-methylstyrene are fundamental to understanding its polymerization behavior. The relatively low T_c of poly(α-methylstyrene) is a direct consequence of the steric hindrance introduced by the α-methyl and phenyl groups. This characteristic makes it a valuable model system for studying polymerization-depolymerization equilibria and has important implications for its synthesis and potential applications where thermal degradation is a consideration. A thorough understanding of these principles and the experimental methods to determine them is essential for researchers and professionals working with this and other sterically hindered polymers.

References

Solubility of alpha-Methylstyrene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-methylstyrene (B127712) (α-Methylstyrene) in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of polymer chemistry, organic synthesis, and pharmaceutical sciences, where this compound is utilized as a monomer and intermediate.

Introduction to this compound

This compound (AMS) is an organic compound with the chemical formula C₉H₁₀. It is a colorless liquid characterized by its aromatic structure, featuring a vinyl group attached to a methyl-substituted benzene (B151609) ring.[1] AMS is a significant comonomer in the production of various polymers and copolymers, notably in the manufacturing of plastics and resins to enhance heat resistance.[2] Its solubility characteristics are crucial for its application in polymerization processes, formulation of coatings and adhesives, and as a solvent in certain contexts.

Quantitative Solubility Data

Solvent ClassSolventSolubilityNotes
Alcohols MethanolSolubleA solution of 200 µg/ml is commercially available.[3][4]
EthanolSoluble[1][2][5]-
Ketones AcetoneSoluble in all proportions[6]Miscible
Ethers Diethyl EtherSoluble[1][2][5]-
Aromatic Hydrocarbons BenzeneSoluble[2]-
Toluene (B28343)SolubleCopolymers with vinyl toluene are soluble in toluene.
Halogenated Hydrocarbons Carbon TetrachlorideSoluble in all proportions[6]-
ChloroformSoluble[5]-
Aliphatic Hydrocarbons HeptaneSoluble-
Polar Aprotic Solvents Not specified--
Water WaterInsoluble/Slightly Soluble0.012 g/100ml at 20°C[6], 0.12 g/L at 20°C

Experimental Protocol for Solubility Determination

While specific experimental details for all the cited solubilities are not available, a general and widely accepted methodology for determining the solubility of a liquid organic compound like this compound in a solvent is the isothermal shake-flask method . This method is a reliable technique for establishing equilibrium between the solute and the solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a UV-Vis spectrophotometer

  • Syringes and filters

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase (undissolved this compound) should be visible.

    • Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Equilibrium and Phase Separation:

    • After the equilibration period, cease agitation and allow the mixture to stand in the shaker bath at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation. The excess this compound will form a separate layer or settle.

  • Sampling:

    • Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a syringe. It is critical not to disturb the undissolved this compound layer.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any micro-droplets of the undissolved solute.

  • Analysis:

    • Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound in the same solvent.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

Visualizations

The following diagrams illustrate the general workflow for determining the solubility of a liquid organic compound and the logical relationship of solubility classes.

G A Start: Known volumes of This compound and Solvent B Create Supersaturated Mixture (Excess this compound) A->B C Equilibrate in Thermostatic Shaker (Constant Temperature and Agitation) B->C D Cease Agitation and Allow Phase Separation C->D E Extract and Filter Aliquot of Saturated Supernatant D->E F Dilute Sample to Known Concentration E->F G Analyze via GC or UV-Vis Spectrophotometry F->G H Calculate Solubility from Concentration and Dilution Factor G->H I End: Quantitative Solubility Value H->I

Caption: General experimental workflow for determining the solubility of this compound.

G start Test Compound: This compound water Soluble in Water? start->water nonpolar Non-Polar Solvents (e.g., hydrocarbons, ethers) start->nonpolar Test with polar Polar Solvents (e.g., low MW alcohols) water->polar Yes (if polar functional groups were present) result_insoluble Result: Insoluble/Slightly Soluble water->result_insoluble No result_soluble Result: Generally Soluble/Miscible nonpolar->result_soluble

Caption: Logical relationship of this compound's solubility based on solvent polarity.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylstyrene (B127712) (AMS) is an unsaturated aromatic hydrocarbon characterized by a vinyl group attached to a benzene (B151609) ring, with a methyl group at the alpha position. This unique structure imparts a distinct reactivity profile, making it a valuable monomer in polymer synthesis and a versatile intermediate in organic chemistry. This technical guide provides a comprehensive overview of the reactivity of AMS, focusing on its key functional groups—the vinyl group and the aromatic ring. It includes detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows to support researchers in their scientific endeavors.

Core Reactivity of Functional Groups

The reactivity of this compound is primarily dictated by the interplay between its two main functional components: the electron-rich double bond of the vinyl group and the aromatic phenyl ring. The methyl group on the alpha-carbon also exerts a significant steric and electronic influence on the molecule's reactions.

  • The Vinyl Group: The π-bond of the vinyl group is the primary site of reactivity in many reactions, including polymerization, electrophilic addition, and oxidation. The presence of the phenyl group stabilizes the potential carbocation intermediate formed during these reactions at the benzylic position, thereby influencing the regioselectivity and rate of reaction.

  • The Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions. However, the vinyl group can also influence the reactivity and orientation of substitution on the ring.

  • The α-Methyl Group: The methyl group provides steric hindrance around the double bond, which can affect the rate and mechanism of polymerization. It also contributes to the stability of the benzylic carbocation intermediate.

Key Reactions of this compound

Polymerization

This compound can undergo polymerization via cationic, anionic, and free-radical mechanisms. A notable characteristic of AMS is its low ceiling temperature (approximately 61-65°C), above which the polymer is thermodynamically unstable and depolymerization is favored[1].

Cationic polymerization of AMS is readily initiated by Lewis acids or protonic acids. The reaction proceeds through a stable tertiary benzylic carbocation.

G AMS This compound Carbocation Tertiary Benzylic Carbocation Intermediate AMS->Carbocation Initiation Initiator Initiator (e.g., Lewis Acid) Initiator->Carbocation Propagation Propagation with AMS Monomer Carbocation->Propagation Addition of monomer Propagation->Propagation Polymer Poly(this compound) Propagation->Polymer Termination

Experimental Protocol: Cationic Polymerization of this compound with Maghnite-Na [2]

This protocol describes the heterogeneous cationic polymerization of AMS using Maghnite-Na, a sodium-exchanged montmorillonite (B579905) clay, as an ecological catalyst.

Materials:

  • This compound (AMS), purified by fractional distillation under reduced pressure.

  • Maghnite-Na catalyst.

  • Dichloromethane (CH2Cl2).

  • Methanol (CH3OH).

Procedure:

  • In a sealed tube, combine 16.9 mmol of AMS and 0.3 g of Maghnite-Na.

  • Stir the mixture using a magnetic stirrer at a constant temperature of 0°C.

  • After the desired reaction time, stop the reaction.

  • Extract the resulting polymer with dichloromethane.

  • Precipitate the polymer in methanol.

  • Wash the polymer several times with methanol.

  • Dry the polymer at 40°C in a vacuum oven to a constant weight.

  • Determine the monomer conversion gravimetrically.

Quantitative Data: Cationic Polymerization of AMS

CatalystMonomerSolventTemperature (°C)Time (h)Yield (%)
Maghnite-NaAMSBulk06Varies with catalyst amount

Note: The yield increases with the amount of Maghnite-Na catalyst used.[2]

Anionic polymerization of AMS can be initiated by organometallic compounds, such as n-butyllithium. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

G AMS This compound Carbanion Living Carbanion Intermediate AMS->Carbanion Initiation Initiator Initiator (e.g., n-BuLi) Initiator->Carbanion Propagation Propagation with AMS Monomer Carbanion->Propagation Addition of monomer Propagation->Propagation Polymer Poly(this compound) Propagation->Polymer Termination (by quenching)

Experimental Protocol: Anionic Copolymerization of this compound and Styrene (B11656) [3]

This protocol describes the synthesis of a block copolymer of AMS and styrene.

Materials:

  • This compound (MSt), anhydrous.

  • Styrene (St), anhydrous.

  • Toluene, anhydrous.

  • Tetrahydrofuran (THF), anhydrous.

  • n-Butyllithium (n-BuLi) solution.

Procedure:

  • In a 3-neck flask under an inert atmosphere, add 7.3 mL of anhydrous toluene, 0.65 mL (5 mmol) of MSt, and 1 mL of anhydrous THF.

  • Degas the mixture. Degas the styrene separately.

  • Cool the flask to approximately -15°C using a water/ice/NaCl bath.

  • Initiate the polymerization of the MSt block by adding 0.14 mL (0.35 mmol) of n-BuLi solution. A cherry-red color indicates the formation of the MSt carbanion.

  • Allow the reaction to proceed for 3 hours.

  • Add 0.58 mL (5 mmol) of styrene to the reaction mixture.

  • After the desired reaction time for the styrene block, quench the reaction with a few mL of prechilled anhydrous methanol. The solution should become colorless.

  • Precipitate the polymer in a 3:1 mixture of methanol/isopropanol.

AMS can be copolymerized with other vinyl monomers, such as styrene, via free-radical polymerization. The presence of AMS can influence the thermal stability of the resulting copolymer.

Quantitative Data: Reactivity Ratios for Copolymerization

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization Type
This compoundStyrene0.31.3Anionic[3]
This compoundButadiene0.401.50Anionic[4]
Oxidation

The double bond of this compound is susceptible to oxidation, leading to various products depending on the oxidizing agent and reaction conditions. Common oxidation products include acetophenone, this compound oxide, and phenyl-2-propanone.

G AMS This compound Acetophenone Acetophenone AMS->Acetophenone C=C Cleavage AMSOxide This compound Oxide AMS->AMSOxide Epoxidation Oxidant1 Oxidizing Agent 1 (e.g., O2, catalyst) Oxidant1->Acetophenone Oxidant2 Oxidizing Agent 2 (e.g., Peracid) Oxidant2->AMSOxide

Experimental Protocol: Oxidation of this compound to Acetophenone and this compound Oxide [5]

This protocol describes the air oxidation of AMS.

Materials:

  • This compound (AMS).

  • Air.

Procedure:

  • Place this compound in a suitable reaction vessel equipped with an air inlet.

  • Maintain the reaction temperature at 100°C.

  • Bubble air through the liquid at a rate of 10 liters per hour for 50 hours.

  • After the reaction, the product mixture will contain unreacted AMS, this compound oxide, acetophenone, and high-boiling residues.

  • The products can be separated by fractional distillation.

Quantitative Data: Oxidation of this compound

Oxidizing SystemTemperature (°C)Time (h)This compound Oxide Yield (%)Acetophenone Yield (%)
Air10050189
Air with Na2CO3 and CaCO3Not specified502817

Note: The presence of carbonate catalysts increases the yield of both the oxide and the ketone.[5]

Hydrogenation

The vinyl group of this compound can be selectively hydrogenated to yield cumene (B47948) (isopropylbenzene). This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon.

G cluster_reactants Reactants AMS This compound Cumene Cumene AMS->Cumene Hydrogenation H2 H2 H2->Cumene Hydrogenation Catalyst Catalyst (e.g., Pd/C) Catalyst->Cumene

Experimental Protocol: Hydrogenation of this compound [6]

This protocol describes the hydrogenation of AMS in a semi-batch stirred tank reactor.

Materials:

  • This compound (AMS).

  • Palladium on alumina (B75360) (Pd/Al2O3) catalyst.

  • Hydrogen gas (H2).

Procedure:

  • The reaction is carried out in a 5100 fixed head bench top reactor.

  • Charge the reactor with the desired amount of AMS and catalyst (e.g., 0.1-0.2 g).

  • Continuously feed hydrogen gas into the reactor.

  • Maintain the reaction at the desired temperature (e.g., 343-373 K) and pressure (e.g., 10-20 bar).

  • Monitor the reaction progress by measuring hydrogen consumption.

  • Upon completion, the product is cumene with high selectivity.

Quantitative Data: Hydrogenation of this compound

CatalystTemperature (K)Pressure (bar)AMS Concentration (wt%)Reaction Order (H2)Activation Energy (kJ/mol)
Pd/Al2O3343-37310-200.5-100138.7 ± 1.5[7]

The reaction is mildly exothermic with a ΔH of -109 kJ/mol.[6]

Electrophilic Addition

The double bond of this compound readily undergoes electrophilic addition reactions. The regioselectivity of these reactions typically follows Markovnikov's rule, where the electrophile (e.g., H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable tertiary benzylic carbocation.

G AMS This compound Carbocation Tertiary Benzylic Carbocation Intermediate AMS->Carbocation Addition of H+ HX Electrophile (H-X) HX->Carbocation Product Markovnikov Product Carbocation->Product Addition of X-

Experimental Protocol: Bromination of this compound [8]

This protocol describes the bromination of AMS to form a bromohydrin, demonstrating the regioselectivity of electrophilic addition.

Materials:

  • This compound (α-methyl styrene).

  • N-Bromosuccinimide (NBS).

  • Acetone (containing ~5% water).

  • Hexane (B92381).

  • Anhydrous sodium sulfate.

Procedure:

  • In a flask, dissolve 5.9 g (50 mmol) of α-methyl styrene in 5 ml of acetone.

  • Add 1.025 equivalents of NBS and stir the mixture at room temperature until all the NBS has dissolved.

  • Continue stirring for an additional 30 minutes.

  • Remove the solvent by simple distillation at a temperature below 60°C.

  • Add 25 ml of hexane to the residue.

  • Dry the hexane solution with anhydrous sodium sulfate.

  • Cool the solution in an ice bath and stir for 15 minutes to precipitate the succinimide (B58015) byproduct.

  • Filter the solution to remove the succinimide. The filtrate contains the bromohydrin product.

Conclusion

This compound exhibits a rich and varied reactivity, primarily centered around its vinyl group. The ability to undergo polymerization, oxidation, hydrogenation, and electrophilic addition makes it a cornerstone for the synthesis of a wide array of polymers and fine chemicals. Understanding the underlying mechanisms, reaction conditions, and quantitative aspects of these transformations is crucial for researchers and professionals in the fields of polymer chemistry, organic synthesis, and drug development. This guide provides a foundational framework for exploring and harnessing the chemical potential of this compound.

References

The Genesis of a Versatile Monomer: An In-depth Technical Guide to the Discovery and History of alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of alpha-methylstyrene (B127712) (AMS), a commercially significant monomer. Addressed to researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, from early laboratory methods to modern industrial processes. It includes a thorough examination of the underlying chemical principles, quantitative data on various production routes, and detailed experimental protocols for key synthesis methodologies.

Introduction: An Overview of this compound

This compound (AMS), systematically named (prop-1-en-2-yl)benzene, is a colorless organic compound with the chemical formula C₉H₁₀.[1][2] It is structurally similar to styrene (B11656) but features a methyl group on the alpha carbon of the vinyl group. This seemingly minor structural difference imparts unique properties to AMS, most notably a lower ceiling temperature for polymerization, which has significant implications for its applications.[2] Primarily used as a comonomer in the production of various polymers and resins, AMS enhances the heat resistance and impact strength of materials such as acrylonitrile-butadiene-styrene (ABS) resins.[3][4] It also serves as a valuable intermediate in the synthesis of plasticizers, antioxidants, and other specialty chemicals.[4][5]

The Dawn of Discovery: Early Synthesis of this compound

While a definitive singular "discovery" of this compound is not prominently documented, its synthesis emerged from the broader exploration of aromatic hydrocarbons and their derivatives in the 19th century. Early laboratory preparations laid the groundwork for its later industrial significance. One of the pioneering methods involved the dehydration of dimethyl phenyl carbinol (2-phenyl-2-propanol). This acid-catalyzed elimination reaction provided a direct route to AMS and demonstrated a fundamental principle of alkene synthesis.

Another early approach involved the dehydrohalogenation of cumyl halides. These methods, while effective on a laboratory scale, were not initially scalable for large-scale industrial production but were crucial in establishing the fundamental chemistry of AMS.

The Industrial Revolution of AMS Production: A Historical Timeline

The commercial viability of this compound is intrinsically linked to the development of large-scale petrochemical processes in the 20th century. The timeline below highlights the key milestones in the evolution of AMS production:

  • Early 20th Century: Laboratory-scale synthesis methods, primarily based on the dehydration of dimethyl phenyl carbinol, remain the primary means of obtaining AMS.

  • Mid-20th Century: The burgeoning polymer industry creates a demand for monomers with specific properties. The development of the Hock process (also known as the cumene (B47948) process) for the co-production of phenol (B47542) and acetone (B3395972) revolutionizes AMS availability.[1] In this process, AMS is generated as a valuable byproduct.[1][2]

  • Late 20th Century: The direct dehydrogenation of cumene emerges as an alternative on-purpose production method for AMS, offering a dedicated route to the monomer when market demand exceeds the supply from the cumene process.[6]

  • Present Day: The cumene process remains the dominant source of this compound globally.[1][2] Ongoing research focuses on improving catalyst efficiency and process optimization for both the cumene process and direct dehydrogenation to enhance yield and reduce environmental impact.[7]

Synthesis Methodologies: A Comparative Analysis

The production of this compound is dominated by two primary industrial routes, with several other methods employed for laboratory-scale synthesis. This section provides a detailed comparison of these methods, with quantitative data summarized in the tables below.

Industrial Production Methods

The cumene process is the most widely used industrial method for the production of phenol and acetone, with this compound being a significant byproduct.[1][8] The process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved in an acidic medium.

Table 1: Quantitative Data for this compound Production via the Cumene Process

ParameterValueReference
Feedstock Cumene[1]
Key Intermediates Cumene Hydroperoxide, Dimethylbenzyl Alcohol[1]
Catalyst Typically Sulfuric Acid for cleavage[1]
Temperature Oxidation: 90-120 °C; Cleavage: 60-100 °C[8]
Pressure Oxidation: 1-5 atm[8]
Yield of AMS Typically 2-5% based on cumene feed[1]
Selectivity High for phenol and acetone, with AMS as a major byproduct

This method provides a direct, on-purpose route to this compound. It involves the catalytic dehydrogenation of cumene at high temperatures.

Table 2: Quantitative Data for this compound Production via Cumene Dehydrogenation

ParameterValueReference
Feedstock Cumene[6]
Catalyst Iron oxide-based catalysts (e.g., Fe₂O₃-Cr₂O₃-K₂CO₃)
Temperature 550-650 °C
Pressure Atmospheric or slight vacuum
Conversion of Cumene 35-50% per pass
Selectivity to AMS 85-95%
Laboratory Synthesis Methods

A classic and reliable laboratory method for preparing this compound.

Table 3: Quantitative Data for Laboratory Synthesis of AMS via Dehydration of Dimethyl Phenyl Carbinol

ParameterValueReference
Starting Material Dimethyl Phenyl Carbinol[1]
Catalyst Acid catalysts (e.g., H₂SO₄, H₃PO₄, p-toluenesulfonic acid)[1]
Temperature 100-150 °C[1]
Yield 70-90%[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol for the Dehydration of Dimethyl Phenyl Carbinol

Objective: To synthesize this compound via the acid-catalyzed dehydration of dimethyl phenyl carbinol.

Materials:

  • Dimethyl phenyl carbinol

  • Anhydrous p-toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

  • A solution of dimethyl phenyl carbinol in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • A catalytic amount of p-toluenesulfonic acid is added to the flask.

  • The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows described in this document.

Cumene_Process Cumene Cumene CHP Cumene Hydroperoxide Cumene->CHP Oxidation Air Air (O2) Air->CHP Phenol Phenol CHP->Phenol Cleavage Acetone Acetone CHP->Acetone Cleavage AMS This compound CHP->AMS Side Reaction Acid Acid Catalyst (H2SO4) Acid->Phenol Acid->Acetone Acid->AMS

Figure 1: Simplified reaction pathway for the Cumene (Hock) Process.

Dehydrogenation_Process Cumene Cumene AMS This compound Cumene->AMS Dehydrogenation H2 Hydrogen (H2) Cumene->H2 Catalyst Catalyst (e.g., Fe2O3) Catalyst->AMS Heat High Temperature Heat->AMS

Figure 2: Direct dehydrogenation of cumene to this compound.

Lab_Synthesis_Workflow Start Start: Dimethyl Phenyl Carbinol + Toluene + Catalyst Reflux Heat to Reflux (Collect H2O in Dean-Stark) Start->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Workup Aqueous Workup (NaHCO3, Brine) Monitor->Workup Reaction Complete Dry Dry Organic Layer (MgSO4) Workup->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure this compound Distill->Product

Figure 3: Experimental workflow for the laboratory synthesis of this compound.

Conclusion

The journey of this compound from a laboratory curiosity to a cornerstone of the modern polymer industry is a testament to the advancements in chemical synthesis and process engineering. While its initial discovery is not attributed to a single event, its history is marked by the development of increasingly efficient and scalable production methods. The symbiotic relationship between the production of phenol and acetone via the cumene process and the availability of AMS has been a driving force in its widespread industrial application. As the demand for high-performance materials continues to grow, the importance of this compound in the chemical industry is set to endure, with ongoing research promising even more efficient and sustainable production technologies in the future.[7]

References

The Chemical Versatility of the α-Methylstyrene Vinyl Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-methylstyrene (B127712) (AMS) is a versatile monomer whose unique reactivity profile, stemming from the steric hindrance and electronic effects of its α-methyl group, makes it a valuable component in a wide array of chemical syntheses. This technical guide provides an in-depth exploration of the fundamental reactions involving the vinyl group of α-methylstyrene, with a focus on polymerization, dimerization, and other significant transformations relevant to materials science and drug development.

Polymerization Reactions

The polymerization of α-methylstyrene is notably sensitive to the chosen method, with cationic, anionic, and radical pathways each yielding distinct outcomes. A key characteristic of AMS is its low ceiling temperature of approximately 61-65°C, above which the polymer readily depolymerizes back to the monomer.[1][2][3] This property is crucial in controlling polymerization and in the development of depolymerizable polymers.

Cationic Polymerization

Cationic polymerization is a prominent method for polymerizing α-methylstyrene, often employing Lewis acids or other cationic initiators.[4][5] This technique can be used to produce poly(α-methylstyrene) homopolymers as well as copolymers.[5][6]

Experimental Protocol: Cationic Polymerization of α-Methylstyrene with Tin(IV) Chloride

This protocol is based on a process that allows for the polymerization of unpurified, plant-grade α-methylstyrene at ambient temperatures.[6]

Materials:

  • α-Methylstyrene (unpurified, plant grade)

  • Toluene or Cumene (solvent)

  • Tin(IV) chloride (initiator)

  • Methanol (for termination)

Procedure:

  • Prepare a solution of 75% by weight of α-methylstyrene in toluene.

  • Add Tin(IV) chloride as an initiator at a concentration of 0.20% by weight, based on the quantity of α-methylstyrene.

  • Maintain the reaction at ambient temperature for a duration of three hours.

  • Terminate the polymerization by adding methanol.

  • Isolate the resulting poly(α-methylstyrene).

Quantitative Data for Cationic Polymerization:

Initiator SystemMonomerSolventTemperature (°C)Initiator ConcentrationMonomer Conversion (%)Reference
Tin(IV) Chlorideα-Methylstyrene (unpurified)TolueneAmbient0.20 wt% (based on AMS)49.3 - 56.7[6]
Maghnite-Na (Clay Catalyst)α-MethylstyreneBulk05 - 20 wt%Increases with catalyst amount[4]
Boron Trifluorideα-MethylstyreneChlorohydrocarbon-80 to -25Not specifiedNot specified[6]
Lewis Acids (e.g., BF₃, AlCl₃, SnCl₄)α-Methylstyrene/StyreneOrganic SolventNot specified0.510⁻³~4.010⁻²:1 (mol initiator:mol total monomer)Not specified[5]

Reaction Mechanism: Cationic Polymerization of α-Methylstyrene

Cationic_Polymerization Initiator Initiator (e.g., H⁺, Lewis Acid) AMS_monomer α-Methylstyrene Monomer Initiator->AMS_monomer Initiation Carbocation Carbocation Intermediate AMS_monomer->Carbocation AMS_monomer2 α-Methylstyrene Monomer Carbocation->AMS_monomer2 Propagation Growing_Chain Propagating Polymer Chain AMS_monomer2->Growing_Chain Termination Termination/ Chain Transfer Growing_Chain->Termination Polymer Poly(α-methylstyrene) Termination->Polymer Anionic_Polymerization Initiator Initiator (e.g., n-BuLi) AMS_monomer α-Methylstyrene Monomer Initiator->AMS_monomer Initiation Carbanion Carbanion Intermediate AMS_monomer->Carbanion AMS_monomer2 α-Methylstyrene Monomer Carbanion->AMS_monomer2 Propagation Living_Chain Living Polymer Chain AMS_monomer2->Living_Chain Quenching Quenching Agent (e.g., H₂O, ROH) Living_Chain->Quenching Termination Polymer Poly(α-methylstyrene) Quenching->Polymer Dimerization AMS1 α-Methylstyrene Catalyst Catalyst (Acid or Radical Initiator) AMS1->Catalyst Activation AMS2 α-Methylstyrene Dimer α-Methylstyrene Dimer (Linear or Cyclic) AMS2->Dimer Stabilization Intermediate Reactive Intermediate (Carbocation or Radical) Catalyst->Intermediate Intermediate->AMS2 Addition Oxidation_Workflow Start Start: α-Methylstyrene Reagents Add Catalysts: - N-hydroxyphthalimide (NHPI) - Co(II)Pc(CONH₂)₄ - Acetonitrile (solvent) Start->Reagents Reaction Reaction Conditions: - 75°C - O₂ Atmosphere (1 atm) - 24 hours Reagents->Reaction Product Product: Acetophenone Reaction->Product End End Product->End

References

Spectroscopic Profile of α-Methylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for pure α-Methylstyrene. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ¹H and ¹³C NMR data for α-Methylstyrene.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of α-Methylstyrene exhibits distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (C₆H₅)7.26 - 7.45Multiplet-
Vinylic Proton (C=CH₂)5.39Singlet-
Vinylic Proton (C=CH₂)5.09Singlet-
Methyl Protons (CH₃)2.15Singlet-
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.[1]

Carbon Assignment Chemical Shift (δ, ppm)
Quaternary Aromatic Carbon (C-Ar)143.39
Quaternary Vinylic Carbon (C=CH₂)141.39
Aromatic Methine Carbons (CH-Ar)125.57
Vinylic Methylene Carbon (=CH₂)114.7
Methyl Carbon (CH₃)21.79

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for α-Methylstyrene.

Wavenumber (cm⁻¹) Functional Group Assignment Vibrational Mode
3080 - 3020Aromatic C-HStretching
2975 - 2925Methyl C-HAsymmetric & Symmetric Stretching
1629Alkene C=CStretching
1599, 1492Aromatic C=CStretching
1445Methyl C-HAsymmetric Bending
1375Methyl C-HSymmetric Bending
895=C-H (out-of-plane)Bending
770, 695Aromatic C-H (out-of-plane)Bending

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like α-Methylstyrene.

NMR Spectroscopy

Sample Preparation:

  • A solution of α-Methylstyrene is prepared by dissolving approximately 5-25 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃).

  • The sample is transferred to a 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

Data Acquisition:

  • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of pure α-Methylstyrene is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are carefully pressed together to form a thin liquid film.

Data Acquisition:

  • A background spectrum of the clean, empty salt plates is recorded.

  • The salt plates with the sample are placed in the spectrometer's sample holder.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of α-Methylstyrene, from sample preparation to data interpretation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for α-Methylstyrene cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample Pure α-Methylstyrene Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on salt plates Sample->Prep_IR NMR_Acq ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq NMR_Proc Fourier Transform Phase Correction Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc NMR_Analysis Peak Picking Integration Multiplicity Analysis NMR_Proc->NMR_Analysis IR_Analysis Peak Picking Functional Group Assignment IR_Proc->IR_Analysis Report Tabulated Data Spectral Interpretation Structure Confirmation NMR_Analysis->Report IR_Analysis->Report

References

Commercial Production of alpha-Methylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methylstyrene (B127712) (AMS) is a valuable chemical intermediate widely utilized in the production of various polymers, resins, and plasticizers. Its incorporation into polymer chains can significantly enhance the thermal stability and impact resistance of the final product. This technical guide provides a comprehensive overview of the core commercial methods for the production of this compound, with a focus on the underlying chemical processes, reaction conditions, and purification techniques.

Core Production Methodologies

The commercial production of this compound is dominated by two primary routes:

  • As a By-product of the Cumene (B47948) Process (Hock Process): This is the most significant and economically important route for AMS production. The cumene process is primarily designed for the co-production of phenol (B47542) and acetone (B3395972), with AMS being a valuable by-product.

  • Direct Dehydrogenation of Cumene: This method involves the catalytic dehydrogenation of cumene to directly yield this compound. While a more direct route to AMS, it is less common commercially compared to its recovery from the cumene process.

This compound as a By-product of the Cumene Process

The Hock process, which uses benzene (B151609) and propylene (B89431) as starting materials, is the cornerstone of modern phenol and acetone production. This compound is generated from a side reaction involving dimethylbenzyl alcohol (DMBA), which is subsequently dehydrated.

Process Overview

The overall process can be broken down into three main stages:

  • Cumene Synthesis: Benzene is alkylated with propylene to produce cumene (isopropylbenzene).

  • Cumene Oxidation: Cumene is oxidized with air to form cumene hydroperoxide (CHP).

  • CHP Cleavage: The cumene hydroperoxide is then cleaved in the presence of an acid catalyst to yield phenol and acetone. During this stage, by-products such as this compound are also formed.[1][2][3]

Detailed Experimental Protocol (Representative)

a) Cumene Oxidation:

  • Objective: To oxidize cumene to cumene hydroperoxide.

  • Reaction Conditions: The oxidation is typically carried out in the liquid phase. Cumene is introduced into a series of oxidation reactors and contacted with air.[4] The temperature is maintained between 80-120°C and the pressure is kept at 1-7 atm.[1]

  • Catalysis: The reaction proceeds via a free radical mechanism and does not typically require a catalyst, although radical initiators can be used.

  • Monitoring: The concentration of cumene hydroperoxide in the outlet stream is a critical parameter and is generally kept between 25-40 wt% to optimize yield and minimize by-product formation.[1]

b) Cumene Hydroperoxide Cleavage:

  • Objective: To cleave cumene hydroperoxide into phenol and acetone, with the concurrent formation of this compound.

  • Reaction Conditions: The concentrated CHP from the oxidation step is fed into a cleavage reactor. The reaction is highly exothermic and is carried out in an acidic medium, typically using sulfuric acid as a catalyst.[1] The temperature is controlled in the range of 60-100°C.[1]

  • By-product Formation: this compound is primarily formed through the dehydration of dimethylbenzyl alcohol (DMBA), a by-product of the cumene oxidation step.[1]

  • Neutralization: The acidic reaction mixture is neutralized, often with a caustic solution, before proceeding to the separation and purification stages.[4]

c) Separation and Purification of this compound:

  • Objective: To isolate and purify this compound from the product mixture.

  • Methodology: The neutralized product stream undergoes a series of distillations.

    • First, acetone is separated from the heavier components.

    • The remaining mixture, containing phenol, cumene, AMS, and other by-products, is then subjected to further fractional distillation.[4]

    • A dedicated distillation column is used to separate the cumene and this compound from the phenol stream.

    • Finally, a high-purity this compound stream is obtained by another distillation step that separates it from cumene.[1] In some process configurations, the recovered AMS is hydrogenated back to cumene and recycled to the oxidation stage to maximize phenol and acetone yield.[4][5]

Quantitative Data
ParameterValueReference
Cumene Oxidation
Temperature80-120 °C[1]
Pressure1-7 atm[1]
CHP Concentration (Outlet)25-40 wt%[1]
Selectivity for Oxidation90-97 %[1]
CHP Cleavage
Temperature60-100 °C[1]
CatalystSulfuric Acid[1]
Molar Selectivity to Phenol & Acetone>99.5 %[1]
Overall Process
Overall Yield of Phenol from Cumene~94 %[1]
Typical AMS Yield (by-product)2-5 % of phenol production

Process Flow Diagram

Cumene_Process cluster_0 Cumene Oxidation cluster_1 CHP Cleavage & Neutralization cluster_2 Separation & Purification Oxidation Oxidation Reactors Cleavage Cleavage Reactor Oxidation->Cleavage Cumene Hydroperoxide Neutralization Neutralization Cleavage->Neutralization Distillation1 Acetone Column Neutralization->Distillation1 Product Mixture Distillation2 Phenol/Cumene/AMS Column Distillation1->Distillation2 Bottoms Acetone_Product Acetone Product Distillation1->Acetone_Product Overhead Distillation3 AMS/Cumene Column Distillation2->Distillation3 Overhead Phenol_Product Phenol Product Distillation2->Phenol_Product Bottoms AMS_Product This compound Product Distillation3->AMS_Product Bottoms Recycle_Cumene Recycled Cumene Distillation3->Recycle_Cumene Overhead Cumene Cumene Feed Cumene->Oxidation Air Air Air->Oxidation Acid Acid Catalyst Acid->Cleavage Caustic Caustic Caustic->Neutralization Recycle_Cumene->Oxidation

Figure 1: Process flow for AMS production via the Cumene Process.

Direct Dehydrogenation of Cumene

An alternative, though less common, industrial method for producing this compound is the direct catalytic dehydrogenation of cumene. This process offers a more direct route to AMS without the co-production of phenol and acetone.

Process Overview

In this process, cumene vapor is passed over a heated catalyst bed, where it is dehydrogenated to form this compound and hydrogen gas.

Detailed Experimental Protocol (Representative)
  • Objective: To directly convert cumene to this compound.

  • Reaction Conditions: The reaction is carried out in the vapor phase at elevated temperatures, typically in the range of 550-650°C. The reaction is often performed at or near atmospheric pressure.

  • Catalysis: A variety of catalysts have been investigated for this process. A common type is an iron(III) oxide-based catalyst, often promoted with other metal oxides such as chromium(III) oxide and potassium carbonate (Fe₂O₃-Cr₂O₃-K₂CO₃).[6] More recent research has also explored the use of tungsten-containing catalysts on ceramic supports.[7]

  • Separation and Purification: The reactor effluent, containing unreacted cumene, this compound, hydrogen, and some by-products, is cooled. The hydrogen gas is separated, and the liquid mixture is then purified by fractional distillation to isolate the this compound.

Quantitative Data

The following data is based on laboratory and pilot-scale studies and may not be fully representative of large-scale commercial operations.

ParameterValueCatalystReference
Reaction Temperature 550-600 °CTungsten-containing converter[7]
Cumene Conversion 54.9 - 81.2 %Tungsten-containing converter[7]
AMS Selectivity 17.3 - 17.9 %Tungsten-containing converter[7]
Reaction Temperature ~600 °CFe₂O₃-Cr₂O₃-K₂CO₃[6]
Cumene Conversion ~40 %Fe₂O₃-Cr₂O₃-K₂CO₃
AMS Selectivity >85 %Fe₂O₃-Cr₂O₃-K₂CO₃

Process Flow Diagram

Dehydrogenation_Process cluster_0 Reaction Section cluster_1 Separation & Purification Reactor Dehydrogenation Reactor Separator Gas-Liquid Separator Reactor->Separator Reactor Effluent Distillation Distillation Column Separator->Distillation Liquid Phase Hydrogen_Product Hydrogen Separator->Hydrogen_Product Gas Phase AMS_Product This compound Product Distillation->AMS_Product Bottoms Recycle_Cumene Recycled Cumene Distillation->Recycle_Cumene Overhead Cumene_Feed Cumene Feed Cumene_Feed->Reactor Recycle_Cumene->Cumene_Feed

Figure 2: Process flow for AMS production via Direct Dehydrogenation.

Conclusion

The commercial production of this compound is intrinsically linked to the production of phenol and acetone via the cumene process. This route is the most economically viable due to the high demand for its primary products. The direct dehydrogenation of cumene presents a more targeted synthesis of AMS but is less favored on a large industrial scale. The choice of production method is largely dictated by market demands for the various chemicals involved. For researchers and professionals in drug development, understanding these production routes is crucial for assessing the availability, purity, and potential impurities associated with commercially available this compound.

References

Health and Safety Considerations for alpha-Methylstyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Methylstyrene (B127712) (AMS) is a colorless, flammable liquid with a characteristic sharp, aromatic odor. It is primarily utilized as a chemical intermediate in the production of plastics, resins, and plasticizers. While essential in various industrial applications, AMS presents a range of health and safety concerns that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the health and safety considerations for AMS, summarizing key toxicological data, outlining experimental methodologies, and visualizing pertinent biological pathways and safety protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to work safely with this compound.

Physicochemical and Toxicological Profile

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueReference
Chemical Formula C₉H₁₀[1]
Molecular Weight 118.18 g/mol [2]
Appearance Colorless liquid[1]
Odor Characteristic sharp, aromatic[3]
Boiling Point 165 °C (329 °F)[1]
Melting Point -24 °C (-11 °F)[1]
Flash Point 46 °C (115 °F)[2]
Density 0.91 g/cm³ at 20 °C[1]
Vapor Pressure 2.2 mmHg at 20 °C
Solubility in Water Insoluble[2]
Autoignition Temperature 490 °C (914 °F)
Toxicological Data

Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact. The primary health effects are irritation to the eyes, skin, and respiratory system, as well as potential central nervous system depression.[3] Long-term exposure has been associated with more severe health outcomes, including carcinogenicity in animal studies.[4][5]

Table 2: Acute and Chronic Toxicity Data for this compound

EndpointSpeciesRouteValueReference
LD₅₀ RatOral4900 mg/kg[1]
LC₅₀ Inhalation
Carcinogenicity Male F344/N RatsInhalationSome evidence (renal tubule adenomas and carcinomas)[4][5]
Carcinogenicity Female B6C3F1 MiceInhalationClear evidence (hepatocellular adenomas and carcinomas)[4][5]
Genotoxicity Salmonella typhimuriumIn vitro (Ames test)Negative[4]
Genotoxicity Chinese Hamster Ovary (CHO) cellsIn vitroNegative for chromosomal aberrations, positive for sister chromatid exchange (with S9 activation)[4]
Genotoxicity B6C3F1 MiceIn vivo (Micronucleus test)Positive in females at 1,000 ppm[4]

Occupational Health and Safety

Exposure Limits

To minimize the risk of adverse health effects in occupational settings, several organizations have established exposure limits for this compound.

Table 3: Occupational Exposure Limits for this compound

OrganizationLimit TypeValue
OSHA PEL (Permissible Exposure Limit) - Ceiling100 ppm (480 mg/m³)
NIOSH REL (Recommended Exposure Limit) - TWA50 ppm (240 mg/m³)
NIOSH REL - STEL (Short-Term Exposure Limit)100 ppm (485 mg/m³)
ACGIH TLV (Threshold Limit Value) - TWA10 ppm
NIOSH IDLH (Immediately Dangerous to Life or Health)700 ppm
Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Use non-sparking tools and equipment to prevent ignition.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

  • Keep containers tightly closed.

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.

  • AMS is typically stabilized with an inhibitor (e.g., tert-butyl catechol) to prevent polymerization.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Spill and Leak Procedures:

  • Eliminate all ignition sources.

  • Ventilate the area of the spill.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

Experimental Protocols

Inhalation Carcinogenicity Bioassay (Based on NTP TR-543)

Objective: To evaluate the carcinogenic potential of this compound following long-term inhalation exposure in rats and mice.

Methodology:

  • Animal Model: Male and female F344/N rats and B6C3F1 mice.[4]

  • Exposure: Whole-body inhalation exposure to AMS vapor for 6 hours per day, 5 days per week, for 105 weeks.[4]

  • Exposure Concentrations:

    • Rats: 0, 100, 300, or 1000 ppm.[4]

    • Mice: 0, 100, 300, or 600 ppm.[4]

  • Chamber Environment: The vapor is generated and mixed with conditioned air, and delivered to Hazleton 2000 inhalation chambers.[6] Chamber concentrations are monitored continuously.

  • Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

Dermal Toxicity Study (Following OECD Guideline 402)

Objective: To assess the acute toxicity of this compound following a single dermal application.

Methodology:

  • Animal Model: Young adult rats (e.g., Wistar or Sprague-Dawley).[7]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application: A single dose of undiluted AMS is applied to the shaved skin, covering at least 10% of the body surface area.[7] The application site is then covered with a porous gauze dressing and non-irritating tape.[8]

  • Exposure Duration: 24 hours.[8]

  • Dose Level: A limit test is often performed first at a dose of 2000 mg/kg body weight.[7] If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7] Body weights are recorded at the beginning, weekly, and at the end of the study.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Genotoxicity Assays

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Methodology:

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).[9][10]

  • Procedure: The test compound, bacterial tester strain, and S9 mix (or buffer for non-activation) are combined in molten top agar (B569324).[10]

  • Plating: The mixture is poured onto minimal glucose agar plates.[10]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[10]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Objective: To assess the potential of this compound to induce structural chromosomal damage in mammalian cells.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells.[4]

  • Treatment: Cells are exposed to various concentrations of AMS with and without S9 metabolic activation for a short period (e.g., 3-6 hours).[11]

  • Harvest: After treatment, the cells are washed and incubated in fresh medium. A mitotic arresting agent (e.g., Colcemid) is added before harvesting to accumulate cells in metaphase.[11]

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Metaphase spreads are stained (e.g., with Giemsa) and analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

In Vivo Genotoxicity Assay: Micronucleus Test

Objective: To evaluate the potential of this compound to induce chromosomal damage in the bone marrow of living animals.

Methodology:

  • Animal Model: Male and female B6C3F1 mice.[4]

  • Dosing: Animals are administered AMS, typically via the route of expected human exposure (e.g., inhalation).

  • Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the final exposure. Peripheral blood can also be used.[12]

  • Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained (e.g., with acridine (B1665455) orange or Giemsa).[12]

  • Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.[13] An increase in the frequency of micronucleated polychromatic erythrocytes indicates genotoxic activity.

Visualizations

Proposed Metabolic Pathway of this compound

The metabolism of this compound is believed to proceed primarily through oxidation by cytochrome P450 enzymes, leading to the formation of an epoxide intermediate. This reactive intermediate can then be detoxified through several pathways.

Metabolic_Pathway AMS This compound AMSO This compound Oxide AMS->AMSO Cytochrome P450 Diol 2-Phenyl-1,2-propanediol AMSO->Diol Epoxide Hydrolase GST_Conj Glutathione Conjugate AMSO->GST_Conj Glutathione S-transferase Atrolactic_Acid Atrolactic Acid Diol->Atrolactic_Acid Further Oxidation Inhalation_Workflow cluster_acclimation Acclimation cluster_exposure Exposure Phase (105 Weeks) cluster_pathology Post-Exposure Analysis Acclimation Animal Acclimation (Rats and Mice) Exposure Whole-Body Inhalation (6 hrs/day, 5 days/week) Acclimation->Exposure Monitoring Clinical Observation & Body Weight Exposure->Monitoring Necropsy Necropsy & Tissue Collection Exposure->Necropsy Monitoring->Exposure Histopathology Histopathological Examination Necropsy->Histopathology Analysis Data Analysis & Reporting Histopathology->Analysis Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Hazards Start->Assess SmallSpill Small Spill? Assess->SmallSpill Evacuate Evacuate Area & Contact Emergency Response SmallSpill->Evacuate No PPE Don Appropriate PPE SmallSpill->PPE Yes Ignition Eliminate Ignition Sources PPE->Ignition Ventilate Ventilate Area Ignition->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

References

An In-depth Technical Guide to the Environmental Fate of alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Methylstyrene (AMS) is a colorless organic compound predominantly used in the manufacturing of plastics, resins, and polymers.[1] As a high-production-volume chemical, understanding its environmental fate is crucial for assessing its ecological risk. This technical guide provides a comprehensive overview of the current scientific understanding of the persistence, degradation, and bioaccumulation of AMS in various environmental compartments. All quantitative data are summarized in structured tables, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Environmental Persistence and Degradation

The environmental persistence of this compound is relatively low in the atmosphere due to rapid photodegradation. In aquatic and terrestrial environments, its persistence is influenced by a combination of volatilization and biodegradation, with the latter being a slow process.

Abiotic Degradation

This compound released into the atmosphere is expected to exist primarily in the vapor phase.[2] It is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH) and ozone (O₃).[2] The estimated atmospheric half-life of AMS is approximately 7 hours due to reaction with hydroxyl radicals and 2 hours due to reaction with ozone.[2] This rapid degradation prevents long-range atmospheric transport.

Experimental Protocol: Determination of Atmospheric Photodegradation Half-life

A common method for determining the atmospheric half-life of a volatile organic compound like this compound involves relative rate studies in a smog chamber.

  • Test System: A large-volume (e.g., 100-500 L) Teflon or quartz smog chamber equipped with a UV light source that simulates the solar spectrum.

  • Reference Compound: A well-characterized compound with a known rate constant for its reaction with •OH radicals (e.g., toluene (B28343) or propane).

  • Procedure:

    • Known concentrations of this compound and the reference compound are introduced into the smog chamber.

    • A source of hydroxyl radicals, such as the photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of nitric oxide (NO), is introduced.

    • The chamber is irradiated with the UV light source.

    • The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Data Analysis: The rate of disappearance of this compound is compared to the rate of disappearance of the reference compound. The rate constant for the reaction of AMS with •OH radicals can be calculated using the following equation: kAMS = kref × (ln([AMS]₀/[AMS]t) / ln([ref]₀/[ref]t)) where kAMS and kref are the rate constants for the reaction with •OH radicals for AMS and the reference compound, respectively, and [X]₀ and [X]t are the concentrations of the compound at time 0 and time t.

  • Half-life Calculation: The atmospheric half-life (t₁/₂) is then calculated using the determined rate constant and the average atmospheric concentration of •OH radicals: t₁/₂ = ln(2) / (kAMS × [•OH]avg)

This compound is not expected to undergo hydrolysis in the environment due to the lack of hydrolyzable functional groups.[2][3] Studies have shown that it is stable in water at various pH levels.

Biodegradation

In a study following the OECD 301C guideline (Modified MITI Test), this compound, at a concentration of 100 mg/L, showed 0% of its theoretical biochemical oxygen demand (BOD) over a 28-day period using an activated sludge inoculum.[2]

Experimental Protocol: OECD 301C - Modified MITI Test (I) for Ready Biodegradability

  • Principle: This test measures the oxygen consumed by a microbial population in the presence of a test substance in a closed respirometer.

  • Test System:

    • A closed respirometer system with vessels for the test substance, a reference compound (e.g., aniline), and a blank control (inoculum only).

    • Mineral medium containing essential inorganic salts.

    • Activated sludge from a wastewater treatment plant as the inoculum.

  • Procedure:

    • The test substance is added to the mineral medium in the test vessels at a concentration that provides a theoretical oxygen demand (ThOD) of approximately 100 mg/L.

    • The vessels are inoculated with the activated sludge.

    • The vessels are sealed and incubated in the dark at a constant temperature (e.g., 25 ± 1 °C) for 28 days.

    • The consumption of oxygen is measured continuously or at frequent intervals.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured BOD to the ThOD of the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Environmental Distribution and Transport

The distribution of this compound in the environment is governed by its physicochemical properties, primarily its volatility and its moderate lipophilicity.

Volatilization

With a relatively high vapor pressure, volatilization from water and soil surfaces is an important transport mechanism for this compound.[3]

Adsorption to Soil and Sediment

The log octanol-water partition coefficient (log Kow) of this compound is 3.36, indicating a moderate potential for adsorption to organic matter in soil and sediment.[3]

Experimental Protocol: OECD 106/121 - Adsorption/Desorption Using a Batch Equilibrium Method or HPLC Method

  • Principle (OECD 106 - Batch Equilibrium): This method determines the adsorption of a substance to soil by equilibrating a solution of the substance with a soil sample and measuring the concentration of the substance in the solution after a set period.

  • Test System:

    • Several types of soil with varying organic carbon content, pH, and texture.

    • A solution of the test substance in a suitable solvent (e.g., 0.01 M CaCl₂).

    • Centrifuge tubes or flasks.

  • Procedure:

    • A known mass of soil is mixed with a known volume of the test substance solution in a centrifuge tube.

    • The mixture is agitated for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

    • The solid and liquid phases are separated by centrifugation.

    • The concentration of the test substance in the supernatant is analyzed.

  • Data Analysis: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

  • Principle (OECD 121 - HPLC Method): This method estimates the Koc by correlating the retention time of the substance on a high-performance liquid chromatography (HPLC) column with known reference substances.

  • Test System:

    • An HPLC system with a suitable column (e.g., a reversed-phase C18 column).

    • A set of reference substances with known log Koc values.

  • Procedure:

    • The retention times of the reference substances and the test substance are determined under isocratic elution conditions.

    • A calibration curve of log k (capacity factor) versus log Koc for the reference substances is created.

  • Data Analysis: The log Koc of the test substance is determined from its retention time using the calibration curve.

Bioaccumulation

This compound has a moderate potential for bioaccumulation in aquatic organisms.[1]

Bioconcentration Factor (BCF)

A bioconcentration factor (BCF) is a measure of the extent to which a chemical is absorbed by an aquatic organism from the surrounding water. Studies have been conducted to determine the BCF of this compound in fish.

Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Flow-Through Test

  • Principle: This test determines the BCF of a substance by exposing fish to the substance in a flow-through system and measuring its concentration in the fish tissue over time.

  • Test System:

    • A flow-through aquarium system that maintains a constant concentration of the test substance in the water.

    • A suitable fish species (e.g., Rainbow Trout, Zebrafish, or Fathead Minnow).

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a period sufficient to reach a steady-state concentration in the fish tissues (typically 28 days). Water and fish tissue samples are taken at regular intervals.

    • Depuration Phase: After the uptake phase, the fish are transferred to clean, flowing water and the rate of elimination of the substance from their tissues is monitored over time.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state (BCF = Cf / Cw). Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

Ecotoxicity

This compound is classified as moderately toxic to aquatic organisms.[1]

Acute and Chronic Aquatic Toxicity

Acute toxicity is typically measured by the concentration that is lethal to 50% of the test organisms (LC₅₀) over a short period (e.g., 96 hours for fish). Chronic toxicity is assessed over a longer period and considers sublethal effects such as impacts on growth and reproduction.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number98-83-9[3]
Molecular FormulaC₉H₁₀[3]
Molecular Weight118.18 g/mol [3]
Water Solubility560 mg/L (at 25 °C)[3]
Vapor Pressure2.3 mmHg (at 20 °C)[3]
Log Kow3.36[3]

Table 2: Environmental Fate Data for this compound

ParameterValueEnvironmental CompartmentReference
Atmospheric Half-life (vs. •OH)~7 hoursAir[2]
Atmospheric Half-life (vs. O₃)~2 hoursAir[2]
Biodegradation (OECD 301C)0% in 28 days (Not readily biodegradable)Water[2]
Bioconcentration Factor (BCF)Moderate potentialAquatic Biota[1]
Soil Adsorption Coefficient (Koc)Moderate potential for adsorptionSoil/Sediment[3]
HydrolysisNot expected to be significantWater[2][3]

Table 3: Aquatic Ecotoxicity Data for this compound

SpeciesEndpointValue (mg/L)Exposure DurationReference
Leuciscus idus (Ide)LC₅₀2848 hours[4]
Brachydanio rerio (Zebrafish)LC₅₀2.9796 hours[5]

Visualizations

Environmental_Fate_of_AMS AMS_Release This compound Release (Industrial Processes) Atmosphere Atmosphere AMS_Release->Atmosphere Air Emissions Water Water AMS_Release->Water Wastewater Discharge Soil_Sediment Soil & Sediment AMS_Release->Soil_Sediment Spills & Leaks Photodegradation Photodegradation (OH Radicals, Ozone) Half-life: hours Atmosphere->Photodegradation Primary Fate Volatilization_Water Volatilization Water->Volatilization_Water Biodegradation_Water Slow Biodegradation Water->Biodegradation_Water Adsorption Adsorption Water->Adsorption Bioaccumulation Bioaccumulation Water->Bioaccumulation Volatilization_Soil Volatilization Soil_Sediment->Volatilization_Soil Biota Aquatic Biota Depuration Depuration Biota->Depuration Bioaccumulation->Biota Biodegradation_Workflow cluster_setup Test Setup (OECD 301C) cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Test_Vessel Test Vessel (Mineral Medium + AMS) Incubation 28 days Dark, Constant Temp. Test_Vessel->Incubation Inoculum Activated Sludge (Inoculum) Inoculum->Test_Vessel Reference_Vessel Reference Vessel (Aniline) Inoculum->Reference_Vessel Blank_Vessel Blank Control (Inoculum Only) Inoculum->Blank_Vessel Reference_Vessel->Incubation Blank_Vessel->Incubation Measurement Measure O₂ Consumption (BOD) Incubation->Measurement Calculation Calculate % Biodegradation ((BOD / ThOD) x 100) Measurement->Calculation Result Result: Not Readily Biodegradable Calculation->Result

References

Alpha-Methylstyrene: Emerging Research Frontiers in Polymer Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Alpha-Methylstyrene (B127712) (AMS), a commodity chemical primarily generated as a by-product of the cumene (B47948) process, has traditionally been confined to applications in polymer and resin manufacturing. Its role has been to enhance the thermal stability and impact resistance of materials like acrylonitrile-butadiene-styrene (ABS) resins.[1] However, its inherent chemical reactivity and structural motifs present untapped opportunities for high-value applications. This technical guide explores potential research areas for AMS, moving beyond its conventional uses into the realms of advanced drug delivery systems, synthesis of novel bioactive molecules, and the development of next-generation biocompatible materials. We address the critical toxicological considerations and propose research pathways, complete with experimental frameworks, for scientists and drug development professionals to unlock the latent potential of this versatile chemical building block.

Introduction to this compound (AMS)

This compound (AMS), or isopropenylbenzene, is a colorless organic compound with the chemical formula C₉H₁₀.[2] It is primarily used as a comonomer in the polymerization of plastics, such as ABS, to improve heat resistance.[1][3] While structurally similar to styrene, the presence of a methyl group on the alpha carbon significantly alters its reactivity and the properties of its corresponding polymers.[4]

A critical consideration for any new application, particularly in the biomedical field, is the toxicological profile of the monomer. Extensive studies by the National Toxicology Program (NTP) have been conducted on AMS. These studies are crucial for defining safe handling procedures and for understanding the challenges that must be overcome when designing AMS-based biomaterials or therapeutics.

Data Presentation: Summary of Toxicological Findings

The following table summarizes key findings from 2-year inhalation studies conducted by the NTP, which are essential for assessing the baseline risk of the monomer before its incorporation into safer, polymeric forms.[1][5]

Parameter Species / Sex Exposure Concentration (ppm) Key Findings Reference
CarcinogenicityMale F344/N Rats100, 300, 1000Some evidence of carcinogenic activity; increased incidences of renal tubule adenomas and carcinomas.[1]
CarcinogenicityFemale F344/N Rats100, 300, 1000No evidence of carcinogenic activity.[1]
CarcinogenicityMale B6C3F1 Mice100, 300, 1000Equivocal evidence of carcinogenic activity; marginally increased incidences of hepatocellular adenoma or carcinoma.[1]
CarcinogenicityFemale B6C3F1 Mice100, 300, 1000Clear evidence of carcinogenic activity; increased incidences of hepatocellular adenomas and carcinomas.[1]
GenotoxicityIn Vivo (Mice)1000Significant increase in micronucleated erythrocytes in females; negative in males.[5]
Non-neoplastic LesionsRats and Mice100 - 1000Lesions of the nose, liver, and kidney were observed.[1]

Potential Research Area 1: AMS-Based Copolymers for Controlled Drug Delivery

Rationale: The use of styrenic block copolymers as biomaterials is an expanding field. A notable example is poly(styrene-b-isobutylene-b-styrene) (SIBS), which is utilized as a drug-eluting matrix in coronary stents due to its biocompatibility and biostability.[6] Incorporating AMS into novel copolymers could offer a strategy to precisely tune thermomechanical properties, drug-polymer interactions, and release kinetics. The unique steric hindrance and electronic properties of the AMS monomer unit could be exploited to create advanced drug delivery vehicles, such as polymeric micelles for hydrophobic drugs.[7]

Experimental Protocol: Synthesis of AMS-Containing Amphiphilic Block Copolymer

This protocol describes the synthesis of a diblock copolymer, poly(ethylene glycol)-b-poly(α-methylstyrene), via living anionic polymerization, a method that allows for precise control over molecular architecture.[8]

  • Initiator Preparation: A monofunctional initiator is prepared by reacting a commercial poly(ethylene glycol) methyl ether (mPEG) with an excess of potassium naphthalenide in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert argon atmosphere. The reaction is allowed to proceed for 1 hour to ensure complete conversion to the potassium alkoxide macroinitiator.

  • Monomer Purification: AMS monomer is rigorously purified by washing with aqueous NaOH to remove the inhibitor, followed by drying over CaH₂ and vacuum distillation. Purified AMS is stored under argon.

  • Polymerization: The purified AMS monomer is added dropwise to the macroinitiator solution in THF at -78 °C. The low temperature is critical to overcome the low ceiling temperature of poly(α-methylstyrene).[9] The reaction is monitored by observing the characteristic color change of the living anionic chain ends.

  • Termination: The polymerization is terminated by adding degassed methanol.

  • Purification and Characterization: The resulting polymer is precipitated in a large excess of cold hexane, filtered, and dried under vacuum. The final product is characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the block copolymer structure and composition.

Visualization: Workflow for Drug Encapsulation

The following diagram illustrates a typical workflow for encapsulating a hydrophobic drug within the synthesized amphiphilic block copolymer micelles.

G A 1. Dissolve Copolymer & Hydrophobic Drug in THF B 2. Slow Addition of Water (Selective Solvent for PEG) A->B Induces Assembly C 3. Micelle Self-Assembly (PAMS Core, PEG Corona) B->C D 4. Dialysis against Water (Remove Organic Solvent) C->D Purification E 5. Final Formulation: Drug-Loaded Nanoparticles D->E

Caption: Workflow for drug encapsulation via nanoprecipitation.

Potential Research Area 2: AMS as a Scaffold for Novel Bioactive Small Molecules

Rationale: The isopropenylbenzene core of AMS is a versatile chemical handle that can be used to construct complex molecular architectures. Research has already shown that AMS can serve as a precursor for synthesizing 3,4-dihydropyrans, a class of compounds known to possess therapeutic potential. Furthermore, acid-catalyzed reactions like the Prins cyclization can produce bioactive bicyclic ethers from AMS.[10] This suggests a significant opportunity to use AMS as a foundational building block in medicinal chemistry to generate libraries of novel compounds for drug discovery screening. The AMS moiety can be considered a bioisostere for other substituted phenyl groups, allowing for the modification of known pharmacophores to improve properties like metabolic stability or receptor binding affinity.[11]

Experimental Protocol: Hetero-Diels-Alder Synthesis of a Dihydropyran Derivative

This protocol outlines a general procedure for the synthesis of a dihydropyran derivative using AMS as the dienophile.

  • Reactant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the α,β-unsaturated aldehyde or ketone (e.g., acrolein) (1.0 eq) in anhydrous dichloromethane (B109758).

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., Ytterbium(III) triflate, 0.1 eq).

  • AMS Addition: Cool the mixture to 0 °C and add α-Methylstyrene (1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired 3,4-dihydropyran product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Hypothetical Drug Target Pathway

This diagram illustrates a generic MAP Kinase signaling pathway, a common target in oncology, highlighting where a novel inhibitor derived from an AMS scaffold might exert its effect.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor AMS-Derived Kinase Inhibitor Inhibitor->MEK Inhibits Phosphorylation

Caption: Potential inhibition point of an AMS-derived drug in the MAPK pathway.

Potential Research Area 3: Biocompatible AMS-Containing Medical Materials

Rationale: While the AMS monomer exhibits toxicity, polymers derived from it can be processed into inert, biocompatible materials, analogous to medical-grade polystyrene.[12] A key precedent is the use of AMS derivatives to synthesize monomers for photopolymerizable dental resin composites, where its inclusion helps reduce volumetric shrinkage during curing—a critical property for dental fillings. This opens a research avenue for creating novel, high-performance biomaterials. By copolymerizing AMS with biocompatible monomers and potentially employing surface modification techniques, it is feasible to develop materials for applications such as orthopedic bone cements, implant coatings, or scaffolds for tissue engineering.

Experimental Protocol: Preparation of an AMS-Modified Dental Composite

This protocol describes the formulation and testing of an experimental dental composite incorporating an AMS-based monomer.

  • Monomer Synthesis: Synthesize a dimethacrylate monomer based on an AMS dimer structure to create a high molecular weight, low-shrinkage crosslinker.

  • Resin Formulation: Prepare a resin matrix by mixing the synthesized AMS-dimer dimethacrylate (30 wt%) with bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) (70 wt%). Add a photoinitiator system, such as camphorquinone (B77051) (0.5 wt%) and an amine accelerator (e.g., ethyl 4-dimethylaminobenzoate, 1.0 wt%).

  • Composite Preparation: Incorporate silanized barium glass filler particles (70 wt%) into the resin matrix using a dual asymmetric centrifugal mixer until a homogeneous paste is formed.

  • Curing and Testing: Place the composite paste into molds and cure using a dental blue light curing unit (wavelength ~470 nm) for 40 seconds.

  • Property Evaluation:

    • Polymerization Shrinkage: Measure using the bonded-disk method.

    • Flexural Strength & Modulus: Test according to ISO 4049 standards using a three-point bending test on a universal testing machine.

    • Cytotoxicity: Evaluate using an extract test on a fibroblast cell line (e.g., L929) according to ISO 10993-5 standards.

Data Presentation: Comparison of Resin Properties
Property Standard Bis-GMA Resin Hypothetical AMS-Modified Resin Target Improvement
Volumetric Shrinkage (%)2.5 - 3.5< 2.0Reduction
Flexural Strength (MPa)80 - 120> 130Increase
Flexural Modulus (GPa)8 - 1210 - 14Maintained or Increased
Cytotoxicity (ISO 10993-5)Non-cytotoxicNon-cytotoxicMaintain Biocompatibility
Visualization: Logic Diagram for Biomaterial Design

This diagram shows the logical relationships in designing an AMS-based biomaterial, from monomer choice to final application.

G Monomer Monomer Selection (AMS-Derivative, Comonomers) Polymer Polymerization Method (e.g., Anionic, Free Radical) Monomer->Polymer Properties Polymer Properties - Molecular Weight - Thermal Stability - Mechanical Strength Polymer->Properties Biocompat Biocompatibility - Low Monomer Leaching - Cytotoxicity Testing Properties->Biocompat Influences App Final Application - Drug Delivery Vehicle - Dental Composite - Implant Coating Properties->App Biocompat->App

Caption: Key considerations in the design of AMS-based biomaterials.

Conclusion

This compound stands at a crossroads. While its established role in the bulk polymer industry is secure, its future potential lies in leveraging its unique chemical properties for specialized, high-value applications. The primary hurdles—monomer toxicity and low homopolymer ceiling temperature—are significant but not insurmountable. Through intelligent copolymer design, controlled polymerization techniques, and innovative medicinal chemistry, AMS can be transformed into a valuable component for advanced drug delivery systems, a versatile scaffold for novel therapeutics, and a foundational element for high-performance biomaterials. The research areas outlined in this guide provide a roadmap for unlocking this potential, encouraging a shift in perspective from viewing AMS as a simple commodity to recognizing it as a sophisticated building block for future scientific innovation.

References

An In-depth Technical Guide to the Applications of alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Methylstyrene (B127712) (AMS) is an aromatic hydrocarbon that serves as a valuable comonomer and chemical intermediate in the production of a wide array of polymers and specialty chemicals.[1] Its unique chemical structure, featuring a methyl group attached to the vinyl group, imparts distinct properties to the resulting materials, most notably enhanced thermal stability. This technical guide provides a comprehensive review of the core applications of AMS, with a focus on its role in polymer modification, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of this compound

The primary applications of this compound are centered around its use as a monomer in the synthesis of various polymers, including plastics, resins, and elastomers. It is also utilized as a chemical intermediate in the production of plasticizers, antioxidants, and other fine chemicals.

Polymer Modification

The incorporation of this compound into polymer chains significantly enhances their thermal properties. This is the most critical and widely exploited characteristic of AMS in industrial applications.

One of the most significant applications of AMS is in the production of heat-resistant Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) resins.[2][3] Standard ABS has a heat deflection temperature that can be insufficient for applications where the material is exposed to elevated temperatures, such as in automotive interiors and electronic housings.[4][5] By replacing a portion of the styrene monomer with this compound, the resulting terpolymer, often referred to as AMS-ABS or heat-resistant ABS, exhibits a notable increase in its thermal stability.[1]

The addition of an this compound-acrylonitrile (AMSAN) copolymer to Polyvinyl Chloride (PVC) has been shown to increase its Vicat softening temperature. For every 10% by weight of AMSAN added, the Vicat temperature of the blend increases by approximately 4°C.[2] A standard Styrene-Acrylonitrile (SAN) copolymer has a Vicat softening temperature of about 107°C, whereas an AMSAN copolymer has a Vicat softening temperature of approximately 120°C.[2]

Table 1: Thermal Properties of AMS-Modified Polymers

Polymer SystemModificationPropertyValue
PVC+10 wt% AMSANVicat Softening Point Increase~ 4 °C[2]
SANStandardVicat Softening Point~ 107 °C[2]
AMSAN-Vicat Softening Point~ 120 °C[2]

Similar to its role in ABS, AMS is used to produce this compound-Acrylonitrile (AMSAN) copolymers with enhanced thermal resistance compared to conventional Styrene-Acrylonitrile (SAN) resins.[6] SAN itself offers good transparency, chemical resistance, and rigidity, but its heat resistance is limited.[7] The incorporation of AMS raises the glass transition temperature of the copolymer, making it suitable for applications requiring higher service temperatures.[8]

AMS is also used to modify other polymer systems, including polyesters and alkyd resins, where it can moderate reaction rates and improve the clarity of the final product.[9] Low-molecular-weight AMS polymers can function as processing aids and fusion enhancers in applications like vinyl flooring and PVC piping.

Plasticizers

Low-molecular-weight liquid polymers of this compound are utilized as plasticizers in a variety of formulations, including paints, waxes, adhesives, and plastics.[9][10] These plasticizers can improve the flexibility and workability of the materials.

Adhesives and Coatings

This compound is a component in the formulation of adhesives and coatings.[2] In these applications, it can contribute to improved adhesion, chemical resistance, and thermal stability of the final product.

Experimental Protocols

This section provides detailed methodologies for key polymerization processes involving this compound.

Cationic Polymerization of this compound

This protocol describes the cationic polymerization of AMS using a solid acid catalyst, Maghnite-Na, which is a sodium-exchanged montmorillonite (B579905) clay.[11]

Materials:

Procedure:

  • In a sealed tube, combine 16.9 mmol of AMS and 0.3 g of Maghnite-Na.

  • Stir the mixture with a magnetic stirrer at 0°C for a specified reaction time (e.g., 6 hours).[11]

  • After the reaction period, extract the resulting polymer with dichloromethane.

  • Precipitate the polymer by adding the dichloromethane solution to methanol.

  • Wash the precipitated polymer several times with methanol.

  • Dry the polymer at 40°C in a vacuum oven to a constant weight.[11]

  • The monomer conversion can be determined gravimetrically by weighing the precipitated poly(this compound) (PAMS).[11]

Table 2: Effect of Catalyst Amount on AMS Cationic Polymerization [11]

Catalyst (wt%)Polymer Yield (%)
5Value not specified
7.5Value not specified
10Value not specified
15Value not specified
20Value not specified

(Note: The original source mentions that the polymerization rate increased with the amount of Maghnite-Na, but specific yield values for each percentage are not provided in the abstract.)

Anionic Copolymerization of this compound and Styrene

This protocol outlines the anionic copolymerization to produce a poly(MSt-block-St) copolymer.[12]

Materials:

  • This compound (MSt), anhydrous

  • Styrene (St), anhydrous

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) solution

  • Methanol, anhydrous

Procedure:

  • In a 3-neck flask under an inert atmosphere, add 7.3 mL of anhydrous toluene, 0.65 mL (5 mmol) of MSt, and 1 mL of anhydrous THF.

  • Degas the mixture. Degas the styrene separately.

  • Cool the flask to approximately -15°C using a water/ice/NaCl bath.[12]

  • Initiate the polymerization of the MSt block by adding 0.14 mL (0.35 mmol) of n-BuLi solution. A cherry-red color indicates the formation of the MSt carbanion.

  • Allow the reaction to proceed for 3 hours.[12]

  • Add 0.58 mL (5 mmol) of the degassed styrene. The color of the mixture will turn orange.

  • After an additional 3 hours and 10 minutes, quench the reaction with 2 mL of prechilled anhydrous methanol. The mixture will become colorless.[12]

  • Recover the polymer by precipitation in a 3:1 mixture of methanol/isopropanol.

Emulsion Polymerization of this compound and Acrylonitrile

This protocol describes a method for preparing an this compound/acrylonitrile copolymer via emulsion polymerization.[13]

Materials:

  • This compound (68-70 parts by weight)

  • Acrylonitrile (30-32 parts by weight)

  • Carboxyl group-containing emulsifier

  • Free-radical initiator

  • Seed latex of an AMS-acrylonitrile copolymer

Procedure:

  • Charge a reactor with a seed latex of an this compound-acrylonitrile copolymer.

  • Maintain the reaction temperature between 75 and 82°C.[13]

  • Maintain the molar ratio of emulsifier to initiator between 4 and 6.[13]

  • Continuously feed a mixture of 30 to 32 parts by weight of acrylonitrile and 68 to 70 parts by weight of α-methylstyrene to the reactor.[13]

  • Continue the polymerization until the desired conversion is reached.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships related to the application of this compound.

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product AMS This compound Mix Combine AMS and Catalyst in a sealed tube AMS->Mix Catalyst Maghnite-Na Catalyst Catalyst->Mix Stir Stir at 0°C Mix->Stir Extract Extract with Dichloromethane Stir->Extract After reaction time Precipitate Precipitate in Methanol Extract->Precipitate Wash Wash with Methanol Precipitate->Wash Dry Dry under vacuum at 40°C Wash->Dry PAMS Poly(this compound) Dry->PAMS Anionic_Copolymerization_Workflow cluster_prep Preparation cluster_reaction_block1 First Block Polymerization cluster_reaction_block2 Second Block Polymerization cluster_termination Termination & Purification MSt This compound (MSt) Combine1 Combine MSt and Solvents MSt->Combine1 Solvents1 Toluene & THF Solvents1->Combine1 St Styrene (St) Add_St Add Styrene St->Add_St Cool Cool to -15°C Combine1->Cool Initiate Initiate with n-BuLi Cool->Initiate React1 React for 3 hours Initiate->React1 React1->Add_St React2 React for 3h 10min Add_St->React2 Quench Quench with Methanol React2->Quench Precipitate Precipitate in Methanol/Isopropanol Quench->Precipitate Product Poly(MSt-block-St) Precipitate->Product AMS_Thermal_Stability AMS This compound AMS_Polymer AMS-containing Polymer AMS->AMS_Polymer Incorporation via Copolymerization Polymer Polymer (e.g., ABS, SAN) Polymer->AMS_Polymer Thermal_Stability Increased Thermal Stability AMS_Polymer->Thermal_Stability Leads to Properties Higher Tg, HDT, Vicat Point Thermal_Stability->Properties Manifests as

References

Methodological & Application

Application Notes: Living Anionic Polymerization of α-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The living anionic polymerization of α-methylstyrene (AMS) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities.[1] Unlike other polymerization methods, living anionic polymerization proceeds without inherent termination or chain transfer steps, allowing for the formation of "living" polymer chains that remain active until intentionally quenched.[2]

However, AMS presents a unique challenge due to its low ceiling temperature (T_c), which is the temperature at which the rate of polymerization equals the rate of depolymerization.[3] Above this temperature, depolymerization becomes significant, hindering the formation of high molecular weight polymers.[4][5][6] Consequently, the polymerization of AMS must be conducted at low temperatures, typically around -78 °C, to suppress this retrograde reaction.[7] This technique is of significant interest for producing poly(α-methylstyrene) (PAMS), a polymer valued for its high glass transition temperature (Tg) and thermal stability, making it useful as a processing aid and modifier in various applications.[8]

Core Principles

The process relies on three fundamental stages:

  • Initiation: An organometallic initiator, typically an alkyllithium compound like sec-butyllithium, adds to the double bond of an AMS monomer, creating a carbanionic active center. This step is generally very fast.

  • Propagation: The carbanionic chain end attacks subsequent monomer molecules, extending the polymer chain. In a living polymerization, all chains grow simultaneously.

  • Termination: The polymerization is "quenched" by adding a protic solvent, such as methanol, which protonates the carbanionic chain end, rendering it inactive.[2][9]

The absence of spontaneous termination allows for precise control over the polymer's molecular weight, which is primarily determined by the molar ratio of monomer to initiator.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the polymerization and a typical experimental workflow.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., sec-BuLi) ActiveCenter Initiated Monomer (Carbanion) Initiator->ActiveCenter Addition Monomer1 α-Methylstyrene Monomer Monomer1->ActiveCenter LivingChain Living Polymer Chain (PAMS-Li) ActiveCenter->LivingChain Monomer Addition Monomer2 α-Methylstyrene Monomer Monomer2->LivingChain LongerChain Propagated Chain LivingChain->LongerChain Repeat n times LongerChain->LivingChain DeadPolymer Final Polymer (PAMS) LongerChain->DeadPolymer Quenching Terminator Terminating Agent (e.g., Methanol) Terminator->DeadPolymer

Caption: Mechanism of living anionic polymerization of α-methylstyrene.

G Purification 1. Reagent Purification (Monomer, Solvent) Setup 2. Reactor Setup (Inert Atmosphere, High Vacuum) Purification->Setup Cooling 3. Cool Reactor to -78 °C Setup->Cooling Initiation 4. Add Initiator (e.g., sec-BuLi) Cooling->Initiation Propagation 5. Slow Addition of Monomer (α-Methylstyrene in THF) Initiation->Propagation Polymerization 6. Allow Polymerization (e.g., 1 hour) Propagation->Polymerization Termination 7. Terminate Reaction (Add Methanol) Polymerization->Termination Precipitation 8. Precipitate Polymer (in excess Methanol) Termination->Precipitation Isolation 9. Filter and Dry Polymer Precipitation->Isolation Characterization 10. Characterize Product (GPC, NMR, DSC) Isolation->Characterization G cluster_params Experimental Parameters cluster_props Resulting Polymer Properties Ratio [Monomer] / [Initiator] Ratio Mn Molecular Weight (Mn) Ratio->Mn Directly Proportional (Higher Ratio → Higher Mn) Temp Temperature PDI Polydispersity (PDI) Temp->PDI Higher Temp → Broader PDI (due to side reactions) Yield Polymer Yield Temp->Yield Too High Temp → Lower Yield (due to depolymerization) Purity System Purity (Absence of H₂O, O₂) Purity->PDI Lower Purity → Broader PDI (due to termination) Purity->Yield Lower Purity → Lower Yield

References

Application Notes and Protocols for the Cationic Polymerization of α-Methylstyrene with Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a critical method for the synthesis of well-defined polymers from vinyl monomers. Alpha-methylstyrene (B127712) (α-MS) is a monomer of significant interest due to its ability to produce polymers with high glass transition temperatures and thermal stability. This document provides detailed application notes and protocols for the cationic polymerization of α-methylstyrene initiated by various Lewis acids. The information is intended to guide researchers in academic and industrial settings, including those in drug development where polymer excipients and delivery systems are often required.

Cationic polymerization of α-methylstyrene proceeds via a carbocationic intermediate, and its living nature can be controlled under specific conditions.[1][2] The choice of Lewis acid, solvent, and reaction temperature significantly influences the polymerization rate, molecular weight, and polydispersity of the resulting poly(α-methylstyrene) (PAMS).[3][4] Traditional Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄) are commonly employed.[4][5] More recently, solid acid catalysts like Maghnite-Na, an Algerian Montmorillonite clay, have been explored as environmentally benign and easily separable alternatives.[5]

Reaction Mechanism and Experimental Workflow

The cationic polymerization of α-methylstyrene initiated by a Lewis acid (LA) typically involves the presence of a co-initiator, such as water or a protogen. The general mechanism involves initiation, propagation, and termination steps.

Cationic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Lewis Acid (LA) + Co-initiator (H₂O) Carbocation_Formation Formation of Initiating Complex [H⁺LA(OH)⁻] Initiator->Carbocation_Formation Monomer_Activation α-Methylstyrene Carbocation Carbocation_Formation->Monomer_Activation Protonation of Monomer Growing_Chain Growing Polymer Chain (Carbocationic End) Monomer_Activation->Growing_Chain Monomer_Addition Addition of Monomer Units Growing_Chain->Monomer_Addition Termination_Step Chain Transfer or Reaction with Counter-ion Growing_Chain->Termination_Step Monomer_Addition->Growing_Chain Final_Polymer Poly(α-methylstyrene) Termination_Step->Final_Polymer

Caption: General mechanism of cationic polymerization of α-methylstyrene.

A typical experimental workflow for this polymerization is outlined below. It involves monomer purification, reaction setup under inert atmosphere, controlled addition of the initiator, polymerization, quenching, and finally, purification and characterization of the polymer.

Experimental Workflow Start Start Monomer_Purification Purify α-Methylstyrene (e.g., distillation) Start->Monomer_Purification Solvent_Drying Dry Solvent (e.g., over molecular sieves) Monomer_Purification->Solvent_Drying Reaction_Setup Assemble Reaction Flask under Inert Atmosphere (N₂ or Ar) Solvent_Drying->Reaction_Setup Cooling Cool Reaction to Desired Temperature Reaction_Setup->Cooling Monomer_Addition Add Monomer and Solvent Cooling->Monomer_Addition Initiator_Preparation Prepare Initiator Solution Monomer_Addition->Initiator_Preparation Initiator_Addition Add Initiator Solution Dropwise Initiator_Preparation->Initiator_Addition Polymerization Allow Polymerization to Proceed Initiator_Addition->Polymerization Quenching Quench Reaction (e.g., with methanol) Polymerization->Quenching Precipitation Precipitate Polymer in Non-solvent (e.g., methanol) Quenching->Precipitation Filtration_Drying Filter and Dry the Polymer Precipitation->Filtration_Drying Characterization Characterize Polymer (NMR, GPC, DSC) Filtration_Drying->Characterization End End Characterization->End

Caption: General experimental workflow for cationic polymerization.

Data Presentation

The following tables summarize quantitative data from various studies on the cationic polymerization of α-methylstyrene using different Lewis acids.

Table 1: Polymerization of α-Methylstyrene with Maghnite-Na (Solid Acid Catalyst) [5]

Catalyst Amount (wt%)Reaction Time (h)Temperature (°C)Monomer Conversion (%)
56015
7.56025
106040
156062
206075

Table 2: Living Cationic Polymerization of α-Methylstyrene with FeCl₃-based Initiators at 0°C [1][2]

[M]₀/[I]₀ RatioMolecular Weight ( g/mol )Polydispersity Index (PDI)Syndiotacticity (%)
504300~1.359.1
1008100~1.365.4
20015400~1.372.8
30023500~1.376.3
40032100~1.379.2

Table 3: Polymerization of α-Methylstyrene with Tin (IV) Chloride Initiator [4]

SolventTemperature (°C)Initiator (wt%)Reaction Time (h)Monomer Conversion (%)
Toluene (B28343)250.203Significant
Cumene (B47948)Not specifiedNot specifiedNot specifiedSignificant

Note: "Significant" conversion indicates that the source reported successful polymerization without providing a specific numerical value.

Experimental Protocols

Protocol 1: Polymerization of α-Methylstyrene using Maghnite-Na

This protocol is based on the heterogeneous polymerization of α-methylstyrene using a solid acid catalyst.[5]

Materials:

Procedure:

  • In a sealed reaction tube, place 16.9 mmol of α-methylstyrene and 0.3 g of pre-activated Maghnite-Na.

  • Stir the mixture vigorously using a magnetic stirrer at 0°C for the desired reaction time (e.g., 6 hours).

  • After the specified time, stop the reaction and dissolve the resulting mixture in dichloromethane.

  • Separate the solid catalyst by filtration.

  • Precipitate the polymer by adding the dichloromethane solution to an excess of methanol.

  • Wash the precipitated poly(α-methylstyrene) several times with fresh methanol.

  • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Determine the monomer conversion gravimetrically.

  • For further characterization, re-dissolve the polymer in dichloromethane and re-precipitate in methanol before analysis.

Protocol 2: Living Cationic Polymerization of α-Methylstyrene with FeCl₃-based Initiator

This protocol outlines a method for achieving controlled ("living") polymerization, allowing for predictable molecular weights and narrow polydispersity.[1][2]

Materials:

  • α-Methylstyrene (purified by passing through activated basic alumina (B75360) and vacuum distilled)[6]

  • FeCl₃-based initiator system

  • Appropriate solvent (e.g., dichloromethane, dried)

  • Standard Schlenk line apparatus

  • Syringes for transfer of reagents

  • Methanol (for quenching)

Procedure:

  • All glassware should be flame-dried under vacuum and backfilled with an inert gas (e.g., nitrogen or argon).

  • Prepare stock solutions of the FeCl₃-based initiator and the monomer in the chosen dry solvent under an inert atmosphere.

  • In a Schlenk flask equipped with a magnetic stirrer and cooled to 0°C, add the desired amount of the monomer stock solution.

  • Initiate the polymerization by adding the calculated amount of the initiator stock solution via syringe. The monomer-to-initiator ratio ([M]₀/[I]₀) will determine the target molecular weight.[1]

  • Allow the polymerization to proceed at 0°C. Monitor the progress by taking aliquots at different time intervals and analyzing for monomer conversion (e.g., by GC or ¹H NMR).

  • To confirm the living nature of the polymerization, a chain-extension experiment can be performed by adding a second batch of monomer to the living polymer chains.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

  • Characterize the polymer for molecular weight and polydispersity (using Gel Permeation Chromatography - GPC) and tacticity (using ¹³C NMR).

Protocol 3: Polymerization of α-Methylstyrene using Tin (IV) Chloride

This protocol describes a more traditional approach using a common Lewis acid initiator, which can be performed at ambient temperatures.[4]

Materials:

  • α-Methylstyrene (can be used without extensive purification)

  • Tin (IV) chloride (SnCl₄)

  • Toluene or cumene (as solvent)

  • Reaction vessel (e.g., three-necked flask) with a stirrer

  • Methanol (for quenching)

Procedure:

  • Prepare a solution of α-methylstyrene in toluene (e.g., 75% by weight) in the reaction vessel.

  • While stirring, add the desired amount of tin (IV) chloride initiator (e.g., 0.10 to 0.40% by weight based on the monomer). The initiator can be added neat or as a solution in a suitable solvent.

  • The polymerization can be carried out at temperatures above 0°C, preferably at ambient temperature (e.g., >20°C).[4]

  • Allow the reaction to proceed for a set time (e.g., 3 hours).

  • Terminate the polymerization by adding methanol.

  • Isolate the polymer by precipitation in excess methanol, followed by filtration and drying.

Conclusion

The cationic polymerization of α-methylstyrene with Lewis acids is a versatile method for producing poly(α-methylstyrene) with a range of properties. By carefully selecting the Lewis acid, co-initiator, solvent, and reaction temperature, it is possible to control the polymerization process, including achieving living characteristics. The protocols provided herein offer a starting point for researchers to explore this chemistry further. For applications in drug development, the ability to control polymer molecular weight and purity is paramount, making the living polymerization techniques particularly attractive. The use of solid acid catalysts presents a greener alternative to traditional homogeneous systems.

References

Application Notes and Protocols for RAFT Polymerization of α-Methylstyrene and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of α-methylstyrene (AMS) and its derivatives. The information is intended to guide researchers in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Introduction to RAFT Polymerization of α-Methylstyrene

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled architectures.[1] When applied to α-methylstyrene (AMS), a key consideration is the monomer's low ceiling temperature of 61°C.[2] Above this temperature, the rate of depolymerization becomes significant, hindering the formation of high molecular weight polymers. Therefore, successful RAFT polymerization of AMS is typically carried out at lower temperatures.

One promising approach is low-temperature photoiniferter RAFT polymerization .[2] This method utilizes a photoinitiator and a RAFT agent (also known as a chain transfer agent or CTA) that can be activated by light at reduced temperatures, thereby favoring polymerization over depolymerization.[2] The polymerization kinetics and molecular weight distribution can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gel permeation chromatography (GPC), respectively.[2]

Another explored avenue is a sulfur-free RAFT-like process utilizing the α-methylstyrene dimer (AMSD) as a chain transfer agent. However, the tertiary radical generated from AMSD is relatively unstable, leading to poor control over the molecular weight distribution of the resulting polymers.[1]

Key Considerations for Experimental Design

Before proceeding with the experimental protocols, it is crucial to consider the following factors for a successful RAFT polymerization of AMS:

  • Temperature: Maintain the reaction temperature well below the ceiling temperature of AMS (61°C) to minimize depolymerization. Low-temperature initiation methods, such as photoinitiation, are highly recommended.

  • RAFT Agent Selection: The choice of RAFT agent is critical for controlling the polymerization. The reactivity of the RAFT agent should be matched to the monomer.

  • Initiator: A suitable initiator that decomposes at the desired low temperature is necessary. For photo-polymerization, a photoinitiator that absorbs light at a wavelength that does not degrade the RAFT agent or monomer is required.

  • Solvent: The choice of solvent can influence the polymerization kinetics and solubility of the resulting polymer.

  • Monomer Purity: As with any controlled polymerization technique, the monomer should be purified to remove inhibitors.

Experimental Protocols

While specific detailed protocols with comprehensive quantitative data for the RAFT polymerization of neat α-methylstyrene are not abundantly available in the public literature, a general procedure can be adapted from established RAFT polymerization techniques for other monomers, with special attention to the low-temperature requirement for AMS.

General Protocol for Low-Temperature Photoiniferter RAFT Polymerization of α-Methylstyrene

This protocol is a generalized procedure and should be optimized for specific experimental setups and desired polymer characteristics.

Materials:

Procedure:

  • Preparation of Reaction Mixture:

    • In a Schlenk flask, dissolve the desired amounts of the RAFT agent and photoinitiator in the solvent (if not a bulk polymerization).

    • Add the purified α-methylstyrene to the flask. The molar ratio of monomer to RAFT agent to initiator will determine the theoretical molecular weight of the polymer.

  • Degassing:

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization:

    • Place the sealed and degassed reaction vessel in a thermostated bath to maintain a constant low temperature (e.g., 25°C).

    • Position the UV light source to irradiate the reaction mixture.

    • Stir the reaction mixture throughout the polymerization.

    • Monitor the progress of the reaction by taking aliquots at different time points for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight and dispersity).

  • Termination and Isolation:

    • Once the desired conversion is reached, terminate the polymerization by turning off the UV light and exposing the reaction mixture to air.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

    • Filter and dry the polymer under vacuum to a constant weight.

Data Presentation

Due to the limited availability of specific quantitative data for the RAFT polymerization of α-methylstyrene in the searched literature, the following table is a template that researchers should aim to populate with their own experimental results.

EntryRAFT Agent[Monomer]:[RAFT Agent]:[Initiator]Temperature (°C)Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
1
2
3

M_n: Number-average molecular weight, determined by GPC. Đ: Dispersity (Polydispersity Index), determined by GPC.

Visualizations

General Mechanism of RAFT Polymerization

The following diagram illustrates the key steps in the RAFT polymerization process.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Propagating_Radical_Pn Propagating Radical (Pn•) Radical->Propagating_Radical_Pn + M Monomer_I Monomer (M) Intermediate_Radical Intermediate Radical Propagating_Radical_Pn->Intermediate_Radical + RAFT Agent Dead_Polymer Dead Polymer Propagating_Radical_Pn->Dead_Polymer + Pn• RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate_Radical->Propagating_Radical_Pn Fragmentation Dormant_Polymer Dormant Polymer (Pn-S-C(=S)Z) Intermediate_Radical->Dormant_Polymer Fragmentation Leaving_Group_Radical Leaving Group Radical (R•) Intermediate_Radical->Leaving_Group_Radical Fragmentation Dormant_Polymer->Intermediate_Radical + Pn• Propagating_Radical_Pm Propagating Radical (Pm•) Leaving_Group_Radical->Propagating_Radical_Pm + M Monomer_R Monomer (M) Propagating_Radical_Pm->Intermediate_Radical + Dormant Polymer

Caption: General mechanism of RAFT polymerization.

Experimental Workflow for Low-Temperature Photoiniferter RAFT Polymerization

This diagram outlines the typical workflow for carrying out a low-temperature photoiniferter RAFT polymerization.

Workflow A 1. Prepare Reaction Mixture (AMS, RAFT Agent, Photoinitiator, Solvent) B 2. Degas Mixture (Freeze-Pump-Thaw Cycles) A->B C 3. Polymerize under UV Light (Low Temperature) B->C D 4. Monitor Reaction (NMR for conversion, GPC for Mn, Đ) C->D D->C Continue Polymerization E 5. Terminate Polymerization (Turn off UV, expose to air) D->E Desired Conversion Reached F 6. Isolate Polymer (Precipitation) E->F G 7. Characterize Polymer F->G

Caption: Experimental workflow for photoiniferter RAFT.

References

Application Notes and Protocols for the Free Radical Copolymerization of α-Methylstyrene and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical copolymerization of α-methylstyrene (AMS) and styrene (B11656) (St). This process is of significant interest for synthesizing copolymers with tailored thermal and mechanical properties. Due to the low ceiling temperature of α-methylstyrene, its homopolymerization via free-radical methods is challenging. However, copolymerization with monomers like styrene allows for the incorporation of AMS units, leading to materials with enhanced heat resistance compared to polystyrene.[1]

Application Notes

The free radical copolymerization of α-methylstyrene and styrene is a versatile method for producing random copolymers. The presence of the α-methyl group in AMS introduces steric hindrance, which affects its reactivity and the properties of the resulting copolymer.

Key Characteristics of the Copolymerization:

  • Reaction Kinetics: The presence of α-methylstyrene can decrease the overall rate of polymerization compared to the homopolymerization of styrene.[2] This is attributed to the lower reactivity of the AMS monomer.

  • Copolymer Composition: Styrene is generally more reactive than α-methylstyrene in free radical copolymerization.[3] Consequently, the styrene units are incorporated into the copolymer chain more readily. The composition of the copolymer is dependent on the initial monomer feed ratio and the reaction temperature.

  • Ceiling Temperature: α-Methylstyrene has a low ceiling temperature (around 61°C), above which the polymer is thermodynamically unstable and depolymerization is favored.[4] Copolymerization is often carried out at temperatures below or slightly above this ceiling temperature to ensure the incorporation of AMS units.

  • Thermal Properties: The incorporation of α-methylstyrene units into the polystyrene backbone generally increases the glass transition temperature (Tg) and the heat distortion temperature of the resulting copolymer.[2] However, it can also lead to lower thermal degradation temperatures due to the presence of weak bonds in AMS-containing sequences.[3]

  • Molecular Weight Control: The molecular weight of the copolymer can be influenced by the monomer feed ratio, initiator concentration, and reaction temperature. Increasing the AMS fraction in the monomer feed tends to reduce the molecular weight of the resulting copolymer.[3]

Experimental Protocols

This section provides a generalized protocol for the free radical copolymerization of α-methylstyrene and styrene in solution.

Materials:

  • α-Methylstyrene (AMS), inhibitor removed

  • Styrene (St), inhibitor removed

  • Toluene or Benzene (solvent)

  • Azobisisobutyronitrile (AIBN) or t-butyl perbenzoate (initiator)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line apparatus or equivalent for oxygen-free conditions

Procedure:

  • Monomer and Solvent Preparation:

    • Purify α-methylstyrene and styrene by passing them through a column of activated basic alumina (B75360) to remove the inhibitor.[5]

    • Deoxygenate the purified monomers and the solvent (toluene or benzene) by purging with nitrogen gas for at least one hour before use.[5]

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

    • Under a nitrogen atmosphere, charge the flask with the desired molar ratio of α-methylstyrene and styrene, and the solvent.

  • Initiation:

    • Dissolve the initiator (e.g., AIBN) in a small amount of the deoxygenated solvent.

    • Heat the monomer solution to the desired reaction temperature (typically between 60°C and 80°C).[3]

    • Once the temperature has stabilized, inject the initiator solution into the reaction flask using a syringe.

  • Polymerization:

    • Maintain the reaction mixture at the set temperature under a continuous nitrogen purge with constant stirring.

    • The reaction time can vary from several hours to over a day, depending on the desired conversion and molecular weight.[2][3]

  • Termination and Isolation:

    • After the desired reaction time, cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization:

The resulting copolymer can be characterized using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both monomer units into the copolymer chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition and microstructure (e.g., triad (B1167595) sequences like -AMS-AMS-AMS-, -St-AMS-AMS-, and -St-AMS-St-).[3]

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature of the copolymer.[3]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the free radical copolymerization of α-methylstyrene and styrene.

Table 1: Copolymerization Conditions and Resulting Polymer Properties

AMS in Feed (mol%)St in Feed (mol%)Temperature (°C)InitiatorSolventConversion (wt%)Mn ( g/mol )AMS in Copolymer (mol%)Reference
5050< 75Not SpecifiedNot Specified> 90440042[3]
2080105 (24h) then 135 (2h)t-butyl perbenzoateNone (Bulk)~97.3Not SpecifiedNot Specified[2]
1585110 (15h) then 120 (6h)t-butyl perbenzoateSuspensionNot SpecifiedNot SpecifiedNot Specified[2]

Table 2: Thermal Properties of α-Methylstyrene-Styrene Copolymers

AMS in Copolymer (mol%)Degradation Temp. (°C)Vicat Softening Point (°C)Reference
0356.9~101[2][3]
42250.2Not Specified[3]
Not Specified (from 20% AMS feed)Not Specified110[2]
Not Specified (from 15% AMS feed)Not Specified107[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization monomer_prep Monomer Purification (Remove Inhibitor) reaction_setup Reaction Setup (Schlenk Flask) monomer_prep->reaction_setup Add Monomers solvent_prep Solvent & Initiator Deoxygenation solvent_prep->reaction_setup Add Solvent polymerization Polymerization (Heating & Stirring) reaction_setup->polymerization Heat & Add Initiator precipitation Precipitation (in Methanol) polymerization->precipitation Cool & Pour filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying analysis FTIR, NMR, GPC, TGA, DSC drying->analysis

Caption: Experimental workflow for the free radical copolymerization of α-methylstyrene and styrene.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical Primary Radicals (2R•) initiator->radical Heat (Δ) r_st R-St• radical->r_st + Styrene (St) r_ams R-AMS• radical->r_ams + α-Methylstyrene (AMS) p_st P-St• p_ams P-AMS• p_st->p_st + St (k_11) p_st->p_ams + AMS (k_12) p_st_p_st P-St + P-St p_st_p_ams P-St + P-AMS p_ams->p_st + St (k_21) p_ams->p_ams + AMS (k_22) p_ams_p_ams P-AMS + P-AMS dead_polymer Dead Polymer p_st_p_st->dead_polymer Combination or Disproportionation p_ams_p_ams->dead_polymer p_st_p_ams->dead_polymer

Caption: General mechanism of free radical copolymerization.

References

Application Notes and Protocols: Synthesis of Poly(α-Methylstyrene-b-isobutylene) Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(α-methylstyrene-b-isobutylene) (P(αMeSt-b-IB)) block copolymers. This class of polymers is of significant interest as thermoplastic elastomers. The synthesis is primarily achieved through living cationic polymerization, which allows for precise control over molecular weight and architecture.

Introduction

Poly(α-methylstyrene-b-isobutylene) is a block copolymer consisting of a hard, glassy poly(α-methylstyrene) (PαMeSt) block and a soft, rubbery polyisobutylene (B167198) (PIB) block. This structure imparts thermoplastic elastomeric properties to the material, making it suitable for a variety of applications. The synthesis of well-defined P(αMeSt-b-IB) block copolymers is most effectively achieved by sequential living cationic polymerization. This technique allows for the controlled growth of each polymer block, resulting in materials with narrow molecular weight distributions and predictable compositions.[1][2][3][4]

Key challenges in the synthesis include achieving efficient crossover from the PαMeSt block to the PIB block and preventing side reactions, such as intramolecular alkylation.[1][5] This protocol outlines a robust method to synthesize these block copolymers with high efficiency and control.

Synthesis Methodology: Living Cationic Polymerization

The synthesis of P(αMeSt-b-IB) is performed via sequential monomer addition in a two-step process. First, α-methylstyrene (αMeSt) is polymerized under living cationic conditions. Subsequently, isobutylene (B52900) (IB) is added to the living PαMeSt chains to form the second block.

Key Reagents and Systems

The polymerization is typically carried out at low temperatures (-80 °C) in a mixed solvent system to ensure living characteristics.[1][2][3]

ComponentFunctionExample
Initiator Starts the polymerization of αMeStAdduct of αMeSt dimer and HCl (DiαMeSt·HCl)
Co-initiator for αMeSt Activates the initiator for αMeSt polymerizationBoron trichloride (B1173362) (BCl₃)
Co-initiator for IB Activates the chain end for IB polymerizationTitanium tetrachloride (TiCl₄)
Proton Trap Scavenges protons to prevent side reactions2,6-di-tert-butylpyridine (DTBP)
Solvent System Provides the reaction mediumMethylcyclohexane (MeChx) / Methyl chloride (MeCl) (60/40 v/v)
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of P(αMeSt-b-IB) block copolymers.

G cluster_prep System Preparation cluster_polym Polymerization cluster_pams PαMeSt Block Synthesis cluster_pib PIB Block Synthesis cluster_term Termination and Purification A Reactor Setup under Inert Atmosphere B Solvent and Reagent Purification A->B C Pre-chilling to -80 °C B->C D Charge Reactor with Solvents, DTBP, and Initiator C->D E Add α-Methylstyrene Monomer D->E F Initiate with BCl₃ E->F G Living PαMeSt Chains F->G H Add Isobutylene Monomer G->H Crossover I Add TiCl₄ to Initiate IB Polymerization H->I J Living P(αMeSt-b-IB) Chains I->J K Quench with Pre-chilled Methanol J->K L Precipitation and Washing K->L M Drying under Vacuum L->M N Characterization M->N G cluster_structure Molecular Structure cluster_morphology Solid-State Morphology cluster_properties Macroscopic Properties cluster_apps Applications A PαMeSt Block (Hard, Glassy) C P(αMeSt-b-IB) Diblock Copolymer A->C B PIB Block (Soft, Rubbery) B->C D Phase Separation C->D Self-Assembly E PαMeSt Domains (Physical Crosslinks) D->E F PIB Matrix (Elastic) D->F G Thermoplastic Elastomer E->G Provides Strength F->G Provides Elasticity H Adhesives, Sealants, Damping Materials G->H

References

Application Notes and Protocols for Emulsion Polymerization of alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-Methylstyrene (B127712) (AMS) is a vinyl aromatic monomer that can be incorporated into polymers to enhance their thermal stability, specifically increasing the glass transition temperature (Tg) and heat distortion temperature. However, the polymerization of AMS presents significant challenges, primarily due to its low ceiling temperature of approximately 61°C.[1] Above this temperature, the rate of depropagation can exceed the rate of propagation, hindering the formation of high molecular weight polymers. Consequently, free radical homopolymerization of AMS often results in low yields and low molecular weight products.[2]

Emulsion polymerization is a versatile technique that offers advantages such as high polymerization rates, high molecular weights, and effective heat removal. For AMS, this technique is most effectively employed in copolymerization systems, where a comonomer, such as styrene (B11656), is used to overcome the limitations imposed by the low ceiling temperature. These protocols are designed for researchers and scientists to effectively polymerize this compound using emulsion techniques.

Application Notes

Principle of Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, which typically consists of a water-insoluble monomer, water, a surfactant, and a water-soluble initiator.[3] The key steps involve:

  • Emulsification: The monomer is dispersed in the aqueous phase as droplets, stabilized by surfactant molecules. Excess surfactant forms micelles in the water.

  • Initiation: The water-soluble initiator decomposes to form free radicals in the aqueous phase.

  • Particle Nucleation: These radicals enter the monomer-swollen micelles, initiating polymerization and forming polymer particles.

  • Polymerization: The polymer particles grow by the diffusion of monomer from the droplets through the aqueous phase to the particles. The majority of the polymer is formed within these particles.[3]

Key Considerations for this compound Emulsion Polymerization
  • Copolymerization Strategy: Due to the low ceiling temperature of AMS, its homopolymerization via free-radical emulsion techniques is generally impractical. The standard and most effective approach is copolymerization with other vinyl monomers, such as styrene, acrylonitrile, or N-phenylmaleimide.[4][5] The presence of a comonomer disrupts the AMS-AMS linkages, reducing the rate of depropagation and allowing for the formation of stable, high molecular weight copolymers at temperatures above AMS's ceiling temperature.

  • Monomer Ratio Control: The mole fraction of AMS in the monomer feed is a critical parameter. It is often necessary to keep the AMS content below a certain threshold to maintain a reasonable reaction rate and achieve high conversion. For instance, in some systems, the mole fraction of AMS should be controlled to be under 20 mol% to avoid significant retardation of the reaction rate.[4]

  • Selection of Initiators and Surfactants:

    • Initiators: Water-soluble initiators like potassium persulfate (KPS) are commonly used.[4][6] The concentration of the initiator directly influences the polymerization rate. Oil-soluble initiators, such as azobisisobutyronitrile (AIBN), can also be used, but they alter the nucleation mechanism.[6]

    • Surfactants: Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are frequently employed to stabilize the monomer droplets and polymer particles.[4][7] The choice and concentration of the surfactant are critical as they affect particle size, stability of the latex, and the overall kinetics of the polymerization.[7][8]

  • Reaction Temperature: The reaction temperature must be carefully selected to ensure an adequate decomposition rate of the initiator while managing the polymerization of AMS. In copolymerization systems, temperatures can be set between 80°C and 110°C, well above the ceiling temperature of pure AMS, to facilitate the reaction.[5]

Experimental Protocols

Protocol 1: Emulsion Copolymerization of Styrene and this compound

This protocol is adapted from a patented method for preparing styrene-AMS copolymers with enhanced thermal properties.[5]

Materials:

  • This compound (AMS)

  • Styrene

  • Distilled water

  • Emulsion stabilizer (e.g., sodium salt of fatty acids or other suitable surfactant)

  • Potassium persulfate (KPS, initiator)

  • Nitrogen gas

Procedure:

  • Reactor Setup: Charge a 1-liter glass laboratory flask (or a suitably sized reactor) equipped with a stirrer, reflux condenser, nitrogen inlet, and temperature control system.

  • Charge Preparation:

    • Add 236 grams of distilled water to the flask.

    • Add 2.3 grams of the emulsion stabilizer (surfactant) and stir until dissolved.

    • In a separate vessel, prepare the monomer mixture by combining 40 grams of this compound and 17.15 grams of styrene.

    • Add the monomer mixture to the reactor. This corresponds to a monomer-to-water weight ratio of approximately 0.24.[5]

  • Inerting the System: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen stream throughout the reaction.

  • Initiation and Polymerization:

    • Heat the mixture to the reflux temperature (approximately 80-100°C) with continuous stirring.[5]

    • Prepare a solution of the initiator. The patent suggests adding the water-soluble peroxy compound (e.g., KPS) at a controlled rate. For a batch process based on this, an initial charge can be used. For example, add a pre-determined amount of KPS (e.g., 0.01 to 0.05% by weight of total monomers per hour, as suggested in a continuous addition variant).[5]

  • Reaction Monitoring: Maintain the reaction at the reflux temperature for a period of 4 to 12 hours.[5] Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via gravimetry or gas chromatography).

  • Recovery: After the desired conversion is reached, cool the reactor to room temperature. The resulting product is a copolymer latex. The copolymer can be recovered by coagulation (e.g., by adding a salt solution), followed by washing and drying.

Protocol 2: Quaternary Emulsion Copolymerization of N-phenylmaleimide/Styrene/Acrylonitrile/alpha-Methylstyrene

This protocol is based on a kinetic study and provides specific concentrations and a two-stage temperature profile.[4]

Materials:

  • N-phenylmaleimide

  • Styrene

  • Acrylonitrile

  • This compound (AMS)

  • Sodium dodecyl sulfate (SDS, emulsifier)

  • Potassium persulfate (KPS, initiator)

  • Distilled water

  • Nitrogen gas

Procedure:

  • Reactor Setup: Prepare a reaction vessel suitable for emulsion polymerization with stirring, heating, and a nitrogen atmosphere.

  • Charge Preparation:

    • Prepare the aqueous phase by dissolving SDS in distilled water to a final concentration of 8.4 mmol/L.

    • Prepare the monomer mixture with the desired ratios, ensuring the mole fraction of AMS is controlled (e.g., below 20 mol%).[4]

    • Prepare the initiator solution by dissolving KPS in distilled water to achieve a final concentration of 1.8 mmol/L in the aqueous phase.[4]

  • Emulsification: Add the monomer mixture to the aqueous surfactant solution and stir vigorously to form a stable emulsion.

  • Inerting the System: Deoxygenate the emulsion by purging with nitrogen gas for 30-60 minutes.

  • Polymerization:

    • Heat the emulsion to 75°C under a nitrogen atmosphere with continuous stirring.

    • Add the KPS initiator solution to start the polymerization.

    • Maintain the reaction temperature at 75°C for 1 hour.[4]

  • Aging Step: After the initial polymerization period, increase the temperature to 85°C and continue the reaction (aging) for an additional 2 hours to ensure high monomer conversion.[4]

  • Cooling and Recovery: Cool the reactor to room temperature. The final product is a stable latex of the quaternary copolymer.

Data Presentation

Table 1: Reaction Conditions and Kinetic Data for AMS Copolymerization This table summarizes kinetic data from the study of N-phenylmaleimide/styrene/acrylonitrile/α-methylstyrene emulsion copolymerization.[4]

ParameterValueUnitNotes
EmulsifierSodium Dodecyl Sulfate (SDS)-
Emulsifier Concentration8.4mmol/L
InitiatorPotassium Persulfate (KPS)-
Initiator Concentration1.8mmol/L
Overall Activation Energy84.14kJ/mol
Reaction Order (Emulsifier)0.46-Rate ∝ [SDS]0.46
Reaction Order (Initiator)0.57-Rate ∝ [KPS]0.57
Max AMS Mole Fraction< 20mol%Recommended to maintain reaction rate

Table 2: Example Formulations for Styrene/AMS Emulsion and Suspension Copolymerization This table presents example formulations from patents, highlighting different monomer ratios and reaction conditions.

ParameterFormulation 1 (Emulsion)[5]Formulation 2 (Suspension)[2]
Monomer Composition
This compound40 g (~70% by weight of styrene)20 parts (20% by weight)
Styrene17.15 g80 parts (80% by weight)
Reaction Medium
Water236 gAqueous Medium
Additives
Stabilizer/Surfactant2.3 g (Commercial Soap)Suspension Agent
InitiatorWater-soluble peroxy compound0.10 parts t-butyl perbenzoate
Reaction Conditions
TemperatureReflux (80-110°C)105°C for 24h, then 135°C for 2h
Reported Properties
Vicat Softening Temp.-110°C (after monomer removal)
Residual Monomers-1.3% Styrene, 1.4% AMS

Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_product Product A 1. Prepare Aqueous Phase (Water + Surfactant) C 3. Emulsify Monomer in Aqueous Phase A->C B 2. Prepare Monomer Phase (AMS + Comonomer) B->C D 4. Purge with Nitrogen C->D E 5. Heat to Reaction Temp. D->E F 6. Add Initiator (e.g., KPS) E->F G 7. Polymerize & Age F->G H 8. Cool Down G->H I 9. Final Copolymer Latex H->I

Caption: General workflow for the emulsion copolymerization of AMS.

G AMS This compound (AMS) Homopolymerization Challenge Challenge: Low Ceiling Temperature (~61°C) leads to Depropagation AMS->Challenge Result Result: Low Yield & Low Molecular Weight Challenge->Result Strategy Solution: Copolymerization Strategy Copolymerization Emulsion Copolymerization of AMS + Comonomer (e.g., Styrene) Strategy->Copolymerization Mechanism Mechanism: Comonomer insertion disrupts AMS-AMS sequences, suppressing depropagation Copolymerization->Mechanism Outcome Outcome: High Molecular Weight Copolymer with Enhanced Thermal Stability Mechanism->Outcome

Caption: Logic for using copolymerization to overcome AMS limitations.

References

Application Note: NMR Characterization of Poly(α-Methylstyrene) Microstructure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(α-methylstyrene) (PαMS) is a versatile polymer with applications ranging from specialty plastics to drug delivery systems. The physical and chemical properties of PαMS are highly dependent on its microstructure, particularly its tacticity—the stereochemical arrangement of the monomer units along the polymer chain. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the detailed characterization of PαMS microstructure. This application note provides a comprehensive overview and detailed protocols for using ¹H and ¹³C NMR to elucidate the tacticity of PαMS.

Principles of NMR Characterization of PαMS Microstructure

The local magnetic environments of atomic nuclei in a PαMS chain are sensitive to the spatial arrangement of neighboring monomer units. This sensitivity allows NMR to distinguish between different tactic sequences:

  • Isotactic (m): The phenyl groups are on the same side of the polymer backbone.

  • Syndiotactic (r): The phenyl groups are on alternating sides of the polymer backbone.

  • Atactic: There is a random arrangement of phenyl groups.

These arrangements are quantified in terms of diads (mm, mr, rr), triads (mmm, mmr, rmr, etc.), and even higher-order sequences (pentads and hexads), which can be resolved using high-field NMR spectrometers. ¹³C NMR is particularly powerful for this analysis due to its larger chemical shift dispersion.[1][2] The quaternary aromatic carbon, quaternary aliphatic carbon, and methylene (B1212753) carbon signals are especially informative.[1]

Experimental Protocols

Protocol for NMR Sample Preparation

High-quality NMR spectra depend critically on proper sample preparation. The following protocol outlines the standard procedure for preparing PαMS samples for solution-state NMR.

Materials:

  • Poly(α-methylstyrene) sample

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)

  • Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

  • Glass vials

  • Pasteur pipettes and bulbs

  • Cotton wool or syringe filters (0.45 µm)

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 10-50 mg of the PαMS sample into a clean, dry glass vial for ¹³C NMR (5-10 mg for ¹H NMR).

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Homogenization: Securely cap the vial and use a vortex mixer to ensure the polymer is completely dissolved. Gentle warming may be necessary for high molecular weight samples.

  • Filtration: To remove any suspended impurities that can degrade spectral quality, filter the solution. Pack a small plug of cotton wool into a Pasteur pipette and filter the sample solution directly into the NMR tube. Alternatively, a syringe filter can be used.

  • Transfer to NMR Tube: Ensure the final volume in the NMR tube is sufficient to cover the detection region (typically a height of 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue.

Protocol for NMR Data Acquisition

The following are typical acquisition parameters for the characterization of PαMS microstructure. These may need to be optimized based on the specific instrument and sample.

Instrument: 400 MHz (or higher) NMR Spectrometer

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard ¹³C observe with proton decoupling

  • Solvent: CDCl₃

  • Temperature: 20°C or 50°C (higher temperatures can improve resolution)[1]

  • Pulse Width: 90°

  • Acquisition Time: ~1.4 s[1]

  • Relaxation Delay (d1): 2 s (a longer delay may be needed for fully quantitative results, especially for quaternary carbons)[1]

  • Number of Scans: 10,000 to 20,000 scans, depending on sample concentration[1]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard ¹H observe

  • Solvent: CDCl₃

  • Temperature: 20°C

  • Pulse Width: 30-45°

  • Acquisition Time: 2-4 s

  • Relaxation Delay (d1): 1-2 s

  • Number of Scans: 16-64 scans

Data Presentation and Interpretation

Quantitative analysis of the PαMS microstructure is achieved by integrating the signals corresponding to different tactic sequences in the ¹³C NMR spectrum. The chemical shifts are sensitive to pentad and hexad sequences.[1]

Table 1: ¹H NMR Chemical Shift Assignments for Poly(α-Methylstyrene) in CDCl₃ [3]

ProtonsChemical Shift (ppm)
Aromatic Protons6.72 - 7.19
Methylene Protons (-CH₂-)1.5 - 2.0
Methyl Protons (-CH₃)1.03 - 1.20

Table 2: ¹³C NMR Chemical Shift Assignments for Quaternary Aromatic Carbon Pentads in Poly(α-Methylstyrene) [4]

Pentad SequenceChemical Shift (ppm)
mmmm149.8
mmmr149.6
rmmr149.4
mmrm149.0
mmrr148.8
rmrm148.5
rmrr148.3
rrrr148.1
mrrr147.9
mrrm147.7

Table 3: ¹³C NMR Chemical Shift Assignments for Methylene Carbon Hexads in Poly(α-Methylstyrene) [3]

Hexad SequenceChemical Shift (ppm)
mmmmm61.08
mmmmr60.50
rmmmr60.00
... (other sequences)...

(Note: Complete assignment of all methylene carbon hexads is complex and may vary slightly with solvent and temperature.)

Statistical Analysis of Tacticity

The distribution of tactic sequences can be modeled using statistical methods to understand the polymerization mechanism.[5]

  • Bernoullian Statistics: Assumes the stereochemistry of monomer addition is independent of the preceding units and is determined by a single probability, Pₘ (the probability of meso addition). This is often applicable to free-radical polymerizations.[1]

  • First-Order Markov Statistics: Assumes the stereochemistry of monomer addition depends on the stereochemistry of the last monomer unit added. This model is often a better fit for ionic polymerizations.[1]

The experimental triad (B1167595) fractions (mm, mr, rr) obtained from the integration of NMR signals can be compared to the theoretical values predicted by these models to determine the most likely polymerization mechanism. For instance, in a Bernoullian model, the probability of racemic addition is Pᵣ = 1 - Pₘ, and the triad fractions are given by:

  • mm = Pₘ²

  • mr = 2Pₘ(1 - Pₘ)

  • rr = (1 - Pₘ)²

Visualizations

experimental_workflow Experimental Workflow for NMR Characterization of PαMS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh PαMS Sample (10-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer nmr Acquire 1H & 13C NMR Spectra (400+ MHz Spectrometer) transfer->nmr Insert Sample process Process Spectra (FT, Phasing, Baseline Correction) nmr->process Raw Data (FID) assign Assign Peaks to Tactic Sequences process->assign integrate Integrate Peak Areas assign->integrate model Statistical Modeling (Bernoullian/Markov) integrate->model report Report Microstructure (Tacticity Ratios) model->report

Caption: Workflow for PαMS microstructure analysis.

logical_relationship Logical Relationship in PαMS Microstructure Analysis cluster_data NMR Data cluster_info Derived Information cluster_analysis Microstructural Properties cluster_interpretation Polymer Properties C13_Spec 13C Spectrum ChemShifts Chemical Shifts C13_Spec->ChemShifts Integrals Peak Integrals C13_Spec->Integrals H1_Spec 1H Spectrum H1_Spec->ChemShifts Sequence Sequence Distribution (Pentads, Hexads) ChemShifts->Sequence Tacticity Tacticity (mm, mr, rr fractions) Integrals->Tacticity Mechanism Polymerization Mechanism Tacticity->Mechanism PhysProps Physical Properties (Tg, Crystallinity) Tacticity->PhysProps Sequence->Tacticity

Caption: Analysis of PαMS microstructure from NMR data.

References

Application Note: Determination of Molecular Weight of α-Methylstyrene Polymers using Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers.[1][2] This method separates molecules based on their hydrodynamic volume in solution, where larger molecules elute faster than smaller molecules.[1][3] For poly(α-methylstyrene), understanding the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), is crucial as it dictates the polymer's physical and mechanical properties. This application note provides a detailed protocol for the analysis of poly(α-methylstyrene) molecular weight using GPC.

Principle of GPC

GPC separates polymer molecules based on their size in solution. A dissolved polymer sample is injected into a column packed with porous gel beads. Larger polymer chains are excluded from the pores and travel a shorter path, thus eluting first. Smaller molecules can penetrate the pores of the gel, leading to a longer retention time. By calibrating the system with a series of well-characterized, narrow molecular weight standards, a calibration curve of log molecular weight versus retention time can be generated. This curve is then used to determine the molecular weight distribution of unknown samples.[3][4]

Experimental Workflow

GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis GPC Analysis cluster_data Data Processing A Dissolve Poly(α-methylstyrene) in THF (e.g., 1-2 mg/mL) B Filter Sample Solution (0.45 µm PTFE filter) A->B G Inject Poly(α-methylstyrene) Sample B->G C Prepare Mobile Phase (THF) & Degas D Equilibrate GPC System (Column, Detector, Pump) C->D E Inject Narrow Standards for Calibration D->E F Generate Calibration Curve (log Mw vs. Retention Time) E->F J Calculate Mw, Mn, PDI using Calibration Curve F->J H Acquire Chromatogram G->H I Integrate Chromatogram H->I I->J K Generate Report J->K

Caption: Experimental workflow for GPC analysis of poly(α-methylstyrene).

Methodology

Instrumentation and Conditions:

ParameterValue
GPC System Agilent 1100 Series or equivalent
Columns Series of Styragel HR columns (e.g., 7.8 x 300 mm, 5 µm)
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Temperature 40 °C[5]
Detector Refractive Index (RI) Detector
Injection Volume 50-100 µL
Calibration Poly(α-methylstyrene) or Polystyrene narrow standards

Protocol:

  • Mobile Phase Preparation:

    • Use high-purity HPLC-grade THF as the mobile phase.

    • Degas the mobile phase thoroughly before use to prevent bubble formation in the system.

  • Standard Preparation:

    • Accurately weigh and dissolve a series of narrow poly(α-methylstyrene) or polystyrene standards in THF to create solutions with concentrations of approximately 1 mg/mL.[3]

    • Allow the standards to dissolve completely, which may take several hours for high molecular weight polymers.[6]

    • Filter the standard solutions through a 0.45 µm PTFE syringe filter before injection.

  • Sample Preparation:

    • Dissolve the poly(α-methylstyrene) sample in THF at a concentration of approximately 1-2 mg/mL.[7]

    • Gently agitate the solution until the polymer is fully dissolved.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an autosampler vial.[7]

  • GPC System Setup and Calibration:

    • Set up the GPC system with the specified columns, mobile phase, flow rate, and temperature.

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Inject the prepared molecular weight standards, starting from the lowest molecular weight.

    • Generate a calibration curve by plotting the logarithm of the peak molecular weight (Mp) against the retention time. A third-order polynomial fit is typically used.[3]

  • Sample Analysis:

    • Inject the prepared poly(α-methylstyrene) sample solution.

    • Record the chromatogram until the polymer has fully eluted.

  • Data Analysis:

    • Integrate the sample chromatogram.

    • Using the generated calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), peak molecular weight (Mp), and the polydispersity index (PDI = Mw/Mn).[1][3]

Data Presentation

The following table summarizes the molecular weight data for a commercially available poly(α-methylstyrene) analytical standard.

Sample IDMn ( g/mol )Mw ( g/mol )Mp ( g/mol )PDI (Mw/Mn)Source
Poly(α-methylstyrene) Standard~106,000~108,000~110,000~1.02

Troubleshooting

  • Baseline Noise: Ensure the mobile phase is properly degassed and that the detector has reached thermal stability.

  • Irreproducible Retention Times: Check for leaks in the system and ensure a constant flow rate. Temperature fluctuations can also affect retention times.

  • Distorted Peak Shape: This may be due to column overloading (sample concentration is too high) or interactions between the polymer and the column packing. Ensure the sample is fully dissolved and the mobile phase is appropriate.

Conclusion

Gel Permeation Chromatography is a reliable and effective method for characterizing the molecular weight distribution of poly(α-methylstyrene). By following a carefully controlled protocol for sample preparation, system calibration, and data analysis, researchers can obtain accurate and reproducible results for Mn, Mw, and PDI. This information is critical for quality control and for understanding the structure-property relationships of these polymers.

References

Application Note: Determination of the Glass Transition Temperature of Poly(α-Methylstyrene) using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(α-Methylstyrene) (PαMS) is a synthetic polymer with applications in various fields, including as a component in plastics and resins. Its thermal properties, particularly the glass transition temperature (Tg), are critical for determining its processing parameters and end-use performance. The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state.[1][2] Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the Tg of polymers by measuring the change in heat capacity as the material is heated or cooled.[3][4] This application note provides a detailed protocol for the determination of the Tg of poly(α-Methylstyrene) using DSC.

Principle of DSC for Tg Measurement

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] As a polymer is heated through its glass transition, its heat capacity increases, resulting in a step-like change in the heat flow signal.[3][5] The Tg is typically determined from the midpoint of this transition on the DSC thermogram.[6][7] The second heating scan is often used for analysis to ensure that the thermal history of the sample is erased, providing a more reproducible result.[6][7]

Experimental Protocol

This protocol outlines the steps for determining the Tg of poly(α-Methylstyrene) using a heat-flux DSC instrument.

3.1. Materials and Equipment

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Aluminum DSC pans and lids[5][8]

  • Crimper for sealing DSC pans[9][10]

  • Microbalance (accurate to ±0.01 mg)

  • Poly(α-Methylstyrene) sample

  • High-purity nitrogen gas for purging[9]

3.2. Sample Preparation

  • Accurately weigh 5-10 mg of the poly(α-Methylstyrene) sample directly into an aluminum DSC pan using a microbalance.[9] For optimal heat transfer, ensure the sample covers the bottom of the pan as much as possible and is relatively flat.[11][12]

  • Place a lid on the pan and seal it using a crimper. Ensure the lid is pierced to allow for the release of any trapped gases.[8][12]

  • Prepare an empty, sealed aluminum pan to be used as a reference.[10]

3.3. DSC Instrument Setup and Measurement

  • Turn on the DSC instrument, computer, and cooling system, allowing them to stabilize.

  • Place the prepared sample pan on the sample platform and the empty reference pan on the reference platform within the DSC cell.[9][10]

  • Set the purge gas (nitrogen) to a flow rate of 20-50 mL/min.[5]

  • Program the following temperature profile:

    • Segment 1 (Equilibration): Equilibrate at 25°C.

    • Segment 2 (First Heating): Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min.[6][7] This step is to erase the thermal history of the polymer.

    • Segment 3 (Cooling): Cool the sample from 200°C to 25°C at a rate of 10°C/min.

    • Segment 4 (Second Heating): Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min.[6][7] The data from this segment will be used for Tg analysis.

3.4. Data Analysis

  • Plot the heat flow as a function of temperature from the second heating scan.

  • The glass transition will appear as a step-like change in the baseline of the thermogram.

  • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.[6][7] This can be done using the analysis software of the DSC instrument. Other reported values from the glass transition include the onset and endset temperatures.[1]

Data Presentation

The quantitative data obtained from the DSC analysis of poly(α-Methylstyrene) with varying molecular weights are summarized in the table below. The glass transition temperature is observed to increase with increasing molecular weight.[13]

Sample IDMolecular Weight (Mn, g/mol )Heating Rate (°C/min)Glass Transition Temperature (Tg, °C) (Midpoint)
PαMS-12,90010~120
PαMS-270,00010~180
PαMS-3325,00010167[14]

Note: The Tg values for PαMS-1 and PαMS-2 are illustrative and based on the general trend that Tg increases with molecular weight as described in the literature. The value for PαMS-3 is a cited experimental value.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the DSC analysis of poly(α-Methylstyrene) is depicted in the following diagram.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 5-10 mg PαMS pan Place in Aluminum Pan weigh->pan seal Seal with Pierced Lid pan->seal load Load Sample and Reference Pans seal->load purge Set N2 Purge (20-50 mL/min) load->purge program Set Temperature Program (Heat-Cool-Heat) purge->program run Run DSC Experiment program->run plot Plot Heat Flow vs. Temperature (Second Heating Scan) run->plot identify Identify Step Transition plot->identify determine Determine Tg (Midpoint) identify->determine

Caption: Experimental workflow for DSC analysis of Poly(α-Methylstyrene).

References

Application Notes & Protocols for the Synthesis of Heat-Resistant Polymers Using α-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heat-resistant polymers and copolymers incorporating alpha-Methylstyrene (B127712) (AMS). The inclusion of AMS in polymer chains can significantly enhance thermal stability, making these materials suitable for applications requiring high heat resistance. This document outlines methodologies for anionic, cationic, and free-radical copolymerization of AMS, presenting quantitative data in structured tables and visualizing workflows and mechanisms using Graphviz diagrams.

Introduction

This compound (AMS) is a vinyl aromatic monomer that can be polymerized to form poly(α-methylstyrene) (PAMS) or copolymerized with other monomers, most notably styrene (B11656), to produce polymers with improved thermal properties. A key characteristic of AMS is its relatively low ceiling temperature of approximately 61-62°C, above which depolymerization becomes significant.[1] This property presents unique challenges and opportunities in the synthesis of AMS-containing polymers. By carefully controlling polymerization conditions, it is possible to synthesize a range of materials, from homopolymers to random, block, and alternating copolymers with tailored heat resistance.

Copolymerization of styrene with AMS is of particular commercial interest as it yields materials with enhanced dimensional stability at elevated temperatures compared to polystyrene.[2] For instance, the Vicat softening point of polystyrene is around 101°C, whereas styrene-AMS copolymers can achieve Vicat softening points of 115°C or higher.[2]

This document details the experimental procedures for three primary polymerization techniques involving AMS:

  • Anionic Polymerization: Offering precise control over molecular weight and architecture, making it ideal for synthesizing well-defined block and alternating copolymers.

  • Cationic Polymerization: A robust method for AMS polymerization, often employing Lewis acid or solid acid catalysts.

  • Suspension Copolymerization: A common industrial technique for producing styrene-AMS copolymers with improved heat resistance.

Data Presentation

The following tables summarize quantitative data from various polymerization methods, providing a comparative overview of reaction conditions and resulting polymer properties.

Table 1: Anionic Copolymerization of α-Methylstyrene and Styrene
Copolymer TypeInitiatorSolvent SystemTemperature (°C)Monomer Ratio (MSt:St)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Alternatingn-BuLiCyclohexane/THF61Equimolar aliquots167018301.10[1]
Alternatingn-BuLiCyclohexane/THF61Equimolar aliquots219023501.18[1]
Alternatingn-BuLiCyclohexane/THF61Equimolar aliquots345045501.21[1]
Blockn-BuLiToluene/THF-151:1320037601.15[1]
Table 2: Cationic Polymerization of α-Methylstyrene
CatalystCatalyst Loading (% w/w)SolventTemperature (°C)Reaction Time (h)Polymer Yield (%)Mn ( g/mol )Reference
Maghnite-Na5Bulk06-1440[3]
Maghnite-Na7.5Bulk06-1271[3]
Maghnite-Na10Bulk06-1222[3]
Maghnite-Na15Bulk06-1212[3]
Maghnite-Na20Bulk06-1015[3]
Tin (IV) Chloride0.20Toluene25375-[4]
Tin (IV) Chloride0.20Toluene35377-[4]
Tin (IV) Chloride0.20Cumene25373-[4]
Table 3: Suspension Copolymerization of Styrene and α-Methylstyrene
Styrene (parts)α-Methylstyrene (parts)InitiatorInitiator (parts)Temperature (°C)Vicat Softening Point (°C)Reference
8020t-butyl perbenzoate0.10105 for 24h, then 135 for 2h110[2]
8515t-butyl perbenzoate0.12110 for 15h, then 120 for 6h107[2]
8515t-butyl perbenzoate0.20100 for 11h-[2]
9010dicumyl peroxide0.11120-[2]
Table 4: Thermal Properties of α-Methylstyrene Copolymers with Styrene
AMS in Feed (molar ratio)AMS in Copolymer (mol%)Degradation Temperature (°C)Reference
0/1000356.9[5]
50/5042250.2[5]

Experimental Protocols

Protocol 1: Anionic Synthesis of Alternating Poly(α-Methylstyrene-co-Styrene)

This protocol describes the synthesis of a low molecular weight alternating copolymer of α-methylstyrene (MSt) and styrene (St) via living anionic polymerization.[1]

Materials:

  • Anhydrous cyclohexane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • α-Methylstyrene (MSt), freshly distilled

  • Styrene (St), freshly distilled

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous methanol (B129727) (MeOH)

  • Methanol/Isopropanol mixture (3:1 v/v)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a septum

  • Schlenk line for inert atmosphere techniques

  • Syringes and needles

  • Oil bath with a temperature controller

  • Syringe pump

Procedure:

  • Reactor Setup: Assemble and flame-dry the three-neck flask under a high vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Initial Charge: Into the flask, add 88 mL of anhydrous cyclohexane, 10 mL of anhydrous THF, and 1.3 mL (10 mmol) of MSt via syringe.

  • Monomer Preparation: Prepare an equimolar mixture of St and MSt and degas it separately.

  • Reaction Temperature: Heat the reaction flask to 61°C using the oil bath.

  • Initiation: Initiate the polymerization by adding 1.4 mL (3.5 mmol) of n-BuLi solution. A cherry-red color should appear, indicating the formation of the MSt carbanion.

  • Monomer Addition: After 5 minutes of initiation, begin the addition of the equimolar St/MSt mixture using a syringe pump. For a target molecular weight of ~1670 g/mol , add aliquots of 857.38 μL every 5 minutes for a total of 7 aliquots.

  • Quenching: After the final aliquot addition and a total reaction time of 45 minutes, quench the reaction by adding 3 mL of pre-chilled anhydrous MeOH. The solution should become colorless.

  • Polymer Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a vigorously stirred 3:1 mixture of MeOH/Isopropanol (~800 mL).

  • Isolation: Collect the white polymer powder by filtration and dry it overnight at 50°C under reduced pressure.

Protocol 2: Cationic Polymerization of α-Methylstyrene using a Solid Acid Catalyst

This protocol details the bulk polymerization of AMS using Maghnite-Na, a sodium-exchanged montmorillonite (B579905) clay, as an ecological solid acid catalyst.[6]

Materials:

  • α-Methylstyrene (AMS), purified

  • Maghnite-Na (prepared from Algerian Montmorillonite clay)

  • Dichloromethane (B109758)

  • Methanol

Equipment:

  • Sealed reaction tubes

  • Magnetic stirrer

  • Constant temperature bath (0°C)

  • Vacuum oven

Procedure:

  • Catalyst Preparation: Prepare Maghnite-Na by exchanging the raw montmorillonite clay with a sodium salt solution. Dry the catalyst thoroughly before use.

  • Reaction Setup: In a sealed tube, place 0.3 g of Maghnite-Na and 16.9 mmol of AMS.

  • Polymerization: Place the sealed tube in a 0°C bath and stir the mixture vigorously with a magnetic stirrer for a defined period (e.g., 6 hours).

  • Polymer Extraction: After the reaction time, open the tube and dissolve the resulting polymer in dichloromethane.

  • Purification: Precipitate the polymer by adding the dichloromethane solution to methanol. Wash the precipitate several times with fresh methanol.

  • Isolation: Dry the purified polymer at 40°C in a vacuum oven and weigh it to determine the yield.

  • Characterization: Re-dissolve a small amount of the dried polymer in dichloromethane and precipitate it again into methanol before characterization by techniques such as NMR, IR, DSC, and GPC.

Protocol 3: Suspension Copolymerization of Styrene and α-Methylstyrene for Enhanced Heat Resistance

This protocol describes a method for producing styrene-α-methylstyrene copolymers with a high Vicat softening point via suspension polymerization.[2]

Materials:

  • Styrene

  • α-Methylstyrene

  • t-Butyl perbenzoate (initiator)

  • Aqueous medium (e.g., water)

  • Suspending agent (e.g., polyvinyl alcohol)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Jacketed reaction vessel with a stirrer, reflux condenser, and inlet for inert gas

  • Heating and cooling system for the reactor jacket

  • Steam stripping apparatus

Procedure:

  • Monomer Mixture Preparation: Prepare a mixture of 80 parts styrene and 20 parts α-methylstyrene. Add 0.10 parts of t-butyl perbenzoate to this mixture.

  • Suspension Preparation: Charge the reaction vessel with the aqueous medium and the suspending agent.

  • Polymerization: Suspend the monomer-initiator mixture in the aqueous medium under an inert atmosphere. Heat the mixture to 105°C and maintain this temperature for 24 hours. Then, increase the temperature to 135°C for an additional 2 hours.

  • Monomer Removal: After polymerization, remove unreacted monomers by steam stripping.

  • Product Isolation: Isolate the copolymer beads, wash them with water, and dry them.

  • Characterization: Determine the Vicat softening point and other thermal properties of the final copolymer.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of heat-resistant polymers using α-methylstyrene.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep_flask Flame-dry 3-neck flask under vacuum charge_reactants Charge Cyclohexane, THF, and MSt prep_flask->charge_reactants heat Heat to 61°C charge_reactants->heat prep_monomer_mix Prepare and degas equimolar St/MSt mixture add_monomers Add St/MSt mixture via syringe pump prep_monomer_mix->add_monomers initiate Initiate with n-BuLi heat->initiate initiate->add_monomers quench Quench with Methanol add_monomers->quench precipitate Precipitate in Methanol/Isopropanol quench->precipitate filter_dry Filter and dry the polymer precipitate->filter_dry

Caption: Workflow for Anionic Polymerization of Alternating Styrene-AMS Copolymer.

Cationic_Polymerization_Workflow start Start prep Prepare Maghnite-Na catalyst and AMS monomer start->prep reaction Combine catalyst and monomer in a sealed tube at 0°C prep->reaction polymerization Stir for a defined time (e.g., 6 hours) reaction->polymerization extraction Dissolve polymer in Dichloromethane polymerization->extraction purification Precipitate in Methanol and wash extraction->purification isolation Dry polymer under vacuum purification->isolation end Characterize Polymer isolation->end

Caption: Workflow for Cationic Polymerization of AMS using a Solid Acid Catalyst.

Copolymerization_Concept M1 Styrene Polymer Copolymer M1->Polymer M2 AMS M2->Polymer Heat Increased Heat Resistance Polymer->Heat incorporation of AMS

Caption: Conceptual Diagram of Styrene and AMS Copolymerization for Enhanced Heat Resistance.

References

Application Notes: Enhancing Polymer Thermal Stability with alpha-Methylstyrene (AMS) as a Comonomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals requiring polymers with enhanced thermal stability, the incorporation of alpha-methylstyrene (B127712) (AMS) as a comonomer presents a viable strategy. The addition of AMS to polymer chains, particularly in polystyrene and related systems, can significantly alter the material's response to thermal stress. The bulky alpha-methyl group introduces steric hindrance, which restricts chain mobility and can influence the degradation mechanism of the polymer.[1][2] While poly(this compound) itself has a relatively low ceiling temperature, its copolymers can exhibit improved dimensional stability at elevated temperatures.[1][2][3] The primary degradation pathway for polymers containing AMS is often depolymerization back to the monomer.[4]

These notes provide detailed protocols for the synthesis and thermal analysis of AMS-containing copolymers, along with a summary of their thermal properties.

Data Presentation

The thermal properties of polymers are critically important for their application. The introduction of this compound as a comonomer can modify these properties. Below is a compilation of data from various sources comparing the thermal characteristics of polystyrene (PS) and poly(this compound) (PAMS) with their copolymers. Note that the values can vary depending on the molecular weight of the polymer and the specific conditions of the analysis.

Table 1: Thermal Properties of Polystyrene, Poly(this compound), and Copolymers

Polymer CompositionGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Td) (°C)Peak Decomposition Temperature (°C)Char Yield (%)
Polystyrene (PS)~100~350~400< 1
Poly(this compound) (PAMS)~177~303~326< 1
P(S-co-AMS) (15% AMS)~107 (Vicat Softening Point)Not SpecifiedNot SpecifiedNot Specified
P(S-co-AMS) (42 mol% AMS)Not Specified~250Not SpecifiedNot Specified

Note: Data is compiled from multiple sources and should be used for comparative purposes. Absolute values may vary based on molecular weight, polydispersity, and analytical conditions.

Experimental Protocols

Protocol 1: Synthesis of Poly(styrene-co-alpha-methylstyrene) via Anionic Polymerization

This protocol describes a general method for synthesizing a random copolymer of styrene (B11656) and this compound.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Anhydrous Toluene (B28343) (or other suitable solvent)

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Methanol (B129727)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at 120°C overnight and then cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvent and Monomer Preparation: Purify styrene and this compound by passing them through a column of basic alumina (B75360) to remove the inhibitor. Anhydrous toluene should be freshly distilled or obtained from a solvent purification system.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a rubber septum, on the Schlenk line. Purge the flask with inert gas for at least 30 minutes.

  • Monomer Addition: Using a gas-tight syringe, add the desired amounts of anhydrous toluene, styrene, and this compound to the reaction flask.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., room temperature or below). Add the calculated amount of n-butyllithium initiator dropwise via syringe. The solution should turn a characteristic orange-red color, indicating the formation of the styryl anion.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere with vigorous stirring for the desired time (typically several hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination: To quench the living polymerization, add a small amount of anhydrous methanol to the reaction mixture. The color of the solution should disappear.

  • Precipitation and Purification: Pour the polymer solution into a large excess of a non-solvent, such as methanol, to precipitate the copolymer. Filter the precipitated polymer and wash it several times with fresh methanol.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and degradation profile of the synthesized copolymers.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a clean TGA pan (platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30°C.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[5][6][7]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset decomposition temperature (Td), which is the temperature at which significant weight loss begins.

    • Determine the peak decomposition temperature, which corresponds to the maximum rate of weight loss (from the derivative of the TGA curve).

    • Calculate the percentage of residual mass (char yield) at the end of the experiment.

Protocol 3: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This protocol details the method for measuring the glass transition temperature of the copolymers.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a clean DSC pan (typically aluminum). Crimp the pan to encapsulate the sample. Prepare an empty, crimped pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min.[7][8] This step erases the thermal history of the sample.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 0°C).

      • Second Heating Scan: Heat the sample again at the same heating rate (10°C/min) through the transition region.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.

Visualizations

logical_relationship cluster_input Comonomer Introduction cluster_process Polymer Modification cluster_mechanism Mechanism of Action cluster_output Resulting Property AMS This compound (AMS) Copolymerization Copolymerization AMS->Copolymerization BasePolymer Base Polymer (e.g., Polystyrene) BasePolymer->Copolymerization StericHindrance Introduction of Bulky alpha-Methyl Group Copolymerization->StericHindrance ChainMobility Restricted Chain Mobility StericHindrance->ChainMobility DegradationPathway Altered Degradation Pathway (Depolymerization) StericHindrance->DegradationPathway ThermalStability Improved Thermal Stability / Dimensional Stability ChainMobility->ThermalStability DegradationPathway->ThermalStability

Caption: Logical flow of AMS improving thermal stability.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis MonomerPrep Monomer & Solvent Purification ReactionSetup Inert Atmosphere Reaction Setup MonomerPrep->ReactionSetup Polymerization Anionic Polymerization Initiation ReactionSetup->Polymerization Termination Termination & Precipitation Polymerization->Termination Drying Vacuum Drying Termination->Drying TGA TGA Analysis Drying->TGA DSC DSC Analysis Drying->DSC Td_analysis Determine Td & Char Yield TGA->Td_analysis Tg_analysis Determine Tg DSC->Tg_analysis

Caption: Experimental workflow for synthesis and analysis.

References

Application of Poly(α-Methylstyrene) in Nanocomposites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(α-methylstyrene) (PαMS) is a thermoplastic polymer known for its high glass transition temperature (Tg), excellent thermal stability, and low ceiling temperature, which makes it suitable for applications requiring depolymerizable materials. The incorporation of nanofillers into the PαMS matrix to form nanocomposites can further enhance its intrinsic properties, opening up new possibilities for advanced materials in various fields, including drug delivery, medical devices, and specialty packaging.

These application notes provide an overview of the potential benefits of PαMS nanocomposites and detailed protocols for their synthesis and characterization. Due to a notable lack of extensive published data specifically on PαMS nanocomposites, data for polystyrene (PS), a structurally analogous polymer, is presented as a reference to indicate the potential property enhancements achievable.

Potential Applications in Research and Drug Development

The unique properties of PαMS, particularly its thermal depolymerization behavior, can be leveraged in drug delivery systems. Nanocomposites of PαMS can be designed to encapsulate therapeutic agents. The enhanced mechanical and thermal properties can ensure the stability of the formulation during storage and administration. The depolymerization of the PαMS matrix could be triggered by a specific stimulus (e.g., localized heating), leading to a controlled and targeted release of the encapsulated drug. The improved barrier properties of PαMS nanocomposites also make them attractive for the packaging of sensitive pharmaceuticals, protecting them from environmental factors such as moisture and oxygen.

PαMS Nanocomposites: A Look at Potential Property Enhancements

The addition of nanofillers like nanoclay (e.g., montmorillonite), carbon nanotubes (CNTs), and graphene is expected to significantly improve the mechanical and thermal properties of PαMS.

PαMS-Clay Nanocomposites

The dispersion of layered silicates, such as montmorillonite (B579905) (MMT), within a polymer matrix can lead to substantial improvements in material properties.[1][2] For PαMS, this could translate to:

  • Enhanced Mechanical Properties: Increased tensile strength and modulus.

  • Improved Thermal Stability: Higher degradation temperatures.

  • Reduced Flammability: The layered structure of the clay can act as a physical barrier.

  • Decreased Gas Permeability: The tortuous path created by the clay platelets can hinder the diffusion of gas molecules.[2]

PαMS-Carbon Nanotube (CNT) Nanocomposites

CNTs are known for their exceptional strength and thermal conductivity. Their incorporation into PαMS could yield nanocomposites with:

  • Superior Mechanical Strength: Significant increases in tensile strength and Young's modulus.[3]

  • Enhanced Thermal Stability: Increased onset temperature of thermal degradation.[4]

  • Electrical Conductivity: Imparting conductive properties to the insulating PαMS matrix.

PαMS-Graphene Nanocomposites

Graphene, a single layer of carbon atoms, offers a unique combination of properties. PαMS-graphene nanocomposites could exhibit:

  • Marked Improvement in Mechanical Properties: Even at low filler loadings.[5]

  • Enhanced Thermal Stability: Increased degradation temperature.[6]

  • Improved Barrier Properties: The impermeable nature of graphene sheets can reduce gas and liquid permeability.

Quantitative Data Summary (Polystyrene as a PαMS Analogue)

The following tables summarize the quantitative improvements in mechanical and thermal properties observed in polystyrene (PS) nanocomposites. This data is provided as a reference to illustrate the potential enhancements for PαMS nanocomposites.

Table 1: Mechanical Properties of Polystyrene-Clay Nanocomposites

Filler TypeFiller Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
None0~35-45~2.5-3.0~1.5-2.5
Organo-MMT3~45-55~3.5-4.5~1.0-2.0
Organo-MMT5~50-60~4.0-5.0~0.8-1.5

Data compiled from general knowledge on polystyrene nanocomposites.

Table 2: Thermal Properties of Polystyrene-Carbon Nanotube Nanocomposites

Filler TypeFiller Content (wt%)Onset Degradation Temp. (°C) (TGA, 5% weight loss)Glass Transition Temp. (°C) (DSC)
None0~350-380~95-105
MWCNT1~380-410~100-110
MWCNT3~400-430~105-115

Data compiled from general knowledge on polystyrene nanocomposites.[4]

Table 3: Mechanical Properties of Polystyrene-Graphene Nanocomposites

Filler TypeFiller Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)
None0~40~2.8
Graphene1.091 (+128%)1.90 (+-32%)

Data based on Polyamide 6/Graphene nanocomposites as a reference for potential improvements.[5]

Experimental Protocols

Protocol 1: Synthesis of PαMS-Clay Nanocomposites by In-Situ Polymerization

This protocol describes the synthesis of PαMS-clay nanocomposites using an acid-activated montmorillonite clay (Maghnite-Na) which can act as a catalyst for the cationic polymerization of α-methylstyrene.[7]

Materials:

  • α-Methylstyrene (AMS) monomer, freshly distilled

  • Maghnite-Na (or other suitable acid-activated montmorillonite)

  • Dichloromethane (B109758)

  • Methanol (B129727)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Catalyst Preparation: Dry the Maghnite-Na catalyst in an oven at 105°C for 24 hours to remove any adsorbed water.

  • Reaction Setup: Assemble the reaction vessel under a nitrogen atmosphere. Add the desired amount of dried Maghnite-Na to the flask.

  • Monomer Addition: Introduce the freshly distilled α-methylstyrene monomer to the reaction flask via a syringe.

  • Polymerization: Place the flask in a constant temperature bath set to the desired reaction temperature (e.g., 0°C). Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired reaction time, quench the polymerization by adding a small amount of methanol.

  • Purification: Dissolve the resulting polymer in dichloromethane and precipitate it by adding the solution dropwise to a large excess of methanol with vigorous stirring.

  • Drying: Filter the precipitated PαMS-clay nanocomposite and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Workflow Diagram:

Protocol1 cluster_prep Catalyst Preparation cluster_reaction In-Situ Polymerization cluster_purification Purification and Isolation Dry_Catalyst Dry Maghnite-Na (105°C, 24h) Reaction_Setup Setup Reaction Vessel (N2 atmosphere) Dry_Catalyst->Reaction_Setup Add_Catalyst Add Dried Catalyst Reaction_Setup->Add_Catalyst Add_Monomer Add α-Methylstyrene Add_Catalyst->Add_Monomer Polymerize Polymerize (e.g., 0°C, stirring) Add_Monomer->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Dissolve Dissolve in Dichloromethane Terminate->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Filter_Dry Filter and Dry (Vacuum oven, 60°C) Precipitate->Filter_Dry

Caption: Workflow for PαMS-Clay Nanocomposite Synthesis.

Protocol 2: Preparation of PαMS-CNT Nanocomposites by Solution Mixing

This protocol outlines the preparation of PαMS-CNT nanocomposites using a solution mixing method, which is suitable for thermoplastic polymers.

Materials:

  • Poly(α-methylstyrene) (PαMS)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Toluene (B28343) or another suitable solvent for PαMS

  • Ultrasonicator (bath or probe type)

  • Magnetic stirrer and stir bar

  • Methanol (for precipitation)

Procedure:

  • CNT Dispersion: Disperse the desired amount of MWCNTs in toluene using ultrasonication for a sufficient time (e.g., 1-2 hours) to achieve a stable dispersion.

  • Polymer Dissolution: In a separate container, dissolve the PαMS in toluene with the aid of magnetic stirring.

  • Mixing: Slowly add the CNT dispersion to the PαMS solution while stirring continuously. Continue stirring for several hours to ensure homogeneous mixing.

  • Solvent Evaporation/Precipitation:

    • Solvent Evaporation: Cast the mixture into a petri dish and allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven.

    • Precipitation: Alternatively, precipitate the nanocomposite by slowly adding the mixture to a large volume of a non-solvent like methanol with vigorous stirring.

  • Drying: Collect the resulting nanocomposite and dry it thoroughly in a vacuum oven.

Workflow Diagram:

Protocol2 cluster_dispersion Dispersion cluster_mixing Mixing cluster_isolation Isolation Disperse_CNT Disperse MWCNTs in Toluene (Ultrasonication) Mix_Solutions Mix CNT dispersion and PαMS solution Disperse_CNT->Mix_Solutions Dissolve_PAMS Dissolve PαMS in Toluene Dissolve_PAMS->Mix_Solutions Isolate Isolation Method? Mix_Solutions->Isolate Evaporation Solvent Evaporation Isolate->Evaporation Evaporation Precipitation Precipitation in Methanol Isolate->Precipitation Precipitation Dry Dry in Vacuum Oven Evaporation->Dry Precipitation->Dry

Caption: Workflow for PαMS-CNT Nanocomposite Preparation.

Protocol 3: Preparation of PαMS-Graphene Oxide (GO) Nanocomposites by Solution Mixing

This protocol is similar to the one for CNTs and is suitable for incorporating graphene oxide into a PαMS matrix.

Materials:

  • Poly(α-methylstyrene) (PαMS)

  • Graphene oxide (GO)

  • N,N-Dimethylformamide (DMF) or another suitable solvent for both PαMS and GO

  • Ultrasonicator

  • Magnetic stirrer

  • Methanol (for precipitation)

Procedure:

  • GO Dispersion: Exfoliate and disperse GO in DMF using ultrasonication until a homogeneous dispersion is obtained.

  • Polymer Dissolution: Dissolve PαMS in a separate portion of DMF with stirring.

  • Mixing: Add the GO dispersion to the PαMS solution and continue stirring for an extended period (e.g., 24 hours) to ensure thorough mixing.

  • Isolation: Precipitate the nanocomposite by pouring the mixture into an excess of methanol.

  • Purification and Drying: Filter the precipitate, wash it with methanol to remove any residual DMF, and dry it in a vacuum oven.

Characterization Protocols

Protocol 4: Mechanical Properties Characterization (Tensile Testing)

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the PαMS nanocomposites.

Standard: ASTM D638 or ISO 527-2 for plastics.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for accurate strain measurement

  • Injection molding machine or compression molder to prepare standardized test specimens (dog-bone shape).

Procedure:

  • Specimen Preparation: Prepare dog-bone shaped specimens of the PαMS nanocomposites and the pure PαMS (as a control) using injection molding or compression molding according to the dimensions specified in the chosen standard.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, Young's modulus (from the initial linear portion of the curve), and the elongation at break. Test at least five specimens for each material and report the average values and standard deviations.

Protocol 5: Thermal Stability Characterization (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the PαMS nanocomposites.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of degradation (e.g., the temperature at 5% weight loss).

    • Determine the temperature of maximum degradation rate from the derivative of the TGA curve (DTG).

    • Determine the char yield at the final temperature.

Logical Relationship Diagram for Characterization:

Characterization cluster_sample Sample Preparation cluster_mechanical Mechanical Characterization cluster_thermal Thermal Characterization PAMS_Nanocomposite PαMS Nanocomposite Tensile_Testing Tensile Testing (ASTM D638) PAMS_Nanocomposite->Tensile_Testing TGA Thermogravimetric Analysis (TGA) PAMS_Nanocomposite->TGA Tensile_Strength Tensile Strength Tensile_Testing->Tensile_Strength Youngs_Modulus Young's Modulus Tensile_Testing->Youngs_Modulus Elongation_at_Break Elongation at Break Tensile_Testing->Elongation_at_Break Degradation_Temp Degradation Temperature TGA->Degradation_Temp Thermal_Stability Thermal Stability TGA->Thermal_Stability Char_Yield Char Yield TGA->Char_Yield

Caption: Characterization Workflow for PαMS Nanocomposites.

Conclusion

Poly(α-methylstyrene) nanocomposites hold significant promise for the development of advanced materials with tailored properties. While specific experimental data for PαMS systems is currently limited in publicly available literature, the established knowledge from analogous polymer systems like polystyrene provides a strong foundation for future research. The protocols outlined in these application notes offer a starting point for the synthesis and comprehensive characterization of PαMS nanocomposites, enabling researchers to explore their full potential in various scientific and industrial applications, including innovative drug delivery and packaging solutions.

References

Application Notes and Protocols for the Removal of Inhibitors from alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methylstyrene (B127712) (AMS) is a valuable monomer used in the synthesis of various polymers and specialty chemicals. Commercial AMS is typically stabilized with an inhibitor to prevent premature polymerization during transport and storage. The most common inhibitor used is p-tert-butylcatechol (TBC).[1][2] For many applications, particularly in polymerization reactions and the synthesis of high-purity materials, the removal of this inhibitor is a critical step.

This document provides detailed protocols for two common laboratory methods for removing TBC from this compound: alkaline extraction (washing with aqueous sodium hydroxide) and adsorption using activated alumina (B75360). It also includes a method for the quantitative determination of TBC to assess the effectiveness of the removal process.

Inhibitor Information

  • Inhibitor: p-tert-butylcatechol (TBC)

  • Typical Concentration: 15-50 ppm[1][2]

  • Purpose: To prevent auto-polymerization of the monomer.

Experimental Protocols

Method 1: Inhibitor Removal by Alkaline Extraction

This method utilizes a liquid-liquid extraction to remove the acidic TBC inhibitor into an aqueous alkaline solution.

Materials:

  • This compound containing TBC inhibitor

  • 10% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% aqueous sodium hydroxide solution.

  • Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. The TBC will react with the NaOH and be extracted into the aqueous phase, which will typically turn a brownish color.

  • Allow the layers to separate completely. The lower aqueous layer contains the inhibitor.

  • Drain and discard the lower aqueous layer.

  • To neutralize any residual NaOH, wash the this compound with two equal volumes of deionized water. For each wash, shake the separatory funnel gently and then drain and discard the lower aqueous layer.

  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of a drying agent, such as anhydrous magnesium sulfate or calcium chloride, to remove any remaining water. Swirl the flask gently. The monomer is considered dry when the drying agent no longer clumps together.

  • Separate the dry this compound from the drying agent by decantation or filtration.

  • The purified this compound is now ready for use. For applications requiring very high purity, this can be followed by vacuum distillation.

Method 2: Inhibitor Removal by Adsorption on Activated Alumina

This method involves passing the monomer through a column packed with activated alumina, which adsorbs the TBC. This is a convenient and efficient method, and pre-packed columns are commercially available.

Materials:

  • This compound containing TBC inhibitor

  • Activated alumina (basic or neutral)

  • Glass chromatography column

  • Glass wool or cotton

  • Addition funnel

  • Collection flask

Procedure:

  • Column Preparation:

    • If not using a pre-packed column, securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to retain the adsorbent.

    • Carefully pour the activated alumina into the column, gently tapping the sides to ensure even packing. A typical column might be filled to about three-quarters of its volume.

  • Inhibitor Removal:

    • Secure an addition funnel above the packed column.

    • Add the this compound to the addition funnel.

    • Allow the monomer to pass through the column dropwise. The flow rate should be controlled to prevent the column from overflowing.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Post-Treatment:

    • The purified this compound is ready for immediate use.

    • Dispose of the used alumina and any residual monomer in accordance with laboratory safety guidelines.

Quantitative Analysis of TBC Content

To verify the removal of the inhibitor, the concentration of TBC can be determined spectrophotometrically, a method analogous to ASTM D4590. This method is based on the formation of a colored complex between TBC and sodium hydroxide in an alcoholic solution.

Principle: TBC reacts with sodium hydroxide in an alcoholic solution to form a pink-colored complex that exhibits maximum absorbance at a wavelength of 490 nm. The intensity of the color is proportional to the concentration of TBC.

Brief Procedure:

  • Prepare a calibration curve using standards of known TBC concentrations in inhibitor-free this compound.

  • Take a sample of the treated this compound.

  • Add an alcoholic solution of sodium hydroxide.

  • Measure the absorbance of the resulting solution at 490 nm using a UV-Vis spectrophotometer.

  • Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the removal of TBC from styrene (B11656), which is analogous to this compound, using activated alumina.

ParameterInitial TBC Content (wt. %)Final TBC Content (wt. %)Removal Efficiency (%)Reference
Example 1 0.001000.0001090.0[2]
Example 2 (after 2 regeneration cycles of alumina) 0.000800.0000890.0[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the removal of inhibitors from this compound.

Inhibitor_Removal_Workflow cluster_start Initial State cluster_methods Removal Methods cluster_purification Purification & Analysis AMS_inhibitor This compound with TBC Inhibitor Alkaline_Wash Method 1: Alkaline Extraction AMS_inhibitor->Alkaline_Wash Option 1 Alumina_Column Method 2: Alumina Column AMS_inhibitor->Alumina_Column Option 2 Drying Drying (e.g., MgSO4) Alkaline_Wash->Drying Purified_AMS Purified This compound Alumina_Column->Purified_AMS Drying->Purified_AMS Analysis Quantitative Analysis (UV-Vis at 490 nm) Purified_AMS->Analysis Verification

Caption: Workflow for inhibitor removal from this compound.

References

Application Notes and Protocols: α-Methylstyrene in the Synthesis of Specialty Resins and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of α-methylstyrene (AMS) in the creation of specialty resins and adhesives. AMS is a valuable monomer used to produce hydrocarbon resins that enhance the performance characteristics of various adhesive formulations, including pressure-sensitive adhesives (PSAs) and hot-melt adhesives (HMAs). Its incorporation imparts improved thermal stability, chemical resistance, and adhesive properties.[1][2][3]

I. Application Notes

Alpha-methylstyrene (B127712) is a colorless, aromatic hydrocarbon monomer that readily undergoes polymerization.[4] Resins derived from AMS are transparent, water-white, and exhibit excellent resistance to UV degradation and heat.[2] These properties make them ideal for applications where clarity, stability, and long-term performance are crucial.

Key Performance Enhancements in Adhesives:

  • Tackification: AMS-based resins act as effective tackifiers, particularly in PSAs. They modify the viscoelastic properties of the adhesive, increasing its "quick stick" or initial adhesion.[5][6]

  • Heat Resistance: The incorporation of AMS into polymer backbones, such as in acrylonitrile-butadiene-styrene (ABS) resins, significantly improves the thermal stability of the final product.[3][4] This is also true for adhesive formulations where AMS resins can increase the softening point and service temperature range.[2][6]

  • Cohesion and Adhesion Balance: In adhesive formulations, AMS resins can be used to adjust the balance between cohesive strength (internal strength of the adhesive) and adhesive strength (attraction to the substrate). This is a critical factor in the performance of PSAs.[5]

  • Compatibility: Poly(α-methylstyrene) and its copolymers are compatible with a wide range of polymers and additives used in adhesive formulations, including styrene-butadiene-styrene (SBS), styrene-isoprene-styrene (SIS) block copolymers, and ethylene-vinyl acetate (B1210297) (EVA).[2][7]

Applications:

  • Pressure-Sensitive Adhesives (PSAs): Used in tapes, labels, and films where a permanent tack is required at room temperature.[8]

  • Hot-Melt Adhesives (HMAs): Solid, thermoplastic adhesives that are applied in a molten state and form a bond upon cooling. AMS resins can improve the heat resistance and adhesion of these formulations.[2][5]

  • Solvent-Based Adhesives: AMS resins can be dissolved in solvents to create adhesives with specific application properties.[2]

  • Sealants: Used to fill gaps and create a protective barrier. AMS-based binders can improve the elasticity and cohesive strength of sealants.[7]

  • Road Marking Paints: The durability and stability of AMS resins make them suitable for use in thermoplastic road marking paints.

II. Quantitative Data

The following tables summarize the typical properties of commercially available α-methylstyrene resins and the performance of adhesive formulations incorporating them.

Table 1: Typical Properties of α-Methylstyrene Resins

PropertyValueTest MethodReference
Softening Point (°C)80 - 145ASTM D36 / ASTM E28[5][7]
Color (Gardner)0 - 1ASTM D1544[5]
Hazen ColorMax. 30-[2]
Yellow Index (YI)0 - 9.5-[5]
Number-Average Molecular Weight (Mn)200 - 800GPC[1]
Glass Transition Temperature (Tg, °C)30 - 50DSC[1]

Table 2: Example of Hot-Melt Sealant Formulation

ComponentParts per Hundred Rubber (phr)
Poly(α-methylstyrene)5 - 200
Butylene Polymers40 - 1200
Styrene-Elastomer Copolymer100
Tackifiers50 - 700
Fillers600 - 1600

Source: Compiled from data in US Patent 4,042,555 A[7]

III. Experimental Protocols

A. Synthesis of α-Methylstyrene/Styrene (B11656) Copolymer Resin via Cationic Polymerization

This protocol describes a method for synthesizing a copolymer resin of α-methylstyrene and styrene, which can be used as a tackifier in adhesive formulations.[1][6]

Materials:

  • α-Methylstyrene (AMS)

  • Styrene

  • Toluene (or another inert solvent)

  • Initiator system (e.g., Boron trifluoride etherate, Tin (IV) chloride)[1][9]

  • Co-initiators/Proton scavengers (e.g., Ethanol, Phosphoric acid, Phenyl ethyl ether)[1]

  • Quenching agent (e.g., Lime, Methanol)[6]

  • Nitrogen gas supply

  • Reaction vessel (e.g., three-necked flask) with stirrer, dropping funnel, and temperature control

Procedure:

  • Reactor Setup: Assemble a clean, dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet. Purge the reactor with dry nitrogen to create an inert atmosphere.

  • Monomer Charging: Charge the reactor with the desired molar ratio of α-methylstyrene and styrene monomers. For example, a 7:3 molar ratio of AMS to styrene can be used.[1] A portion of the AMS can be added initially with all of the styrene.

  • Solvent and Initiator Preparation: In a separate vessel, prepare the initiator solution by dissolving the chosen Lewis acid catalyst (e.g., 0.1-0.4 wt% SnCl4 based on AMS, or a BF3-based system) and any co-initiators in an inert solvent like toluene.[1][9]

  • Initiation of Polymerization: Cool the monomer mixture in the reactor to the desired reaction temperature (e.g., 0-20°C).[6] Slowly add the initiator solution from the dropping funnel to the stirred monomer mixture. Maintain the temperature within a narrow range (e.g., ±2°C) using a cooling bath.[6]

  • Reaction: Allow the polymerization to proceed for a defined period (e.g., 30 minutes to several hours) while maintaining the temperature and stirring.[6] The reaction is exothermic, so careful temperature control is essential.

  • Quenching: After the desired reaction time, quench the polymerization by adding a suitable agent, such as lime or methanol, to neutralize the catalyst.[6]

  • Purification:

    • Filter the reaction mixture to remove catalyst residues.

    • Remove the solvent and any unreacted monomers by vacuum distillation.[1]

    • The resulting product is the α-methylstyrene/styrene copolymer resin.

  • Characterization: The synthesized resin can be characterized for its softening point, molecular weight (GPC), and chemical structure (NMR, IR).

B. Formulation of a Pressure-Sensitive Adhesive

This protocol provides a general procedure for formulating a pressure-sensitive adhesive using a synthesized AMS-based tackifier resin.

Materials:

  • Elastomer (e.g., Styrene-Isoprene-Styrene block copolymer - SIS)

  • AMS-based tackifier resin (synthesized as per Protocol A)

  • Plasticizer (e.g., naphthenic oil)

  • Antioxidant

  • Solvent (e.g., Toluene)

  • Sigma blade mixer or similar high-shear mixer

Procedure:

  • Component Charging: Charge the sigma blade mixer with the elastomer (e.g., 100 parts).

  • Mastication: Begin mixing the elastomer until it becomes soft and workable.

  • Addition of Tackifier and Plasticizer: Gradually add the AMS-based tackifier resin (e.g., 50-150 parts) and the plasticizer (e.g., 20-50 parts) to the mixer. The use of poly(this compound) can help lower the melt viscosity and shorten mixing times.[7]

  • Addition of Antioxidant: Add a small amount of antioxidant (e.g., 1-2 parts) to protect the adhesive from degradation.

  • Homogenization: Continue mixing at a controlled temperature (e.g., 120-150°C for a hot-melt PSA) until a homogeneous mixture is obtained.

  • Solvent Addition (for solvent-based PSA): If preparing a solvent-based PSA, allow the mixture to cool slightly before slowly adding the solvent under continuous mixing until the desired viscosity is achieved.

  • Coating and Drying: The resulting adhesive can be coated onto a backing material (e.g., film or paper) and dried to remove the solvent (if applicable) to produce an adhesive tape or label.

IV. Visualizations

Synthesis_Workflow cluster_synthesis Resin Synthesis Monomers α-Methylstyrene & Styrene Monomers Reactor Polymerization Reactor (Inert Atmosphere) Monomers->Reactor Quench Quenching Reactor->Quench Polymerization Initiator Initiator System (Lewis Acid + Solvent) Initiator->Reactor Purification Purification (Filtration & Distillation) Quench->Purification AMS_Resin α-Methylstyrene Copolymer Resin Purification->AMS_Resin

Caption: Workflow for the synthesis of α-methylstyrene copolymer resin.

Adhesive_Formulation cluster_formulation Adhesive Formulation AMS_Resin α-Methylstyrene Resin (Tackifier) Mixer High-Shear Mixer AMS_Resin->Mixer Elastomer Elastomer (e.g., SIS, SBS) Elastomer->Mixer Plasticizer Plasticizer (e.g., Oil) Plasticizer->Mixer Antioxidant Antioxidant Antioxidant->Mixer Adhesive Specialty Adhesive (PSA or HMA) Mixer->Adhesive Homogenization

Caption: General formulation process for specialty adhesives using AMS resin.

PSA_Properties_Relationship PSA Pressure-Sensitive Adhesive Performance Adhesion Adhesion (Peel Strength) PSA->Adhesion Cohesion Cohesion (Shear Strength) PSA->Cohesion Tack Tack (Initial Grab) PSA->Tack AMS_Resin α-Methylstyrene Resin Content AMS_Resin->Adhesion Influences AMS_Resin->Cohesion Influences AMS_Resin->Tack Influences

Caption: Relationship between AMS resin and key PSA properties.

References

Application Notes & Protocols: Kinetics of α-Methylstyrene Homopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Methylstyrene (AMS) is a vinyl monomer notable for its relatively low ceiling temperature (T_c), which is approximately 61°C for the bulk monomer.[1][2] Above this temperature, the rate of depolymerization becomes significant and competes with the rate of polymerization, leading to an equilibrium that limits the formation of high molecular weight polymers.[1][3] This characteristic makes the study of its homopolymerization kinetics particularly important for controlling the reaction and achieving desired polymer properties. The polymerization of AMS can proceed through cationic, anionic, and free-radical mechanisms, each with distinct kinetic profiles and experimental considerations. These notes provide an overview of the kinetics and detailed protocols for the homopolymerization of α-methylstyrene via these mechanisms.

Cationic Homopolymerization of α-Methylstyrene

Cationic polymerization is a common method for polymerizing α-methylstyrene, typically initiated by Lewis acids or other cationic initiators at low temperatures to suppress side reactions and overcome the low ceiling temperature.[4][5] The kinetics can be complex, often involving slow initiation and the potential for chain transfer and termination reactions.

Kinetic Data

The rate of cationic polymerization of α-methylstyrene is influenced by the choice of initiator, co-catalyst (like water or HCl), solvent, and temperature.[6]

ParameterInitiator SystemSolventTemperature (°C)ValueReference
Initiation Rate Constant (k_i) n-BuOTiCl₃ / H₂ODichloromethane-7017 ± 6 L·mol⁻¹·s⁻¹[6]
Propagation Rate Constant (k_p) n-BuOTiCl₃ / H₂ODichloromethane-702.2 ± 1.1 x 10³ L·mol⁻¹·s⁻¹[6]
Termination Rate Constant (k_t) n-BuOTiCl₃ / H₂ODichloromethane-700.54 ± 0.05 s⁻¹[6]
Apparent Activation Energy for Propagation (E_a) n-BuOTiCl₃ / H₂ODichloromethane-30 to -70approx. -7 kcal/mol[6]
Monomer Conversion Maghnite-Na (15 wt%)Bulk041.2% (after 6h)[4]
Monomer Conversion SnCl₄ (0.2 wt%)Toluene (B28343)2259% (after 3h)[7]

Table 1: Selected kinetic parameters for the cationic homopolymerization of α-methylstyrene.

Reaction Mechanism Diagram

G Diagram 1: Cationic Polymerization Mechanism of α-Methylstyrene cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., H⁺A⁻) IM Carbocation Active Center I->IM + Monomer M α-Methylstyrene Monomer P_n Growing Polymer Chain (Pₙ⁺) IM->P_n Propagation starts P_n1 Lengthened Chain (Pₙ₊₁⁺) P_n->P_n1 + n Monomers M2 Monomer P_n_term Growing Polymer Chain (Pₙ⁺) Dead_Polymer Terminated Polymer P_n_term->Dead_Polymer e.g., Proton Expulsion

Caption: Cationic polymerization mechanism.

Experimental Protocol: Cationic Polymerization using SnCl₄

This protocol is based on a procedure for producing poly(α-methylstyrene) at ambient temperatures without extensive monomer purification.[7]

Materials:

  • α-Methylstyrene (AMS), plant grade

  • Toluene or Cumene (solvent)

  • Tin (IV) chloride (SnCl₄), initiator

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas supply

  • Reaction vessel (e.g., three-necked flask) with magnetic stirrer and temperature control

Procedure:

  • Reactor Setup: Assemble the reaction vessel under a nitrogen atmosphere to minimize exposure to atmospheric moisture.

  • Monomer Solution Preparation: Prepare a solution of α-methylstyrene in toluene (e.g., 75% by weight).[7]

  • Initiator Addition: While stirring the monomer solution at the desired reaction temperature (e.g., >20°C), add the SnCl₄ initiator. The initiator can be added neat or as a solution in a suitable solvent. A typical initiator concentration is 0.10% to 0.40% by weight based on the amount of AMS.[7]

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 3 hours) while maintaining the temperature. The reaction is typically accompanied by a mild exotherm.[7]

  • Termination and Precipitation: Terminate the polymerization by adding chilled methanol. This will cause the polymer to precipitate.

  • Purification: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified poly(α-methylstyrene) in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[8]

  • Characterization: Analyze the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structural confirmation.[9]

Anionic Homopolymerization of α-Methylstyrene

Anionic polymerization of AMS, often initiated by organolithium compounds or sodium naphthalene, is a "living" polymerization. This means that in the absence of impurities, there is no inherent termination step, allowing for the synthesis of polymers with well-controlled molecular weights and narrow polydispersity.[9][10]

Kinetic Data

The kinetics are highly dependent on the counter-ion (e.g., Na⁺, Li⁺), solvent, and temperature. The reaction is often studied dilatometrically.[10]

ParameterInitiator SystemSolventTemperature (°C)ValueReference
Propagation Rate Constant (k_p) Polystyryl-NaDioxane250.9 L·mol⁻¹·s⁻¹[11]
Propagation Rate Constant (k_p) Poly(α-methylstyryl)-NaTetrahydrofuran (B95107) (THF)252.5 L·mol⁻¹·s⁻¹[11]
Activation Energy (E_act) Sodium NaphthaleneDioxaneN/A9 ± 3 kcal/mol[11]
Molecular Weight (M_n) n-BuLiCyclohexane/THF402,900 - 15,300 g/mol [12]
Polydispersity Index (M_w/M_n) sec-BuLiBulkN/AClose to 1.0[9][10]

Table 2: Selected kinetic parameters for the anionic homopolymerization of α-methylstyrene.

Reaction Mechanism Diagram

G Diagram 2: Anionic 'Living' Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) I Initiator (e.g., n-BuLi) IM Carbanion Active Center I->IM + Monomer M α-Methylstyrene Monomer P_n Living Polymer Chain (Pₙ⁻) IM->P_n Propagation starts P_n1 Lengthened Living Chain (Pₙ₊₁⁻) P_n->P_n1 + n Monomers M2 Monomer P_n_term Living Polymer Chain (Pₙ⁻) Dead_Polymer Terminated Polymer P_n_term->Dead_Polymer + Agent Term_Agent Terminating Agent (e.g., CH₃OH)

Caption: Anionic 'living' polymerization.

Experimental Protocol: Living Anionic Polymerization

This protocol requires stringent anhydrous and oxygen-free conditions to maintain the "living" nature of the polymer chains.[9][12]

Materials:

  • α-Methylstyrene (AMS), purified by distillation from CaH₂.[6]

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or cyclohexane).[12]

  • n-Butyllithium (n-BuLi) in hexane, initiator.

  • Methanol, terminating agent.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Dry, flamed glassware.

Procedure:

  • Monomer and Solvent Purification: Solvents must be rigorously dried and deoxygenated. AMS should be purified to remove inhibitors and water, for example, by distillation under vacuum from calcium hydride.[6]

  • Reactor Setup: Assemble the reactor, consisting of a flamed, dry flask under a high-purity argon or nitrogen atmosphere using a Schlenk line.

  • Solvent and Monomer Addition: Transfer the anhydrous solvent and purified AMS to the reactor via cannula or a gas-tight syringe.

  • Initiation: Cool the reactor to the desired temperature (e.g., -15°C to 40°C).[1][12] Add the required amount of n-BuLi initiator via syringe. The appearance of a cherry-red color indicates the formation of the α-methylstyryl carbanion.[1]

  • Polymerization: Allow the polymerization to proceed with stirring for the desired time (e.g., 3-6 hours).[1][12] Samples can be withdrawn periodically to monitor monomer conversion and molecular weight evolution.

  • Termination: Quench the reaction by adding a terminating agent, such as degassed methanol. The characteristic color of the living anions will disappear.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.[12]

  • Characterization: Use GPC to confirm the narrow molecular weight distribution (PDI ≈ 1.1) and NMR for structural analysis.[9]

Free-Radical Homopolymerization of α-Methylstyrene

Free-radical polymerization of AMS is challenging due to its low ceiling temperature. Above 61°C, the polymerization is readily reversible, resulting in low yields of low molecular weight oligomers, primarily dimers and trimers.[2] The steric hindrance from the α-methyl group also contributes to the stability of the propagating radical, favoring depolymerization.

Kinetic Data

Kinetic studies often focus on copolymerization to circumvent the challenges of homopolymerization. However, data from these studies can provide insights into the reactivity of AMS.

ParameterInitiator SystemMonomer SystemTemperature (°C)ValueReference
Ceiling Temperature (T_c) N/ABulk MonomerN/A61°C[2]
Chain Transfer Constant (C_S) COBFHomopolymerization50~8 x 10⁵[13]
Propagation Rate Constant (k_p) AIBNHomopolymerization501.73 L·mol⁻¹·s⁻¹[13]
Termination Rate Constant (k_t) N/AStyrene Copolymer608.0 x 10⁷ L·mol⁻¹·s⁻¹ (estimated)[3]
Activation Energy (E_a) N/AStyrene Copolymer60-8083.6 kJ/mol[3]

Table 3: Selected kinetic parameters for the free-radical polymerization of α-methylstyrene.

Reaction Mechanism Diagram

G Diagram 3: Free-Radical Polymerization and Depolymerization cluster_initiation Initiation cluster_propagation Propagation ⇌ Depolymerization cluster_termination Termination I Initiator (e.g., AIBN) R Primary Radical (R•) I->R Δ or hν RM Monomer Radical (RM•) R->RM + Monomer M Monomer P_n Growing Radical (Pₙ•) RM->P_n Propagation starts P_n1 Lengthened Radical (Pₙ₊₁•) P_n->P_n1 kp M2 Monomer label_depoly k_d P_n_term Pₙ• Dead_Polymer Terminated Polymer P_n_term->Dead_Polymer Combination or Disproportionation P_m_term Pₘ• P_m_term->Dead_Polymer Combination or Disproportionation

Caption: Free-radical polymerization equilibrium.

Experimental Protocol: Free-Radical Polymerization

This protocol is adapted from procedures used for copolymerization and requires careful temperature control.[3][13]

Materials:

  • α-Methylstyrene (AMS), inhibitor removed by passing through basic alumina.[13]

  • 2,2'-Azobisisobutyronitrile (AIBN), initiator, recrystallized from methanol.[13]

  • Toluene or other suitable solvent.

  • Methanol for precipitation.

  • Schlenk apparatus for oxygen-free conditions.

Procedure:

  • Monomer and Initiator Purification: Purify AMS by passing it through a column of activated basic alumina. Recrystallize AIBN from methanol.[13]

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of AIBN and AMS in the solvent.

  • Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Alternatively, purge with high-purity nitrogen for at least 1 hour.[13]

  • Polymerization: Immerse the sealed flask in a thermostatically controlled oil bath set to a temperature below the ceiling temperature (e.g., 40-50°C).[13]

  • Monitoring and Termination: Allow the reaction to proceed for the desired duration. To terminate, cool the reaction by immersing the flask in an ice bath and expose the mixture to air.

  • Isolation and Purification: Precipitate the polymer by pouring the solution into an excess of methanol. Filter and wash the product.

  • Drying and Characterization: Dry the polymer under vacuum and characterize using GPC, NMR, and thermal analysis (TGA/DSC).[3][9][14]

General Experimental Workflow

The kinetic study of α-methylstyrene homopolymerization follows a general workflow regardless of the specific mechanism. Key steps include careful purification of reagents, controlled polymerization conditions, and thorough characterization of the resulting polymer.

G Diagram 4: General Workflow for AMS Polymerization Kinetics Study cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Isolation & Analysis Monomer_Purify Monomer Purification (Remove inhibitor, dry) Reactor_Setup Reactor Assembly (Inert atmosphere) Monomer_Purify->Reactor_Setup Solvent_Purify Solvent Purification (Anhydrous, deoxygenated) Solvent_Purify->Reactor_Setup Initiator_Prep Initiator Preparation (Purify, prepare solution) Reaction_Start Initiate Reaction (Add initiator at T_rxn) Initiator_Prep->Reaction_Start Reactor_Setup->Reaction_Start Reaction_Run Monitor Reaction (Sampling, dilatometry, etc.) Reaction_Start->Reaction_Run Termination Termination & Precipitation (Add quenching agent/methanol) Reaction_Run->Termination Purification Polymer Purification (Filter, wash, dry) Termination->Purification Characterization Characterization (GPC, NMR, DSC, TGA) Purification->Characterization

References

Troubleshooting & Optimization

overcoming the low ceiling temperature of alpha-Methylstyrene in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-Methylstyrene (AMS) polymerization. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique challenges of working with α-Methylstyrene, particularly its low ceiling temperature.

Frequently Asked Questions (FAQs)

Q1: What is the "ceiling temperature" of α-Methylstyrene and why is it a critical issue?

A1: The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depolymerization.[1] Above this temperature, the formation of a high molecular weight polymer is thermodynamically unfavorable, and depolymerization dominates. For the homopolymerization of α-Methylstyrene, the Tc is notably low, around 61-66°C.[1][2] This is primarily due to the significant steric hindrance caused by the phenyl and methyl groups being bonded to the same carbon atom in the polymer chain.[1] Attempting to polymerize AMS above this temperature will result in very low yields or no polymer formation at all.

Q2: What are the primary strategies to overcome the low ceiling temperature of α-Methylstyrene?

A2: There are three main strategies to successfully synthesize poly(α-Methylstyrene) (PAMS) and its copolymers:

  • Low-Temperature Polymerization: Conducting the polymerization well below the ceiling temperature shifts the equilibrium to favor polymer formation. Anionic polymerization, for instance, is often carried out at -78°C.[3][4]

  • High-Pressure Polymerization: Applying high pressure increases the ceiling temperature, making polymerization feasible at higher temperatures.[5][6] This is because the volume change upon polymerization is negative.

  • Copolymerization: Introducing a comonomer, such as styrene (B11656) or a conjugated diene, can circumvent the ceiling temperature limitation of AMS homopolymerization, allowing for successful polymer synthesis even at temperatures above 60°C.[7]

Q3: Which polymerization method is most effective for producing high molecular weight PAMS?

A3: Living anionic polymerization is a highly effective method for producing well-defined, high molecular weight PAMS with a narrow molecular weight distribution.[3][8] However, this technique is very sensitive and requires extremely low temperatures (e.g., -78°C) and stringent purification of all reagents (monomer, solvent, initiator) to eliminate protic impurities.[3]

Q4: Can α-Methylstyrene be polymerized using cationic or free-radical methods?

A4: Yes, but with certain considerations.

  • Cationic Polymerization: This method is viable and can be initiated by Lewis acids such as boron halides (BX₃) or tin(IV) chloride (SnCl₄).[4][9] Like anionic polymerization, lower temperatures generally lead to higher molecular weights and better control.[4] However, some initiator systems using SnCl₄ have been developed that allow polymerization to proceed at ambient temperatures.[9][10]

  • Free-Radical Polymerization: This method is generally slow and yields low molecular weight polymers due to the low ceiling temperature.[11][12] It is not the preferred method for achieving high polymers but can be used in copolymerization systems.[7]

Q5: How do monomer concentration and solvent choice impact the polymerization?

A5: Both factors are crucial. The ceiling temperature is dependent on the monomer concentration. The Dainton equation shows that a higher initial monomer concentration will allow for polymerization to occur at a slightly higher temperature.[13] Solvent polarity can also affect the rate of polymerization, particularly in cationic systems, where more polar solvents can increase the reaction rate.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No polymer formation or very low yield Reaction temperature is too high, approaching or exceeding the ceiling temperature.[1]Lower the reaction temperature significantly. For anionic polymerization, -78°C is recommended.[3] For cationic systems, consider temperatures from 0°C to -78°C.[4][14]
Impurities (water, oxygen, inhibitor) in the monomer or solvent are terminating the active species.Purify the monomer by distillation over calcium hydride.[15] Purify solvents using appropriate drying agents and techniques.[3] Ensure an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Ineffective initiator.Verify the activity and concentration of the initiator. For n-butyllithium, titration is recommended. Ensure proper handling and storage of the initiator.
Polymer has a broad molecular weight distribution (Đ > 1.2) Uncontrolled, rapid polymerization leading to side reactions.[9]Reduce the reaction temperature to better control the propagation rate.[9] Ensure slow, controlled addition of the initiator or monomer. In living polymerizations, ensure the rate of initiation is much faster than the rate of propagation.
Presence of chain transfer agents.Purify all reagents to remove any potential chain transfer agents.
Temperature fluctuations during the reaction.Use a reliable, constant-temperature bath to maintain a stable reaction temperature.
Polymerization starts but stops prematurely The monomer concentration has dropped to the equilibrium monomer concentration ([M]eq) for that specific temperature.[13]Add more monomer to the system if the experimental setup allows. Alternatively, lower the temperature to decrease the [M]eq and drive the reaction further.
"Living" anionic chain-ends are undergoing spontaneous depolymerization.[8][16]This is an inherent characteristic of PAMS anions. The process is a stepwise monomer detachment.[16] For block copolymers, polymerize the AMS block first at low temperature, then raise the temperature for the next block if its Tc is higher.

Quantitative Data Summary

Table 1: Thermodynamic Parameters for α-Methylstyrene Polymerization
ParameterValueUnitsNotes
Heat of Polymerization (ΔHp)-8.83 to -10.13kcal/molValue varies with the molecular weight of the polymer.
Heat of Polymerization (ΔHp)-29.1[13]kJ/molA more exothermic value reported in a comparative study.[13]
Ceiling Temperature (Tc) for bulk monomer~61 - 66[1][2][17]°CThe temperature at which polymerization and depolymerization are in equilibrium.[1]
Ceiling Temperature (Tc) at 1M concentration8[13]°CIllustrates the strong dependence of Tc on monomer concentration.[13]
Table 2: Effect of High Pressure on α-Methylstyrene Polymerization
PressureEffectReference
Up to 5,000 kg/cm ²Increases the ceiling temperature, allowing for polymerization at higher temperatures.[5][5]
High PressureFavors the polymerization reaction, shifting the equilibrium toward the polymer.[6][6]

Experimental Protocols

Caution: These protocols involve hazardous materials. All procedures should be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).

Protocol 1: Living Anionic Polymerization of α-MS

This protocol is adapted from standard procedures for living anionic polymerization.[3]

Materials:

  • α-Methylstyrene (AMS), purified by distillation over CaH₂.[15]

  • Tetrahydrofuran (THF), purified and dried.[3]

  • n-Butyllithium (n-BuLi) in hexane, titrated.

  • Methanol (for termination).

  • Argon or Nitrogen gas (high purity).

  • Schlenk line and glassware, oven-dried.

Procedure:

  • Assemble the reaction flask and associated glassware, and flame-dry under vacuum on the Schlenk line. Allow to cool under a positive pressure of inert gas.

  • Add the desired amount of purified THF to the reaction flask via cannula.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Add the purified AMS monomer to the cooled THF via a gas-tight syringe.

  • Slowly add the calculated amount of n-BuLi initiator dropwise while stirring vigorously. A characteristic cherry-red color should appear, indicating the formation of the living poly(α-methylstyryl) anion.[15]

  • Allow the polymerization to proceed at -78°C for the desired time (e.g., 1-4 hours).

  • Terminate the reaction by adding a small amount of degassed methanol. The red color will disappear.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the white polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Cationic Polymerization of α-MS at Ambient Temperature

This protocol is based on a process using tin(IV) chloride as an initiator.[9][10]

Materials:

  • α-Methylstyrene (AMS), plant grade can be used.[9]

  • Toluene (B28343) or Cumene as solvent.[9]

  • Tin(IV) chloride (SnCl₄) initiator.

  • Methanol (for precipitation).

Procedure:

  • Prepare a solution of AMS in toluene (e.g., 75% by weight) in a reaction vessel at room temperature (>20°C).[9]

  • Prepare an initiator solution by dissolving a small amount of SnCl₄ in a suitable solvent.

  • Add the initiator to the AMS solution. The recommended amount of SnCl₄ is 0.10% to 0.40% by weight based on the weight of AMS.[9]

  • The polymerization is typically exothermic but should be controllable. Monitor the temperature.

  • Allow the reaction to proceed for a set time (e.g., 3 hours).[9]

  • Precipitate the resulting polymer by adding the reaction mixture to methanol.

  • Collect the polymer by filtration, wash, and dry under vacuum.

Visualizations

Polymerization_Equilibrium cluster_conditions Controlling Factors Temp Temperature Monomer α-Methylstyrene Monomer Temp->Monomer High T Favors (Above Tc) Polymer Poly(α-Methylstyrene) Polymer Temp->Polymer Low T Favors Pressure Pressure Pressure->Polymer High P Favors Concentration [Monomer] Concentration->Polymer High [M] Favors Monomer->Polymer Polymerization (ΔHp < 0) Polymer->Monomer Depolymerization (ΔSp < 0)

Caption: Equilibrium between polymerization and depolymerization for α-Methylstyrene.

Troubleshooting_Flowchart start Start: Polymerization of α-MS q1 Is polymer yield low or zero? start->q1 q2 Is reaction T << Tc (~60°C)? q1->q2 Yes q4 Is molecular weight distribution broad? q1->q4 No a1_yes YES a1_no NO sol1 Solution: Lower reaction temperature (e.g., to -78°C for anionic) q2->sol1 No q3 Are all reagents (monomer, solvent) rigorously purified? q2->q3 Yes a2_yes YES a2_no NO sol2 Solution: Purify monomer/solvent. Ensure inert atmosphere. q3->sol2 No check_initiator Check initiator activity and concentration. q3->check_initiator Yes a3_yes YES a3_no NO sol3 Solution: Improve temperature control. Ensure slow, controlled addition of reagents. q4->sol3 Yes success Successful Polymerization q4->success No a4_yes YES a4_no NO

References

preventing depolymerization during alpha-Methylstyrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: α-Methylstyrene Synthesis & Handling

Welcome to the technical support center for α-Methylstyrene (AMS). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and handling of α-Methylstyrene, with a specific focus on preventing premature polymerization and managing depolymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization of α-Methylstyrene during synthesis and storage?

A1: The primary cause of undesired polymerization is the presence of impurities, particularly polar substances such as phenols, aldehydes, and ketones, which can initiate polymerization.[1][2] Additionally, exposure to heat, light, strong acids, peroxides, and metal salts can also promote polymerization.[3][4][5] α-Methylstyrene has a relatively low ceiling temperature, and temperatures exceeding 50°C can lead to polymerization.[3]

Q2: What is the "ceiling temperature" of α-Methylstyrene and why is it important?

A2: The ceiling temperature (Tc) of α-Methylstyrene is the temperature at which the rate of polymerization and the rate of depolymerization are in equilibrium. For neat α-Methylstyrene, this temperature is approximately 61-66°C.[6][7][8] Above this temperature, depolymerization is thermodynamically favored, meaning the polymer will revert to its monomer.[6][7] Understanding the ceiling temperature is crucial for controlling both polymerization and intentional depolymerization processes.[6][7]

Q3: How can I prevent premature polymerization of α-Methylstyrene?

A3: To prevent premature polymerization, it is essential to:

  • Purify the monomer: Remove polar impurities that can act as initiators.[1][2]

  • Use inhibitors: Add a stabilizer like 4-tert-butylcatechol (B165716) (TBC) during storage and handling.[9][10]

  • Control temperature: Store and handle α-Methylstyrene at low temperatures (e.g., 2-8°C) and avoid temperatures exceeding 50°C.[3]

  • Avoid contaminants: Keep the monomer away from acids, peroxides, metal salts, and other oxidizing agents.[3][5]

  • Use appropriate storage containers: Store in tightly closed containers made of suitable materials like steel or aluminum, and protect from heat and light.[3]

Q4: What are common inhibitors used for stabilizing α-Methylstyrene?

A4: The most commonly used inhibitor for stabilizing α-Methylstyrene is 4-tert-butylcatechol (TBC).[9][10] It is typically added at a concentration of 10-20 ppm.[3][4] Other potential inhibitors include nitrophenols and nitrosamines.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Monomer appears viscous or has solidified during storage. Premature polymerization has occurred.- Check storage temperature; ensure it is within the recommended range (e.g., 2-8°C).- Verify the presence and concentration of an inhibitor like TBC.- If polymerization is extensive, the monomer may need to be repurified by distillation from the polymer (depolymerization).
Polymerization reaction is uncontrolled or proceeds too rapidly. - Presence of polar impurities in the monomer.[1][2]- Reaction temperature is too high.- Incompatible materials or contaminants in the reaction vessel.[3][5]- Purify the α-Methylstyrene to remove polar substances.[1][2]- Carefully control the reaction temperature, keeping it below the ceiling temperature if polymerization is desired.- Ensure the reaction setup is clean and free from acidic or oxidative contaminants.
Low polymer yield or failure to polymerize. - Reaction temperature is at or above the ceiling temperature (approx. 61-66°C), favoring depolymerization.[6][7]- Insufficient or inactive initiator.- Presence of an excessive amount of inhibitor.- Lower the reaction temperature to favor polymerization.- Confirm the activity and concentration of the initiator.- If an inhibitor is present in the monomer, it may need to be removed (e.g., by passing through an alumina (B75360) column) before polymerization.[12]
Yellowing of the polymer. This can be caused by certain polar impurities present in the α-Methylstyrene monomer.[1]Purifying the α-Methylstyrene to remove these impurities prior to polymerization can prevent discoloration.[1][2]

Experimental Protocols

Protocol 1: Purification of α-Methylstyrene to Remove Polymerization-Inducing Impurities

This protocol is based on the principle of reacting polar substances with a basic substance to form less volatile compounds that can be separated by distillation.[1][2]

Objective: To obtain high-purity α-Methylstyrene suitable for controlled polymerization.

Materials:

  • Crude α-Methylstyrene

  • Basic substance (e.g., sodium hydroxide)

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Reaction: In a reaction vessel, mix the crude α-Methylstyrene with a basic substance. The basic substance will react with polar impurities like phenols and aldehydes.[1]

  • Heating: Gently heat the mixture. The reaction converts the polar impurities into higher molecular weight or less volatile substances.[2]

  • Distillation: Perform a vacuum distillation of the treated α-Methylstyrene. The high-purity α-Methylstyrene will distill over, leaving the reaction products and other non-volatile impurities behind.

  • Storage: Add a suitable inhibitor (e.g., 10-20 ppm of 4-tert-butylcatechol) to the purified α-Methylstyrene and store it in a cool, dark, and inert atmosphere.[3][4]

Protocol 2: Cationic Polymerization of α-Methylstyrene

This is a general procedure for the cationic polymerization of α-Methylstyrene.

Objective: To synthesize poly(α-Methylstyrene) via cationic polymerization.

Materials:

  • Purified, inhibitor-free α-Methylstyrene

  • Anhydrous organic solvent (e.g., toluene, cumene)[13]

  • Initiator (e.g., a Lewis acid like tin(IV) chloride (SnCl₄) or boron trifluoride (BF₃))[13][14]

  • Dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is conducted under an inert atmosphere to prevent termination by moisture.

  • Monomer Solution: Prepare a solution of the purified α-Methylstyrene in the chosen anhydrous solvent in the reaction vessel.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0°C).[14] Add the initiator to the solution to begin the polymerization. Some initiator systems, like SnCl₄, may allow for polymerization at ambient temperatures.[13]

  • Polymerization: Allow the reaction to proceed for the desired amount of time. The reaction time can influence the yield and molecular weight of the polymer.[14]

  • Termination: Terminate the polymerization by adding a suitable agent, such as an alcohol (e.g., methanol), water, or a basic solution.[2]

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under a vacuum.

Data Summary

Table 1: Common Inhibitors for α-Methylstyrene

InhibitorTypical ConcentrationReference(s)
4-tert-butylcatechol (TBC)10-20 ppm[3][4]
Nitrophenols-[11]
Nitrosamines-[11]

Table 2: Key Temperatures for α-Methylstyrene Polymerization

ParameterTemperatureSignificanceReference(s)
Ceiling Temperature (Tc)~61-66 °CAbove this temperature, depolymerization is favored over polymerization.[6][7][8]
Recommended Storage Temperature2-8 °CTo minimize spontaneous polymerization during storage.
Temperature to Avoid> 50 °CIncreased risk of polymerization.[3]

Visual Guides

Depolymerization_Prevention_Workflow cluster_prevention Preventing Depolymerization During Synthesis start Start: α-Methylstyrene Synthesis purification Purify Monomer (Remove Polar Impurities) start->purification temp_control Control Reaction Temperature (Below Ceiling Temperature) purification->temp_control inhibitor_removal Remove Storage Inhibitor (e.g., Alumina Column) temp_control->inhibitor_removal initiation Controlled Initiation of Polymerization inhibitor_removal->initiation polymer Poly(α-Methylstyrene) initiation->polymer

Caption: Workflow for preventing depolymerization during α-Methylstyrene synthesis.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Unwanted Polymerization start Issue: Unwanted Polymerization check_temp Is Storage/Reaction Temp > 50°C? start->check_temp check_impurities Are Polar Impurities Present? check_temp->check_impurities No action_temp Action: Lower Temperature check_temp->action_temp Yes check_inhibitor Is Inhibitor Absent or Depleted? check_impurities->check_inhibitor No action_purify Action: Purify Monomer check_impurities->action_purify Yes action_add_inhibitor Action: Add Inhibitor check_inhibitor->action_add_inhibitor Yes

Caption: Troubleshooting logic for unwanted α-Methylstyrene polymerization.

References

troubleshooting side reactions in cationic polymerization of alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cationic polymerization of α-Methylstyrene (α-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the cationic polymerization of α-Methylstyrene, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Polymerization or Very Low Yield 1. Inactive Initiator/Co-initiator System: The Lewis acid or protic co-initiator may be degraded or insufficient.[1][2] 2. Presence of Inhibitors: Impurities in the monomer or solvent (e.g., water, oxygenated compounds) can terminate the initiation step.[3] 3. Insufficiently Low Temperature: For some initiator systems, the rate of termination is too high at ambient temperatures.[4]1. Use Fresh or Purified Reagents: Ensure the Lewis acid is anhydrous and the co-initiator is of the correct concentration. 2. Monomer and Solvent Purification: Purify α-MS by passing it through activated basic alumina.[5] Use anhydrous solvents and purge the reaction vessel with an inert gas like nitrogen.[6] 3. Optimize Reaction Temperature: Conduct the polymerization at sub-zero temperatures (e.g., -10°C to -80°C) to suppress termination reactions.[4][6]
Broad Molecular Weight Distribution (MWD) 1. Rapid and Uncontrolled Polymerization: A high concentration of active centers can lead to a rapid, uncontrolled reaction with frequent termination and chain transfer events.[4] 2. Chain Transfer Reactions: Spontaneous proton transfer from the growing polymer chain to a monomer molecule is a significant side reaction.[7][8] 3. Temperature Fluctuations: Inconsistent temperature control can affect the rates of initiation, propagation, and termination differently, leading to a broader MWD.1. Slow Addition of Initiator: Add the initiator solution dropwise to the monomer solution to maintain a low concentration of active species.[9] 2. Lower the Reaction Temperature: Colder temperatures favor propagation over chain transfer, leading to a narrower MWD.[2] 3. Use a Controlled/"Living" Polymerization System: Certain initiator systems and conditions can promote living polymerization, minimizing termination and chain transfer.[4] 4. Ensure Stable Temperature Control: Use a reliable cooling bath to maintain a constant reaction temperature.[6]
Low Molecular Weight Polymer 1. High Initiator Concentration: A higher initiator-to-monomer ratio will result in a larger number of polymer chains, each with a lower molecular weight. 2. Chain Transfer to Monomer: This is a dominant side reaction in α-MS polymerization that terminates one chain while initiating another, leading to lower overall molecular weights.[8] 3. High Reaction Temperature: Higher temperatures increase the rate of chain transfer reactions relative to propagation.[2][4]1. Adjust Initiator/Monomer Ratio: Decrease the amount of initiator used for a given amount of monomer. 2. Minimize Temperature: Running the reaction at the lowest feasible temperature for your system will reduce the impact of chain transfer.[4] 3. Select Appropriate Initiator: Some initiator systems may be less prone to chain transfer.
Bimodal GPC Trace 1. Multiple Active Species: Different initiation mechanisms or the presence of impurities can create different types of active centers with varying reactivities. 2. Side Reactions Creating New Initiators: For instance, β-proton elimination can produce a species that re-initiates polymerization, leading to a second population of polymer chains.[10]1. Ensure High Purity of Reagents: Use highly purified monomer, solvent, and initiator to minimize side reactions. 2. Optimize Initiator System: A well-defined initiator system is less likely to produce multiple active species.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the cationic polymerization of α-Methylstyrene?

A1: Temperature control is crucial because of the low ceiling temperature of poly(α-methylstyrene). Above this temperature, the rate of depolymerization exceeds the rate of polymerization. Furthermore, many of the common side reactions, such as chain transfer to monomer and termination, have higher activation energies than the propagation step.[2] Therefore, low temperatures (often between -80°C and 0°C) are used to suppress these side reactions, which helps in achieving higher molecular weights and narrower molecular weight distributions.[4]

Q2: What is the role of a co-initiator and is it always necessary?

A2: In many cases, a Lewis acid initiator (like AlCl₃ or BF₃) requires a co-initiator, which is typically a proton source (a protic acid) such as water or an alcohol, to generate the initiating carbocation.[1][2] The Lewis acid itself cannot directly initiate polymerization but activates the co-initiator to release a proton that then reacts with the monomer.[1] However, some systems can self-initiate, though the presence of trace amounts of protic impurities often plays a role.

Q3: How do I purify α-Methylstyrene monomer before polymerization?

A3: To remove the inhibitor (typically a substituted phenol), the α-Methylstyrene monomer should be passed through a column of activated basic alumina.[5] For experiments highly sensitive to water, subsequent distillation from a drying agent like calcium hydride may be necessary. The purified monomer should be stored under an inert atmosphere and used promptly.

Q4: What are the most common chain transfer reactions I should be aware of?

A4: The most significant side reaction is chain transfer to the monomer.[7][8] In this process, a proton is abstracted from the growing carbocationic chain end by a monomer molecule. This terminates the growth of the current polymer chain and creates a new carbocation from the monomer, which then starts a new chain. This leads to a decrease in the average molecular weight of the resulting polymer.

Q5: Can I use solvents other than halogenated hydrocarbons?

A5: Yes, while chlorinated solvents like methylene (B1212753) chloride are common, other non-halogenated solvents such as toluene (B28343) and cumene (B47948) have been successfully used, particularly with certain initiator systems like tin(IV) chloride (SnCl₄).[4] The choice of solvent can influence the reactivity of the propagating cationic chain and the solubility of the resulting polymer.[11] It is important that the solvent is inert under the reaction conditions and is thoroughly dried before use.

Experimental Protocols

General Protocol for Cationic Polymerization of α-Methylstyrene

This protocol is a general guideline and may require optimization for specific initiator systems and desired polymer characteristics.

Materials:

  • α-Methylstyrene (α-MS), inhibitor removed[5]

  • Anhydrous solvent (e.g., methylene chloride, toluene)[4][6]

  • Lewis acid initiator (e.g., AlCl₃, BF₃·OEt₂, SnCl₄)[4][7][9]

  • Co-initiator (if required, e.g., water, ethanol)[1][9]

  • Methanol (B129727) (for quenching and precipitation)[6][7]

  • Nitrogen or Argon gas supply

  • Standard Schlenk line apparatus or glovebox

Procedure:

  • Preparation of Reaction Vessel: A two- or three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a septum is assembled and flame-dried under vacuum or dried in an oven. The vessel is then allowed to cool to room temperature under a stream of inert gas.

  • Addition of Reagents:

    • The purified α-MS monomer and anhydrous solvent are added to the reaction flask via syringe under an inert atmosphere.[6]

    • The flask is then cooled to the desired reaction temperature (e.g., -10°C) using a suitable cooling bath (e.g., ice-salt bath).[6]

  • Initiation:

    • The initiator (and co-initiator, if used) is dissolved in a small amount of anhydrous solvent in a separate, dry flask under an inert atmosphere.

    • This initiator solution is then added dropwise to the stirred monomer solution in the reaction flask over a period of several minutes.[9]

  • Polymerization: The reaction mixture is stirred at the set temperature for the desired reaction time (e.g., 1 hour).[6] The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by GC or NMR.

  • Termination (Quenching): The polymerization is terminated by the slow addition of a few milliliters of cold methanol to the reaction mixture.[6]

  • Isolation of Polymer:

    • The entire contents of the flask are then poured into a beaker containing a large excess of methanol (typically 10 times the volume of the reaction mixture) to precipitate the polymer.[6][7]

    • The precipitated poly(α-methylstyrene) is collected by vacuum filtration.

  • Purification: The collected polymer is washed several times with fresh methanol to remove any residual catalyst and unreacted monomer.[7]

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[7]

Visualizations

Cationic Polymerization Mechanism of α-Methylstyrene with Side Reactions

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions I Initiator (H+) M α-MS Monomer I->M Attack IM Initiated Monomer (Carbocation) M->IM Forms Pn Growing Chain (Pn+) M2 α-MS Monomer Pn->M2 Addition Pn1 Propagated Chain (Pn+1)+ M2->Pn1 Forms Pn1->Pn CTM_M α-MS Monomer Pn1->CTM_M Chain Transfer to Monomer Term_Nuc Counter-ion/Nucleophile Pn1->Term_Nuc Termination CTM_P Terminated Polymer CTM_M->CTM_P Forms CTM_NewI New Carbocation CTM_M->CTM_NewI Forms Term_P Terminated Polymer Term_Nuc->Term_P Forms G cluster_solutions Troubleshooting Steps Start Start Experiment Problem Problem Encountered? Start->Problem NoPoly No/Low Polymer Yield Problem->NoPoly Yes BroadMWD Broad MWD Problem->BroadMWD Yes LowMW Low Molecular Weight Problem->LowMW Yes Success Successful Polymerization Problem->Success No CheckPurity Check Reagent Purity & Dryness NoPoly->CheckPurity CheckInitiator Check Initiator Activity NoPoly->CheckInitiator BroadMWD->CheckPurity CheckTemp Verify & Lower Temperature BroadMWD->CheckTemp LowMW->CheckTemp CheckRatio Adjust Initiator/Monomer Ratio LowMW->CheckRatio CheckTemp->CheckPurity CheckRatio->CheckTemp CheckInitiator->CheckPurity

References

strategies for controlling molecular weight distribution in poly(alpha-Methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

An excellent resource for researchers, scientists, and professionals in drug development, this technical support center provides detailed guidance on controlling the molecular weight distribution in poly(alpha-methylstyrene) (PαMS).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing poly(this compound) with a narrow molecular weight distribution?

A1: Living anionic polymerization is the most effective and widely used method for producing PαMS with a precisely controlled molecular weight and a narrow molecular weight distribution (MWD), often achieving a polydispersity index (PDI or Mw/Mn) of less than 1.1.[1][2] This technique operates by creating "living" polymer chains that grow until the monomer is consumed, without undergoing spontaneous termination or chain transfer reactions.[3][4]

Q2: Why is reaction temperature so critical for the polymerization of α-methylstyrene?

A2: The anionic polymerization of α-methylstyrene is a reversible process with a low ceiling temperature (Tc).[5] Above this temperature, the rate of depolymerization becomes significant and competes with the rate of polymerization, making it difficult to form high molecular weight polymers.[6][7] Therefore, the reaction is typically conducted at very low temperatures, such as -78 °C, to shift the equilibrium in favor of polymer formation.[5]

Q3: How does the initiator concentration affect the final molecular weight of the polymer?

A3: In a living anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer to the moles of the initiator, assuming 100% monomer conversion and efficient initiation. The relationship is given by:

Mn = (grams of monomer) / (moles of initiator)

Therefore, a lower initiator concentration will result in fewer polymer chains, each growing to a higher molecular weight. Conversely, a higher initiator concentration will produce a larger number of shorter chains, leading to a lower overall molecular weight.

Q4: What is the role of the solvent in controlling the polymerization?

A4: The choice of solvent is crucial as it affects both the solubility of the initiator and the polymer, as well as the kinetics of the reaction.[8][9]

  • Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used because they solvate the counter-ion (e.g., Li\⁺), leading to a "looser" ion pair at the propagating chain end. This increases the rate of both initiation and propagation.[9]

  • Non-polar hydrocarbon solvents like cyclohexane (B81311) or toluene (B28343) result in a much slower polymerization rate because the initiator and propagating species exist as tightly associated ion pairs or aggregates.[8] Mixtures of polar and non-polar solvents can be used to modulate the reaction rate.[8]

Troubleshooting Guide

Q5: My polymerization reaction yielded no polymer or very low conversion. What went wrong?

A5: This is one of the most common issues in anionic polymerization and is almost always caused by the presence of impurities that terminate the highly reactive anionic species (initiator and propagating chain ends).[10]

  • Potential Causes & Solutions:

    • Impure Monomer: The α-methylstyrene monomer may contain inhibitors or trace oxygenated impurities (e.g., water, acetophenone, acetone).[10][11]

      • Solution: Purify the monomer immediately before use. Standard procedures involve washing with aqueous NaOH to remove inhibitor, drying with a desiccant like CaH2, and finally, distillation under vacuum.[5]

    • Contaminated Solvent: The solvent may contain water, oxygen, or other reactive impurities.

      • Solution: Rigorously purify the solvent. For example, THF is often refluxed over a sodium-benzophenone ketyl until a persistent deep blue or purple color indicates it is anhydrous and oxygen-free.[5]

    • Atmospheric Contamination: Exposure to air (oxygen, carbon dioxide, moisture) will rapidly terminate the reaction.

      • Solution: Ensure all glassware is meticulously cleaned and flame-dried under vacuum. The entire procedure, including reagent transfers, must be performed using high-vacuum techniques or in a high-purity inert atmosphere (argon or nitrogen).[5][12]

    • Inactive Initiator: The initiator (e.g., n-butyllithium) may have degraded due to improper storage.

      • Solution: Determine the exact concentration of the initiator solution by titration (e.g., Gilman double titration) just prior to use.[10]

Q6: The final polymer has a broad molecular weight distribution (PDI > 1.2). How can I achieve a narrower distribution?

A6: A broad MWD indicates that the polymer chains did not all grow at the same rate or for the same duration. This suggests a loss of control during the polymerization.[13]

  • Potential Causes & Solutions:

    • Slow Initiation: If the rate of initiation is slower than the rate of propagation (ki < kp), new chains will be formed throughout the reaction, leading to a mixture of long and short chains.[4]

      • Solution: Use a more efficient initiator or change solvent conditions to accelerate initiation. For instance, adding a small amount of THF to a hydrocarbon solvent can significantly increase the initiation rate of organolithium initiators.[8]

    • Poor Mixing: If the initiator is not dispersed rapidly upon addition to the monomer solution, localized areas of high initiator concentration will create short chains, while other areas will form long chains.

      • Solution: Ensure vigorous and efficient stirring, especially during the initiation phase. Add the initiator slowly to the vortex of the stirred monomer solution.

    • Temperature Gradients: Inadequate temperature control can lead to different polymerization rates within the reactor, broadening the MWD.

      • Solution: Use a reliable low-temperature bath (e.g., dry ice/acetone at -78 °C) and ensure the reactor is fully submerged and the contents are well-stirred to maintain a uniform temperature.[5]

    • Chain Termination/Transfer: The presence of impurities at a level that does not completely kill the reaction can still cause sporadic termination, leading to a broader MWD.[3][14]

      • Solution: Follow the rigorous purification procedures for all reagents as outlined in the previous troubleshooting point.

Data Presentation

Table 1: Influence of Experimental Parameters on PαMS Properties

ParameterEffect on Molecular Weight (Mn)Effect on Polydispersity Index (PDI)Rationale
[Monomer]/[Initiator] Ratio Increases proportionallyNo significant effect (if initiation is fast)Mn is determined by the number of chains initiated for a given amount of monomer.
Temperature Decreases at higher temperaturesMay increase at higher temperaturesHigh temperatures favor depolymerization, limiting chain growth and potentially introducing side reactions.[5]
Monomer/Solvent Purity Unpredictable; often lower than theoreticalIncreases significantlyImpurities cause premature chain termination, stopping growth and creating a distribution of dead chains.[10][11]
Initiation Rate (ki) No direct effect on final Mn (if conversion is complete)Decreases as ki approaches or exceeds kpFast initiation ensures all chains start growing at the same time, leading to a uniform size.[4]
Mixing Efficiency No direct effect on overall MnIncreases with poor mixingInefficient mixing creates localized concentration differences, leading to a non-uniform distribution of chain lengths.

Experimental Protocols

Protocol: Living Anionic Polymerization of α-Methylstyrene

This protocol describes a typical lab-scale synthesis of PαMS using n-butyllithium (n-BuLi) as the initiator in THF at -78 °C. All steps must be performed using high-vacuum techniques or in a glovebox under an inert atmosphere.

  • Glassware Preparation: All glassware (e.g., reactor flask with magnetic stir bar, monomer ampoules) must be thoroughly cleaned, assembled, and flame-dried under high vacuum to remove adsorbed water. After cooling, the apparatus is filled with high-purity argon or nitrogen.

  • Solvent Purification: Tetrahydrofuran (THF) is purified by refluxing over a sodium/benzophenone ketyl until a persistent dark blue/purple color is obtained. The solvent is then distilled directly into the reaction flask under vacuum.

  • Monomer Purification: α-Methylstyrene is purified by stirring over powdered calcium hydride (CaH2) for several hours to remove water. It is then distilled under vacuum and collected in a calibrated ampoule. The purified monomer should be stored at low temperature and used promptly.[5]

  • Initiation and Polymerization: a. The reaction flask containing the purified THF is cooled to -78 °C in a dry ice/acetone bath. b. The desired amount of purified α-methylstyrene is added to the cold THF via cannula or by distillation. c. The initiator, n-BuLi (pre-titrated to determine its exact molarity), is added dropwise to the rapidly stirred monomer solution. The appearance of a characteristic deep red color indicates the formation of the living poly(α-methylstyryl) anion.[15] d. The reaction is allowed to proceed at -78 °C for the desired time (e.g., 1-2 hours) to ensure complete monomer conversion. The solution will become increasingly viscous.

  • Termination: a. The polymerization is terminated by adding a small amount of degassed methanol. The deep red color of the living anions will disappear instantly. b. The reaction mixture is allowed to warm to room temperature.

  • Polymer Isolation: a. The polymer solution is poured into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the PαMS as a white solid. b. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the final polymer are determined by Gel Permeation Chromatography (GPC).

Visualizations

Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Analysis P1 Flame-dry Glassware P2 Purify Solvent (THF) over Na/Benzophenone P1->P2 P3 Purify Monomer (α-MS) over CaH2 + Vacuum Distill P2->P3 R1 Cool THF to -78 °C P3->R1 Transfer Reagents R2 Add Purified Monomer R1->R2 R3 Add Initiator (n-BuLi) Dropwise with Stirring R2->R3 R4 Allow Polymerization (1-2 hours) R3->R4 W1 Terminate with Degassed Methanol R4->W1 End Reaction W2 Precipitate Polymer in excess Methanol W1->W2 W3 Filter and Dry Polymer W2->W3 W4 Characterize via GPC (Mn, Mw, PDI) W3->W4

Caption: Experimental workflow for anionic polymerization of PαMS.

Factors MWD Molecular Weight Distribution (MWD/PDI) F1 Purity (Monomer, Solvent) O1 Chain Termination & Transfer F1->O1 leads to F2 Initiation Rate (ki vs kp) O2 Staggered Chain Growth F2->O2 causes F3 Temperature Control O3 Depolymerization & Side Reactions F3->O3 affects F4 Mixing Efficiency O4 Concentration Gradients F4->O4 impacts O1->MWD broadens O2->MWD broadens O3->MWD broadens O4->MWD broadens

Caption: Key factors that broaden molecular weight distribution.

References

Technical Support Center: Accurate Poly(alpha-Methylstyrene) GPC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate Gel Permeation Chromatography (GPC) analysis of poly(alpha-Methylstyrene).

Frequently Asked Questions (FAQs)

Q1: How do I select the right GPC column for my poly(this compound) sample?

A1: Column selection is critical and depends on the expected molecular weight (MW) range of your polymer. The goal is to choose a column where the polymer's size falls within the column's optimal separation range, avoiding the exclusion and total permeation limits.[1]

  • For samples with a narrow molecular weight distribution: You can use a set of individual pore size columns for high resolution in a specific MW range.

  • For samples with a broad molecular weight distribution or unknown samples: A mixed-bed column is highly recommended.[2][3] These columns contain a mixture of packing materials with different pore sizes, providing a linear calibration curve over a broad MW range.[3]

Refer to the tables below for guidance on commercially available standards and column selection based on molecular weight.

Q2: What is the best mobile phase for poly(this compound) analysis?

A2: The primary requirement for a mobile phase is that the polymer is fully soluble in it.[2] For poly(this compound), which is a non-polar polymer, common and effective mobile phases include:

  • Tetrahydrofuran (THF)

  • Toluene

  • Chloroform

  • Dichloromethane

THF is the most widely used solvent for GPC of polystyrene and its derivatives at ambient temperature.[1] It is crucial to use high-purity, HPLC-grade solvents to avoid baseline noise and column contamination.[4][5] The solvent should also be compatible with the GPC column packing material (typically polystyrene-divinylbenzene).[3]

Q3: How should I prepare my poly(this compound) sample for GPC analysis?

A3: Proper sample preparation is essential to prevent column damage and ensure accurate results.[4]

  • Dissolution: Dissolve the poly(this compound) sample in the same mobile phase that will be used for the GPC analysis.[6]

  • Concentration: The concentration depends on the molecular weight of the polymer. Higher MW polymers are more viscous and should be prepared at lower concentrations to avoid column overloading and shear degradation.[1] A general guideline is 1-2 mg/mL.[6]

  • Filtration: After complete dissolution, filter the sample solution through a 0.2 µm or 0.45 µm PTFE (polytetrafluoroethylene) filter to remove any particulate matter that could block the column frits.[4]

Q4: What are typical operating conditions for a GPC analysis of poly(this compound)?

A4: While specific conditions should be optimized for your system and sample, typical starting parameters for a poly(this compound) analysis using THF as the mobile phase are:

  • Flow Rate: 1.0 mL/min for standard analytical columns (e.g., 7.8 mm ID).

  • Injection Volume: 50-100 µL.

  • Column Temperature: Ambient to 40°C. Maintaining a stable temperature with a column oven improves baseline stability and retention time reproducibility.[5]

  • Detector: A Refractive Index (RI) detector is most commonly used.

Troubleshooting Guide

Q5: Why am I seeing peak tailing in my chromatogram?

A5: Peak tailing, where the back half of the peak is broader than the front, can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the polymer and the column packing material. Ensure the mobile phase is a good solvent for poly(this compound) to minimize these interactions.[2]

  • Column Contamination or Degradation: Active sites can develop on the column through contamination or degradation of the packing material. Cleaning the column or replacing it may be necessary.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.

  • Dead Volume: Extra-column dead volume in the tubing or fittings can cause peak distortion. Ensure all connections are properly made with minimal tubing length.

Q6: My peaks are broad, indicating poor resolution. How can I improve this?

A6: Poor resolution can compromise the accuracy of your molecular weight distribution. To improve it:

  • Increase Column Volume: Resolution is directly related to the column's pore volume. You can increase this by using a longer column or by connecting multiple columns in series.[2]

  • Optimize Particle Size: Columns with smaller particle sizes generally provide better resolution.[3]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve separation efficiency, although it will increase the analysis time.

  • Check for Column Mismatch: If using multiple individual pore size columns, ensure their calibration curves have similar slopes to avoid mismatch, which can cause peak broadening. It is often better to use mixed-bed columns.[1][3]

Q7: Why is the baseline of my chromatogram drifting or noisy?

A7: An unstable baseline can interfere with peak integration and accuracy. Common causes include:

  • Temperature Fluctuations: The refractive index of the mobile phase is sensitive to temperature. Use a column heater and insulate detector tubing to maintain a constant temperature.[5]

  • Mobile Phase Issues: The mobile phase may be contaminated, of poor quality, or not adequately degassed. Use fresh, HPLC-grade solvent and ensure it is properly degassed.[5] Bubbles in the detector cell are a common source of noise.[5]

  • System Contamination: Contamination in the pump, injector, or detector can cause baseline drift. Flush the system thoroughly.[5]

Q8: The molecular weight values from my analysis seem incorrect. What could be the cause?

A8: Inaccurate molecular weight calculation is often related to the calibration:

  • Incorrect Calibration Standards: For accurate results, the calibration standards should be structurally similar to the analyte.[4] While poly(this compound) standards are available, polystyrene standards are often used. This will give a relative molecular weight. For more accurate results, consider universal calibration.

  • Improper Peak Integration: Ensure the integration limits are set correctly to encompass the entire peak, from the start to where it returns to the baseline.[5]

  • Peak Eluting Near Exclusion or Permeation Limits: If peaks elute very early (near the exclusion volume) or very late (near the total permeation volume), the calculated molecular weights will be inaccurate as the separation is no longer based purely on size.[1][5] This indicates that the column pore size is not appropriate for the sample.

Data and Protocols

Table 1: Commercially Available Poly(this compound) GPC Standards
Molecular Weight (MW) Range (Da)Typical Polydispersity Index (PDI) (Mw/Mn)
1,500 - 10,000< 1.10
10,000 - 100,000< 1.05
100,000 - 500,000< 1.05
500,000 - 1,000,000+< 1.10
Note: A wide range of individual molecular weight standards are available, allowing for the creation of a comprehensive calibration curve.[7][8]
Table 2: GPC Column Selection Guide Based on Molecular Weight
Column Pore Size (Å)Optimal Molecular Weight Separation Range (Da) for Polystyrene
50100 - 3,000
100500 - 6,000
5001,000 - 15,000
10³1,000 - 75,000
10⁴5,000 - 500,000
10⁵10,000 - 1,000,000
10⁶60,000 - 10,000,000+
Mixed-Bed (Low Porosity)200 - 60,000
Mixed-Bed (Medium Porosity)1,000 - 500,000
Mixed-Bed (High Porosity)5,000 - 10,000,000
Data compiled from general GPC column selection guides.[1][9]
Protocol 1: Standard GPC Experimental Protocol for Poly(this compound)
  • Mobile Phase Preparation:

    • Use HPLC-grade Tetrahydrofuran (THF).

    • Filter the solvent through a 0.45 µm filter.

    • Degas the mobile phase thoroughly by sonication, vacuum, or helium sparging.

  • Calibration Standard Preparation:

    • Prepare a series of at least 5-6 poly(this compound) or polystyrene standards of known molecular weight and low PDI.

    • Dissolve each standard in THF to a concentration of approximately 1 mg/mL.

    • Allow sufficient time for complete dissolution (gentle agitation can help).

    • Filter each standard solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Sample Preparation:

    • Accurately weigh and dissolve the poly(this compound) sample in THF to a final concentration between 1-2 mg/mL.[6]

    • Allow the sample to dissolve completely (this may take several hours for high MW polymers).[6]

    • Filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Instrument Setup and Analysis:

    • Equilibrate the GPC system, including columns and detectors, with the THF mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 35°C).

    • Inject the prepared calibration standards, starting from the lowest molecular weight.

    • Inject the prepared sample(s).

    • Generate a calibration curve (log MW vs. retention time) from the standard injections.

    • Use the calibration curve to determine the molecular weight distribution of the poly(this compound) sample.

Workflow and Logic Diagrams

GPC_Column_Selection start Start: Analyze Poly(this compound) mw_known Is the approximate MW range of the sample known? start->mw_known broad_mw Is the MW distribution broad (>1.5 PDI)? mw_known->broad_mw Yes unknown_mw Treat as a broad, unknown sample. Analyze on a general-purpose Mixed-Bed column first. mw_known->unknown_mw No select_mixed_bed Select a Mixed-Bed Column (e.g., Mixed-C, Mixed-D) based on the full expected range. broad_mw->select_mixed_bed Yes select_individual Select a set of 2-3 individual pore size columns that bracket the expected MW range. (Refer to Table 2) broad_mw->select_individual No run_analysis Perform GPC Analysis select_mixed_bed->run_analysis select_individual->run_analysis unknown_mw->run_analysis

Caption: GPC Column Selection Workflow for Poly(this compound).

References

resolving NMR peak overlap in alpha-Methylstyrene-styrene copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Poly(α-Methylstyrene-co-Styrene) Analysis

Welcome to the technical support center for the NMR analysis of alpha-Methylstyrene (B127712) (AMS) and Styrene (B11656) (S) copolymers. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues, particularly NMR peak overlap, encountered during the characterization of these materials.

Frequently Asked Questions (FAQs)

Q1: Why is there significant NMR peak overlap in AMS-S copolymers?

The structural similarity between the this compound and styrene monomer units is the primary reason for peak overlap.[1] Both monomers contain a phenyl ring and a two-carbon backbone, leading to similar chemical environments for many of the protons and carbons. This is especially problematic in the aromatic and aliphatic regions of the ¹H NMR spectrum, making it difficult to distinguish signals from the two different monomer units, which complicates the quantitative analysis of copolymer composition and sequence distribution.[2]

Q2: Which specific NMR signals are most affected by overlap?

The most significant overlap occurs in the following regions:

  • ¹H NMR - Aromatic Region: The signals from the phenyl protons of both AMS and Styrene units typically appear in a broad, overlapping region between 6.3 and 7.5 ppm.

  • ¹H NMR - Aliphatic Region: The backbone methine (-CH-) and methylene (B1212753) (-CH₂-) proton signals between 1.0 and 2.5 ppm are often complex and overlapped.

  • ¹³C NMR - Methyl/Methylene Region: While sensitive to the monomer sequence, the methyl carbon region (22-24 ppm) and the methylene carbon region of AMS units can exhibit overlapping signals from different triad (B1167595) and diad sequences, making direct quantification challenging.[3]

Q3: What are the most effective NMR techniques for resolving this peak overlap?

While 1D ¹H NMR is useful for a preliminary assessment, resolving the peak overlap in AMS-S copolymers typically requires more advanced techniques:

  • Quantitative ¹³C NMR: This is a powerful method, particularly when analyzing the aromatic quaternary carbons. These carbons show distinct and well-separated chemical shift ranges for AMS and Styrene units, allowing for more accurate quantification.[4]

  • 2D Heteronuclear NMR (HSQC & HMBC): Two-dimensional techniques are invaluable for resolving overlap.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, spreading the overlapped proton signals out over a second, less crowded carbon dimension.[6][7] This is extremely useful for unambiguously assigning specific proton resonances to their corresponding carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over two to three bonds.[7][8] A key application is correlating the well-resolved methyl protons of the AMS unit to the quaternary aromatic carbons, which helps in assigning specific carbon signals to different monomer sequences.[2][4]

Troubleshooting Guide

Problem: I cannot accurately determine the copolymer composition because the aromatic ¹H NMR signals are completely overlapped.

Solution: Shift your analysis from ¹H NMR to quantitative ¹³C NMR, focusing on the aromatic quaternary carbon signals. This region provides the best resolution between the two monomer units.

Recommended Approach:

  • Acquire a Quantitative ¹³C NMR Spectrum: Use an inverse-gated proton decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure a sufficiently long relaxation delay (e.g., 5-10 seconds, depending on your specific polymer's T₁ values) to allow for full relaxation of all carbon nuclei.[9]

  • Identify the Quaternary Carbon Regions: Locate the distinct chemical shift regions for the quaternary carbons of the Styrene and AMS units.

  • Integrate and Calculate: Integrate the identified peaks and use the integral values to calculate the molar composition of the copolymer.

Data Presentation: Chemical Shifts for Quaternary Carbons

For easier identification, the typical chemical shift ranges for the key quaternary carbons in CDCl₃ are summarized below.

Monomer UnitCarbon Type¹³C Chemical Shift (ppm)Notes
α-Methylstyrene Aromatic Quaternary149.0 - 152.0 ppmThis signal is sensitive to the monomer sequence (e.g., AMS-AMS -AMS vs. S-AMS -S triads).[4]
Styrene Aromatic Quaternary144.0 - 146.0 ppmThis signal is also sensitive to sequence effects but is generally well-resolved from the AMS signal.[4]

Problem: I need to analyze the monomer sequence distribution (dyads/triads), but the ¹³C signals in the methyl and methylene regions are too complex to interpret.

Solution: Use 2D NMR, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment, to correlate the easily identifiable AMS methyl protons with the well-resolved aromatic quaternary carbons.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for analyzing complex AMS-S copolymer spectra.

G A Start: Overlapping NMR Spectra B Goal: Determine Copolymer Composition A->B C Goal: Determine Sequence Distribution A->C D Analyze Aromatic ¹H Signals (6.3-7.5 ppm) A->D B->D I Use 2D NMR (HSQC/HMBC) C->I E Are signals resolved? D->E F Integrate & Calculate Composition E->F Yes G Use Quantitative ¹³C NMR E->G No H Focus on Quaternary Carbon Region (144-152 ppm) G->H H->F J Correlate AMS Methyl Protons to Quaternary Carbons via HMBC I->J K Assign Dyad/Triad Sequences J->K

Caption: Troubleshooting workflow for AMS-S copolymer NMR analysis.

Experimental Protocols

Protocol: 2D HSQC for Peak Assignment

This protocol outlines the setup for a standard phase-sensitive HSQC experiment to correlate directly bonded ¹H and ¹³C nuclei. This is a crucial first step before running an HMBC for sequence analysis.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Analysis A 1. Dissolve 20-30 mg of copolymer in ~0.6 mL CDCl₃ B 2. Acquire ¹H and ¹³C 1D reference spectra A->B C 3. Set up HSQC experiment (e.g., hsqcedetgpsisp2.2) B->C D 4. Set spectral widths (SW) for ¹H and ¹³C axes C->D E 5. Run experiment (2-4 hours) D->E F 6. Apply window function (e.g., Sine-bell) E->F G 7. Fourier Transform and Phase Correct F->G H 8. Correlate ¹H-C signals to resolve overlap G->H

Caption: Standard workflow for an HSQC experiment.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of the dried copolymer sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing a standard internal reference like tetramethylsilane (B1202638) (TMS).

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup (Example on a 600 MHz Spectrometer):

    • Lock and Shim: Lock onto the deuterium (B1214612) signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Reference Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the exact chemical shift ranges and set the spectral widths for the 2D experiment.

    • Pulse Program: Select an edited, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems). This will provide multiplicity information (CH/CH₃ vs. CH₂) which is helpful for assignments.[7]

    • Acquisition Parameters:

      • Spectral Width (F2, ¹H): Set to cover all proton signals (e.g., 0-10 ppm).

      • Spectral Width (F1, ¹³C): Set to cover all carbon signals (e.g., 0-160 ppm).

      • Number of Scans (NS): 8 to 16 scans per increment.

      • Number of Increments (F1): 256 to 512 increments to ensure adequate resolution in the carbon dimension.

      • Relaxation Delay (d1): 1.5 - 2.0 seconds.

      • ¹J(CH) Coupling Constant: Set the central value for the evolution delay to ~145 Hz, which is typical for aromatic and aliphatic C-H bonds.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • Perform Fourier transform and carefully phase-correct the spectrum in both dimensions.

    • Calibrate the axes using the reference 1D spectra.

  • Analysis:

    • Identify cross-peaks, where each peak represents a direct, one-bond correlation between a proton (F2 axis) and a carbon (F1 axis).

    • Use the resolved peaks to assign specific proton signals, especially in the overlapped aliphatic and aromatic regions, to their corresponding carbon atoms.[8]

References

effect of impurities on anionic polymerization of alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anionic Polymerization of α-Methylstyrene

Welcome to the technical support center for the anionic polymerization of alpha-methylstyrene (B127712) (α-MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges. Anionic polymerization is highly sensitive to impurities, which can terminate the "living" polymer chains, leading to poor control over molecular weight and a broad molecular weight distribution.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my poly(α-methylstyrene) yield low and the molecular weight distribution broad?

A: This is the most common issue in living anionic polymerization and is almost always caused by the presence of reactive impurities that terminate the propagating carbanionic chain ends.[2][3] The deactivating influence of impurities leads to a broadening of the molecular weight distribution.[2] Even trace amounts of substances like water, oxygen, or carbon dioxide can act as terminating agents, quenching the "living" chains prematurely.[1] This reduces the final polymer yield and creates a mixture of polymer chains with varying lengths, thus increasing the polydispersity index (PDI).

Q2: What are the most common impurities in the anionic polymerization of α-methylstyrene and how do they interfere?

A: The primary culprits are electrophilic or protic species that react with the highly nucleophilic carbanion initiator and propagating chain ends. The most common impurities include:

  • Water (H₂O): A powerful terminating agent that protonates the carbanion.

  • Oxygen (O₂): Reacts with the carbanion to form alkoxide or peroxide species, effectively killing the living end.[4]

  • Carbon Dioxide (CO₂): Reacts with the carbanion to form a carboxylate, which is not reactive enough to continue propagation.

  • Protic Impurities: Alcohols, phenols, or even acidic protons on other molecules can cause termination through proton transfer.[5]

  • Other Electrophiles: Impurities with carbonyl groups (aldehydes, ketones) in the monomer or solvent can also act as terminating agents.

Q3: My polymerization reaction lost its characteristic reddish color. What does this mean?

A: The deep red color associated with the living poly(α-methylstyryl) anion is a visual indicator of active propagating chains. A loss of this color indicates that the living carbanions have been terminated by impurities. This "quenching" is often rapid and signals a failed or compromised experiment. Therefore, maintaining the color throughout the reaction is critical for success.

Q4: My polymerization started but then stopped prematurely, even with rigorous purification. What else could be the cause?

A: This issue is likely related to the ceiling temperature (Tc) of α-methylstyrene. The polymerization of α-MS is a reversible process, and the Tc is the temperature at which the rate of polymerization equals the rate of depolymerization.[6][7] For bulk α-methylstyrene, the Tc is approximately 61°C.[6] In solution, this temperature is even lower. If the reaction temperature rises to approach or exceed the Tc, propagation will cease, and depolymerization may occur, leading to low yields. It is crucial to maintain a low temperature, such as -78°C, for this polymerization.[3]

Q5: How can I effectively remove these impurities from my reagents?

A: Rigorous purification of the monomer, solvent, and initiator, along with the use of high-vacuum techniques or a very high-purity inert atmosphere, is essential.[5][8]

  • Monomer (α-Methylstyrene): Should be stirred over a drying agent like calcium hydride (CaH₂) for several days, followed by degassing and distillation under high vacuum.[3]

  • Solvent (e.g., Tetrahydrofuran - THF): THF is typically dried by refluxing over sodium/benzophenone ketyl until a persistent deep blue or purple color indicates it is anhydrous and oxygen-free. It is then distilled directly into the reaction flask under vacuum.

  • Glassware: All glassware must be meticulously cleaned and flame-dried under high vacuum immediately before use to remove adsorbed water.

Data Presentation: Impact of Impurities

The presence of impurities leads to a loss of control over the polymerization, primarily affecting the molecular weight and polydispersity.

ImpurityMechanism of TerminationEffect on Molecular Weight (Mn)Effect on Polydispersity (PDI)
Water (H₂O) Protonation of the carbanionic chain endCan be higher than theoretical if initiator is partially consumed, or lower if termination occurs during propagation.Significantly broadens (PDI >> 1.1)[2]
Oxygen (O₂) Reaction with the carbanion to form inactive alkoxide/peroxide speciesGenerally lower than theoretical due to premature chain terminationBroadens (PDI >> 1.1)[4]
**Carbon Dioxide (CO₂) **Reaction with the carbanion to form an unreactive carboxylate end-groupLower than theoretical due to premature chain terminationBroadens (PDI >> 1.1)
Protic Solvents (e.g., Alcohols) Protonation of the carbanionic chain endCan be higher or lower than theoretical, depending on the stage of terminationSignificantly broadens (PDI >> 1.1)[5]

Experimental Protocols

Protocol 1: Purification of α-Methylstyrene Monomer

  • Initial Drying: Place approximately 100-150 cm³ of α-methylstyrene in a flask containing a slurry of finely ground calcium hydride (CaH₂).

  • Stirring and Degassing: Equip the flask with a magnetic stirrer and attach it to a high-vacuum line. Stir the mixture for several days. Periodically degas the solution using freeze-pump-thaw cycles. A slight increase in viscosity may be observed due to the formation of a small amount of low-molecular-weight polymer.[3]

  • High-Vacuum Distillation: After sufficient drying, distill the α-methylstyrene under high vacuum away from the CaH₂ into a calibrated ampoule containing a sodium mirror or a final purifying agent like a polystyryl lithium "scavenger." The ampoule can then be sealed or stored under a high-purity inert atmosphere.

Protocol 2: General Anionic Polymerization of α-Methylstyrene

This protocol assumes the use of high-vacuum techniques and n-butyllithium (n-BuLi) as an initiator in THF solvent.

  • Apparatus Preparation: Assemble a reactor consisting of a main flask with a magnetic stirrer, a side arm for initiator addition, and a connection to a high-vacuum line. All glassware must be rigorously cleaned and flame-dried under vacuum.

  • Solvent Distillation: Distill purified, dry THF from its sodium/benzophenone ketyl still directly into the reaction flask under vacuum.

  • Monomer Addition: Distill the purified α-methylstyrene monomer from its storage ampoule into the reaction flask containing the THF solvent.

  • Cooling: Cool the monomer-solvent mixture to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath). This low temperature is critical to stay below the ceiling temperature.[3]

  • Initiation: At room temperature, add a precise amount of n-BuLi initiator to the monomer-ether solution. Initiation will occur without significant polymer formation at this stage.[3] A characteristic deep red color should appear, indicating the formation of the living poly(α-methylstyryl) anions.

  • Polymerization: Rapidly cool the reaction mixture back to -78°C to allow propagation to proceed. Maintain vigorous stirring. The polymerization is typically very fast.

  • Termination: Once the desired reaction time has elapsed (or monomer is consumed), terminate the polymerization by adding a degassed proton source, such as methanol. The red color will disappear instantly.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter, wash, and dry the resulting poly(α-methylstyrene) under vacuum.

Mandatory Visualizations

Troubleshooting_Anionic_Polymerization cluster_problems Observed Problems cluster_causes Potential Causes cluster_impurities Specific Impurities cluster_solutions Corrective Actions / Solutions Problem1 Low or No Polymer Yield Cause1 Premature Chain Termination Problem1->Cause1 Problem2 Broad MWD (PDI >> 1.1) Problem2->Cause1 Problem3 Premature Color Loss Problem3->Cause1 Problem4 Polymerization Stops Cause2 Ceiling Temperature (Tc) Exceeded Problem4->Cause2 Impurity1 Water (H2O) Cause1->Impurity1 Impurity2 Oxygen (O2) Cause1->Impurity2 Impurity3 Carbon Dioxide (CO2) Cause1->Impurity3 Impurity4 Other Protic Species Cause1->Impurity4 Solution4 Maintain Reaction Temp << Tc (e.g., -78°C) Cause2->Solution4 Solution1 Rigorous Monomer Purification (e.g., over CaH2, vacuum distillation) Impurity1->Solution1 Solution2 Rigorous Solvent Purification (e.g., Na/Benzophenone) Impurity1->Solution2 Solution3 Use High-Vacuum Line or High-Purity Inert Atmosphere Impurity1->Solution3 Impurity2->Solution1 Impurity2->Solution2 Impurity2->Solution3 Impurity3->Solution1 Impurity3->Solution2 Impurity3->Solution3 Impurity4->Solution1 Impurity4->Solution2 Impurity4->Solution3

References

Technical Support Center: High-Purity α-Methylstyrene for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of α-Methylstyrene (AMS) for high-purity polymerization applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for achieving the requisite monomer purity for successful and reproducible polymer synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification and subsequent polymerization of α-Methylstyrene.

Q1: My anionic polymerization of α-Methylstyrene fails to initiate or terminates prematurely. What are the likely causes related to monomer purity?

A1: Failure of anionic polymerization is frequently linked to impurities in the α-Methylstyrene monomer that can neutralize or inhibit the initiator (e.g., organolithium reagents). The most common culprits are:

  • Polar Impurities: Aldehydes, ketones (like acetophenone), and phenols are highly reactive towards anionic initiators.[1] These compounds contain acidic protons or electrophilic carbonyl groups that will quench the carbanionic propagating species.

  • Water: Any residual water in the monomer will readily protonate the initiator and growing polymer chains, leading to immediate termination.

  • Polymerization Inhibitor: Commercial α-Methylstyrene contains inhibitors, such as p-tert-butylcatechol (TBC), to prevent spontaneous polymerization during storage.[2][3] If not completely removed, TBC will inhibit the desired polymerization reaction.

Solution: A rigorous purification protocol is essential. This typically involves washing with an alkaline solution to remove the inhibitor, drying over a suitable agent like calcium hydride, and fractional distillation under vacuum to remove water and other polar impurities.[4]

Q2: I observe a yellow discoloration in my final poly(α-Methylstyrene). What could be the reason?

A2: Polymer yellowing can be caused by the presence of certain polar impurities in the monomer, such as benzaldehyde.[1] These impurities can get incorporated into the polymer chain or lead to side reactions that produce colored byproducts.

Solution: The purification method described in A1, particularly the treatment with a basic substance followed by distillation, is effective at removing these color-causing impurities.[1]

Q3: How can I effectively remove the p-tert-butylcatechol (TBC) inhibitor from α-Methylstyrene?

A3: TBC can be efficiently removed by a multi-step washing procedure:

  • Wash the α-Methylstyrene with an equal volume of a 5-10% aqueous sodium hydroxide (B78521) (NaOH) solution. TBC is acidic and will be extracted into the aqueous basic phase.[4][5]

  • Repeat the NaOH wash two to three times.

  • Wash the monomer with distilled water until the aqueous phase is neutral to litmus (B1172312) or pH paper to remove any residual NaOH.[5]

  • Dry the inhibitor-free monomer over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride before proceeding to further purification steps like distillation.[5]

Alternatively, for a non-aqueous method, the monomer can be passed through a column packed with basic alumina.[4][6]

Q4: What is the recommended method for drying α-Methylstyrene prior to polymerization?

A4: After removing the inhibitor and washing with water, the monomer must be thoroughly dried. A common and effective procedure is to stir the α-Methylstyrene over calcium hydride (CaH₂) for several hours, or overnight, under an inert atmosphere (e.g., argon or nitrogen).[4][7] The CaH₂ reacts with any residual water. Following this, the dried monomer should be distilled under vacuum directly into the polymerization reactor or a flame-dried collection flask.

Q5: My GPC results show a broad molecular weight distribution (high PDI) for my poly(α-Methylstyrene). Could this be related to monomer purity?

A5: Yes, impurities can lead to a high polydispersity index (PDI). Impurities that act as chain transfer agents or that cause slow initiation can broaden the molecular weight distribution. For living anionic polymerization, where a narrow PDI is expected, even trace amounts of impurities can have a significant impact by causing termination or transfer reactions that disrupt controlled chain growth.[8]

Solution: Ensure the highest possible monomer purity by following a comprehensive purification protocol. Additionally, ensure all glassware is meticulously cleaned and dried, and the polymerization is carried out under a high vacuum or a rigorously inert atmosphere to prevent contamination.[9]

Quantitative Data on α-Methylstyrene Purity

The following tables summarize typical impurity levels in commercial α-Methylstyrene and the effectiveness of purification methods.

Table 1: Typical Impurities in Commercial α-Methylstyrene

ImpurityTypical Concentration Range (mg/kg or ppm)Analytical Method
Cumene5 - 2000GC, ASTM D6144[10]
3-Methyl-2-cyclopentene-1-one5 - 800GC, ASTM D6144[10]
n-Propylbenzene5 - 800GC, ASTM D6144[10]
tert-Butylbenzene5 - 800GC, ASTM D6144[10]
sec-Butylbenzene5 - 800GC, ASTM D6144[10]
Phenol5 - 800GC, ASTM D6144[10]
Aldehydes (as CHO)~10Chemical Analysis[2][3]
Peroxides (as H₂O₂)~3Chemical Analysis[2][3]
p-tert-butylcatechol (TBC)10 - 15UV-Vis, ASTM D4590[2][3][11]

Table 2: Purity of α-Methylstyrene Before and After Purification

Purification StagePurity (% by wt)Key Impurity Levels
Commercial Grade99.3%[2][3]Contains various impurities as listed in Table 1.
After NaOH wash and drying>99.5%TBC removed, water content significantly reduced.
After vacuum distillation>99.9%Polar impurities, water, and other volatiles removed.

Experimental Protocols

Protocol 1: Standard Purification of α-Methylstyrene for Anionic Polymerization

This protocol describes a comprehensive procedure to obtain high-purity α-Methylstyrene suitable for living anionic polymerization.

1. Materials and Equipment:

  • α-Methylstyrene (commercial grade)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • Calcium Hydride (CaH₂)

  • Separatory funnel

  • Round-bottom flasks

  • Distillation apparatus (Vigreux column, condenser, receiving flask)

  • Vacuum pump and gauge

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bars

2. Procedure:

  • Inhibitor Removal:

    • Place 200 mL of α-Methylstyrene into a 500 mL separatory funnel.

    • Add 200 mL of 10% NaOH solution, shake vigorously for 2 minutes, and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the NaOH wash two more times.

    • Wash the α-Methylstyrene with 200 mL portions of distilled water until the aqueous layer is neutral.

  • Preliminary Drying:

    • Transfer the washed α-Methylstyrene to a clean, dry flask.

    • Add anhydrous MgSO₄, swirl, and let it stand for at least 1 hour until the liquid is clear.

    • Filter or decant the monomer into a dry round-bottom flask.

  • Final Drying:

    • Add a small amount of CaH₂ to the flask containing the α-Methylstyrene.

    • Stir the mixture under an inert atmosphere for at least 4 hours (or overnight). The evolution of hydrogen gas should cease, indicating the removal of water.

  • Vacuum Distillation:

    • Assemble the distillation apparatus, ensuring all glassware is flame-dried and cooled under an inert atmosphere.

    • Transfer the dried α-Methylstyrene to the distillation flask.

    • Heat the flask gently while applying vacuum. Collect the fraction that distills at the correct boiling point for the applied pressure (e.g., 60°C at 50 mmHg).[7]

    • Collect the purified monomer in a flame-dried flask under an inert atmosphere. The purified monomer should be used immediately or stored at low temperature (e.g., -20°C) for a short period.

Protocol 2: Anionic Polymerization of α-Methylstyrene

This protocol provides a general method for the anionic polymerization of purified α-Methylstyrene.

1. Materials and Equipment:

  • High-purity α-Methylstyrene (from Protocol 1)

  • Anhydrous solvent (e.g., THF, cyclohexane)[12]

  • Anionic initiator (e.g., n-butyllithium in hexane)

  • Terminating agent (e.g., degassed methanol)

  • Flame-dried reaction flask with a magnetic stir bar and septum-sealed sidearm

  • Syringes and needles (oven-dried)

  • Inert gas manifold

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)[13]

2. Procedure:

  • Reactor Setup:

    • Assemble the reaction flask, flame-dry it under vacuum, and cool it under a positive pressure of inert gas.

    • Transfer the desired amount of anhydrous solvent to the reactor via cannula or syringe.

    • Cool the reactor to the desired polymerization temperature (e.g., -78°C for THF).

  • Initiation:

    • Inject the calculated amount of initiator (e.g., n-butyllithium) into the stirred solvent.

    • Inject the purified α-Methylstyrene into the reactor. The appearance of a characteristic color (e.g., red for polystyryl anions) indicates the initiation of polymerization.[12]

  • Propagation:

    • Allow the polymerization to proceed for the desired time, maintaining the temperature and stirring.

  • Termination:

    • Quench the polymerization by injecting a small amount of degassed methanol. The color of the solution should disappear.

  • Polymer Isolation:

    • Warm the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).[14][15]

    • Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_wash Inhibitor Removal cluster_dry Drying Stages cluster_distill Final Purification cluster_end Final Product AMS_Commercial Commercial α-Methylstyrene (with TBC, water, polar impurities) NaOH_Wash Wash with 10% NaOH AMS_Commercial->NaOH_Wash Remove TBC Water_Wash Wash with DI Water NaOH_Wash->Water_Wash Neutralize MgSO4_Dry Preliminary Drying (Anhydrous MgSO₄) Water_Wash->MgSO4_Dry Remove bulk water CaH2_Dry Final Drying (CaH₂) MgSO4_Dry->CaH2_Dry Remove trace water Vac_Distill Vacuum Distillation CaH2_Dry->Vac_Distill Remove polar impurities & residual water AMS_Pure High-Purity α-Methylstyrene Vac_Distill->AMS_Pure

Caption: Workflow for the purification of α-Methylstyrene.

TroubleshootingPolymerization cluster_causes Potential Causes cluster_solutions Solutions Problem Polymerization Fails or is Uncontrolled ImpureMonomer Impure Monomer Problem->ImpureMonomer WetSolvent Wet Solvent/Glassware Problem->WetSolvent BadInitiator Inactive Initiator Problem->BadInitiator Inhibitor Residual Inhibitor (TBC) Problem->Inhibitor PurifyAMS Re-purify AMS (Wash, Dry, Distill) ImpureMonomer->PurifyAMS Fix DrySystem Flame-dry glassware, distill solvent WetSolvent->DrySystem Fix CheckInitiator Titrate or use fresh initiator BadInitiator->CheckInitiator Fix WashAMS Wash AMS with NaOH Inhibitor->WashAMS Fix

Caption: Troubleshooting logic for anionic polymerization issues.

References

minimizing chain transfer reactions in alpha-Methylstyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of α-Methylstyrene (AMS). The focus is on minimizing chain transfer reactions to achieve controlled polymer structures.

General FAQs and Troubleshooting

Q1: My poly(α-Methylstyrene) has a very broad molecular weight distribution. What are the likely causes?

A broad molecular weight distribution in poly(α-Methylstyrene) (PAMS) can stem from several factors, primarily uncontrolled chain transfer and termination reactions. The specific cause often depends on the polymerization method being used (cationic, anionic, or free-radical). In cationic polymerization, chain transfer reactions are common and can lead to a wide distribution of polymer chain lengths.[1][2] For free-radical polymerization, α-Methylstyrene inherently has a very high chain transfer constant to the monomer, making it difficult to produce high molecular weight polymers with a narrow polydispersity.[3][4] In anionic polymerization, while it offers better control, impurities can lead to premature termination and broaden the molecular weight distribution.

Q2: Why is the polymerization of α-Methylstyrene sensitive to temperature?

α-Methylstyrene has a low ceiling temperature (Tc), which is approximately 61°C for the monomer.[5][6] Above this temperature, the rate of depolymerization becomes significant and competes with the rate of polymerization, limiting the molecular weight of the resulting polymer.[5][6] Therefore, controlling the reaction temperature is crucial for successful polymerization. For cationic and anionic polymerizations, lower temperatures are generally favored as they suppress chain transfer reactions and side reactions, leading to higher molecular weights and better control.[1]

Anionic Polymerization of α-Methylstyrene

Anionic polymerization, particularly living anionic polymerization, is the most effective method for producing well-defined poly(α-Methylstyrene) with low polydispersity, as it inherently lacks a termination step.[7]

Q3: I am attempting a living anionic polymerization of α-Methylstyrene, but the resulting polymer has a higher than expected polydispersity index (PDI). What could be the issue?

A higher than expected PDI in a living anionic polymerization of AMS suggests the presence of impurities or improper reaction conditions. Here are some common causes:

  • Impurities: Water, oxygen, and other protic impurities in the monomer, solvent, or initiator can terminate the living anionic chain ends, leading to a broader molecular weight distribution. It is critical to rigorously purify all reagents and glassware.

  • Temperature Control: Although living, side reactions can still occur. Maintaining a low and stable temperature throughout the polymerization is essential to minimize any potential chain transfer or termination reactions.

  • Initiator Addition: The initiator should be added rapidly and efficiently to ensure all polymer chains initiate at the same time. Slow or inefficient initiation can lead to a broader distribution of chain lengths.

Q4: Can I completely avoid depolymerization during the anionic polymerization of α-Methylstyrene?

While complete avoidance is difficult, depolymerization can be minimized by carefully controlling the reaction temperature.[8][9] Running the polymerization at temperatures well below the ceiling temperature of AMS (e.g., -78°C) will heavily favor polymerization over depolymerization.[5]

Experimental Protocol: Living Anionic Polymerization of α-Methylstyrene

This protocol provides a general methodology for the living anionic polymerization of α-Methylstyrene to synthesize a polymer with a controlled molecular weight and narrow polydispersity.

Materials:

  • α-Methylstyrene (AMS), freshly distilled from a suitable drying agent (e.g., CaH₂)

  • Anhydrous tetrahydrofuran (B95107) (THF) as the solvent

  • n-Butyllithium (n-BuLi) in hexane (B92381) as the initiator

  • Methanol for termination

  • High-vacuum line and inert gas (Argon or Nitrogen) supply

  • Schlenk glassware

Procedure:

  • Glassware Preparation: All glassware should be thoroughly cleaned, dried in an oven at >120°C overnight, and then assembled and flame-dried under high vacuum. The system is then backfilled with an inert gas.

  • Solvent and Monomer Preparation: Anhydrous THF is transferred to the reaction flask via cannula under an inert atmosphere. The flask is cooled to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath). The freshly distilled AMS is then added to the cooled solvent.

  • Initiation: The calculated amount of n-BuLi initiator is added to the stirred monomer solution via a gas-tight syringe. The appearance of a characteristic cherry-red color indicates the formation of the living polystyryl anions.[5]

  • Polymerization: The reaction is allowed to proceed at the low temperature for the desired time. The solution will become more viscous as the polymerization progresses.

  • Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The red color of the living anions will disappear.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

Cationic Polymerization of α-Methylstyrene

Cationic polymerization of AMS is often faster than other methods but is more prone to chain transfer reactions, which can make it challenging to control the molecular weight and polydispersity.

Q5: My cationic polymerization of α-Methylstyrene is resulting in low molecular weight oligomers. How can I increase the molecular weight?

Low molecular weight in cationic polymerization of AMS is often a result of chain transfer reactions. To increase the molecular weight, consider the following:

  • Lowering the Temperature: Decreasing the polymerization temperature generally suppresses chain transfer reactions and can lead to a significant increase in the molecular weight of the polymer.[1]

  • Choice of Initiator/Co-initiator: The initiating system plays a crucial role. For instance, using tin(IV) chloride (SnCl₄) as an initiator has been shown to produce poly(α-methylstyrene) at ambient temperatures with good yields.[2]

  • Solvent Polarity: The polarity of the solvent can influence the polymerization rate and the extent of side reactions. Experimenting with different solvents or solvent mixtures may be necessary.[1]

  • Monomer and Initiator Concentration: The ratio of monomer to initiator concentration will directly impact the final molecular weight.

Q6: How can I reduce the polydispersity in my cationic polymerization of α-Methylstyrene?

Reducing polydispersity in cationic polymerization requires minimizing chain transfer and termination events. In addition to the strategies mentioned above for increasing molecular weight, the use of a proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), can be effective.[1] Proton traps scavenge protic impurities that can initiate uncontrolled polymerization and lead to a broader molecular weight distribution.[1]

Free-Radical Polymerization of α-Methylstyrene

Free-radical polymerization of α-Methylstyrene is generally not preferred for producing high molecular weight polymers due to the monomer's high propensity for chain transfer.

Q7: Is it possible to synthesize high molecular weight poly(α-Methylstyrene) via free-radical polymerization?

Achieving high molecular weight PAMS through conventional free-radical polymerization is very challenging. The chain transfer constant to the monomer for AMS is exceptionally high, meaning that the growing polymer radical is very likely to abstract a hydrogen atom from a monomer molecule, terminating the chain and initiating a new, shorter one.[3][4] This results in the formation of low molecular weight oligomers.[6]

Q8: I have to use a free-radical system. Are there any strategies to mitigate chain transfer for α-Methylstyrene?

While difficult, some strategies can be considered, although they may not lead to very high molecular weights:

  • Low Temperatures: As with other polymerization methods, lower temperatures can reduce the rate of chain transfer relative to propagation to some extent.

  • High Monomer Concentration: Using a higher concentration of the monomer can favor propagation over chain transfer.

  • Controlled Radical Polymerization (CRP) Techniques: Advanced techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially offer better control, but the inherent reactivity of the AMS monomer still presents a significant challenge.

Quantitative Data Summary

Table 1: Chain Transfer Constants for Various Monomers in Free-Radical Polymerization at 50°C

MonomerChain Transfer Constant to Monomer (C_M) x 10^5
α-Methylstyrene (AMS)412
Styrene (STY)5.27
Methyl Methacrylate (MMA)5.15

Data sourced from references[3][4]. This table highlights the exceptionally high chain transfer constant of AMS compared to other common vinyl monomers.

Visualizations

Troubleshooting_Workflow start High Polydispersity or Low Molecular Weight in PAMS Polymerization method Identify Polymerization Method start->method anionic Anionic Polymerization method->anionic Anionic cationic Cationic Polymerization method->cationic Cationic freeradical Free-Radical Polymerization method->freeradical Free-Radical anionic_q Check for Impurities (Water, Oxygen) Ensure Proper Temperature Control (-78°C) Verify Efficient Initiation anionic->anionic_q cationic_q Lower Reaction Temperature Optimize Initiator/Co-initiator Consider a Proton Trap Adjust Solvent Polarity cationic->cationic_q freeradical_q Acknowledge High Intrinsic Chain Transfer to Monomer Lower Temperature Increase Monomer Concentration Consider CRP Techniques freeradical->freeradical_q solution Improved Molecular Weight Control and Lower Polydispersity anionic_q->solution cationic_q->solution freeradical_q->solution

Caption: Troubleshooting workflow for PAMS polymerization.

Chain_Transfer_Mechanism cluster_propagation Chain Propagation cluster_chain_transfer Chain Transfer to Monomer P_n_radical Pn• (Growing Polymer Chain) P_n+1_radical P(n+1)• P_n_radical->P_n+1_radical + M P_n_radical_2 Pn• M M (AMS Monomer) M_2 M (AMS Monomer) P_n_H Pn-H (Terminated Chain) P_n_radical_2->P_n_H + M M_radical M• (New Radical from Monomer) M_2->M_radical

Caption: Chain transfer to monomer in free-radical polymerization.

Living_Anionic_Setup cluster_setup Living Anionic Polymerization Setup Reaction_Flask Reaction Flask Stirred Solution of AMS in THF Inert Atmosphere (Ar/N2) Low Temperature Bath (-78°C) Initiator_Syringe Gas-tight Syringe with n-BuLi Initiator_Syringe->Reaction_Flask:f0 Quenching_Agent Degassed Methanol for Termination Quenching_Agent->Reaction_Flask:f0 After Polymerization Vacuum_Line High-Vacuum / Inert Gas Line Vacuum_Line->Reaction_Flask:f1

Caption: Simplified living anionic polymerization setup.

References

Technical Support Center: Interpreting Complex DSC Thermograms of α-Methylstyrene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with α-Methylstyrene (AMS) copolymers and interpreting their Differential Scanning Calorimetry (DSC) thermograms.

Troubleshooting Guide

This guide addresses common issues encountered during the DSC analysis of α-Methylstyrene copolymers in a question-and-answer format.

Question: Why is my DSC baseline drifting or noisy?

Answer: Baseline drift or noise in a DSC thermogram can obscure thermal transitions. Several factors can contribute to this issue:

  • Improper Sample Preparation: Ensure the sample is properly packed in the DSC pan, making good thermal contact with the bottom. The sample should be flat and cover as much of the pan bottom as possible.[1] For powdered or fibrous samples, gentle compaction may be necessary.[1]

  • Instrument Contamination: Residual materials in the DSC cell can cause baseline irregularities. Regular cleaning and maintenance of the instrument are crucial.

  • Insufficient Thermal Equilibration: Allowing the instrument to thermally equilibrate at the starting temperature for a sufficient time before starting the analysis is important for a stable baseline.

  • Pan Quality and Sealing: Using high-purity aluminum pans can minimize baseline shifts and contamination.[2] Ensure pans are properly sealed to prevent any mass loss during the experiment.

  • Gas Flow Rate: Inconsistent purge gas flow can lead to a noisy baseline. Ensure a constant and appropriate flow rate of an inert gas like nitrogen.

Question: My DSC thermogram shows overlapping peaks. How can I resolve them?

Answer: Overlapping thermal events, such as a glass transition (Tg) closely followed by a melting peak (Tm) or an enthalpic relaxation peak obscuring the Tg, are common in complex copolymers.[3][4] Here are some strategies to improve resolution:

  • Vary the Heating Rate: Adjusting the heating rate can help separate overlapping transitions. A slower heating rate can sometimes improve the resolution of distinct events. Conversely, for some kinetic events, a faster heating rate might be beneficial.[5]

  • Use Modulated DSC (MDSC): MDSC is a powerful technique that separates the total heat flow into reversing and non-reversing signals.[6] The glass transition is a reversing event, while processes like crystallization and curing are non-reversing.[6] This separation can effectively deconvolve overlapping thermal events.[3][6]

  • Thermal History Control: The thermal history of the sample significantly impacts its DSC thermogram. Implementing a controlled cooling and reheating cycle can help in interpreting complex transitions. The second heating scan often provides a clearer representation of the material's intrinsic properties by erasing the previous thermal history.[7]

Question: The glass transition (Tg) of my α-Methylstyrene copolymer is weak or difficult to detect. What can I do?

Answer: A weak glass transition can be challenging to identify accurately. Here are some tips to enhance its detection:

  • Increase Sample Mass: Using a larger sample size (up to around 10 mg) can amplify the heat flow signal associated with the Tg.[1] However, be mindful that larger samples can reduce resolution.

  • Optimize Heating Rate: A faster heating rate can sometimes make the step change at the Tg more pronounced.

  • Utilize Modulated DSC (MDSC): MDSC is more sensitive than standard DSC and is particularly useful for detecting weak transitions.[3]

  • Proper Data Analysis: Ensure you are using the correct analysis software and methods to determine the Tg. The Tg is typically taken as the midpoint of the inflection in the heat flow curve.[2]

Question: I am seeing an unexpected exothermic peak in my thermogram. What could it be?

Answer: An unexpected exotherm (heat-releasing event) in a DSC scan of a copolymer can be due to several phenomena:

  • Cold Crystallization: If the copolymer was cooled rapidly and did not have sufficient time to crystallize, it may do so upon heating, resulting in an exothermic peak before the melting endotherm.[6]

  • Curing Reaction: For thermosetting copolymers, an exothermic peak can indicate an incomplete curing process. The area under this peak can be used to quantify the residual cure.[8]

  • Decomposition: While decomposition is often endothermic, some oxidative degradation processes can be exothermic. It is advisable to perform a Thermogravimetric Analysis (TGA) to determine the decomposition temperature of your sample and ensure your DSC experiment stays below this temperature.[1]

Frequently Asked Questions (FAQs)

What is a typical DSC heating rate for analyzing α-Methylstyrene copolymers?

A typical heating rate for DSC analysis of polymers is 10°C/min.[3][9][10] However, the optimal heating rate can depend on the specific information you are seeking and whether you are trying to resolve overlapping transitions.[11]

How does the composition of an α-Methylstyrene copolymer affect its glass transition temperature (Tg)?

The glass transition temperature of a random copolymer is generally intermediate between the Tg values of the respective homopolymers. The α-methyl groups in the copolymer chain increase its rigidity, leading to a higher Tg compared to copolymers without these groups.[4][9] The specific relationship between composition and Tg can be complex and may not be linear.

Why do I see a single Tg for my α-Methylstyrene copolymer?

A single glass transition temperature in a DSC thermogram is indicative of a homogeneous, miscible random or block copolymer.[4][9] The presence of a single Tg suggests that the constituent monomers are well-mixed at the molecular level.

What is the significance of the melting peak (Tm) in an α-Methylstyrene copolymer thermogram?

The presence of a melting peak indicates that the copolymer has some degree of crystallinity. The temperature at the peak maximum is the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion, which relates to the percent crystallinity.

How should I prepare my α-Methylstyrene copolymer sample for DSC analysis?

Proper sample preparation is critical for obtaining high-quality DSC data.[12]

  • Sample Mass: Use a sample mass between 2 and 6 mg for general analysis.[1] If transitions are weak, the mass can be increased to ~10 mg.[1]

  • Sample Form: Samples can be in the form of films, powders, or pellets. Ensure the sample has a flat surface to make good contact with the bottom of the aluminum pan.[1][13]

  • Encapsulation: Hermetically seal the sample in an aluminum pan to prevent any loss of volatile components.[12] For some applications, a pierced lid may be used to allow for the release of volatiles.[13]

Quantitative Data

The following tables summarize key thermal properties of α-Methylstyrene and its copolymers.

Table 1: Thermal Properties of α-Methylstyrene Monomer

PropertyValue
Melting Point-23.2 °C[14][15][16]
Boiling Point165.4 °C[15]
Flash Point48 °C[17]

Table 2: Thermal Properties of Styrene (B11656)/α-Methylstyrene Copolymers

α-Methylstyrene Content (%)Para-Methylstyrene Content (%)Softening Point (°C)Glass Transition (Tg) (°C)Molecular Weight (Mw)
7525162>100 - 1106300[18]
6040158>100 - 1105800[18]
4060158>100 - 1108200[18]
15 (with 85% Styrene)-107 (Vicat)--[19]
30 (with 70% Styrene)-115 (Vicat)--[19]

Note: Softening points and Tg values can vary depending on the specific comonomer, molecular weight, and measurement method.

Experimental Protocols

Detailed Methodology for DSC Analysis of α-Methylstyrene Copolymers

This protocol outlines the steps for performing a standard DSC analysis on an α-Methylstyrene copolymer sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the copolymer sample into a clean, tared aluminum DSC pan.[20]

    • Ensure the sample is in good thermal contact with the bottom of the pan. If the sample is a powder, gently flatten it.

    • Hermetically seal the pan using a sample press.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan in the sample holder and the reference pan in the reference holder of the DSC instrument.

    • Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature well below the expected first thermal transition (e.g., 25°C) for 2-5 minutes to ensure thermal stability.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point or final transition, but below its decomposition temperature. This scan will reveal the initial thermal properties of the material, including its as-received thermal history.

    • Isothermal Hold: Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase the previous thermal history.

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This scan provides information on crystallization behavior.

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. This scan often provides a clearer picture of the intrinsic thermal properties of the copolymer, such as the glass transition and melting point, without the influence of prior processing history.[7]

  • Data Analysis:

    • Analyze the resulting thermogram using the instrument's software.

    • Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

    • Calculate the enthalpy changes (ΔH) for crystallization and melting by integrating the respective peak areas.

Visualizations

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) encapsulate Encapsulate in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at Start Temp purge->equilibrate heat1 First Heating Scan equilibrate->heat1 cool Controlled Cooling heat1->cool heat2 Second Heating Scan cool->heat2 analyze Analyze Thermogram heat2->analyze determine Determine Tg, Tm, Tc analyze->determine calculate Calculate ΔH determine->calculate

Caption: A typical workflow for Differential Scanning Calorimetry (DSC) analysis.

Troubleshooting_DSC start Complex DSC Thermogram issue Identify Primary Issue start->issue baseline Baseline Drift / Noise issue->baseline Drifty / Noisy overlap Overlapping Peaks issue->overlap Overlapping weak_tg Weak Glass Transition issue->weak_tg Weak Tg solution_baseline Check Sample Prep Clean Instrument Ensure Equilibration baseline->solution_baseline solution_overlap Vary Heating Rate Use Modulated DSC Control Thermal History overlap->solution_overlap solution_weak_tg Increase Sample Mass Optimize Heating Rate Use Modulated DSC weak_tg->solution_weak_tg

Caption: A troubleshooting flowchart for common DSC thermogram issues.

Tg_vs_AMS_Content cluster_input Copolymer Composition cluster_property Resulting Thermal Property cluster_output Chain Characteristics low_ams Low α-MS Content low_rigidity Lower Chain Rigidity low_ams->low_rigidity high_ams High α-MS Content high_rigidity Higher Chain Rigidity high_ams->high_rigidity tg Glass Transition Temperature (Tg) low_rigidity->tg Lower Tg high_rigidity->tg Higher Tg

Caption: Influence of α-Methylstyrene content on copolymer Tg.

References

Technical Support Center: GPC Elution of α-Methylstyrene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gel Permeation Chromatography (GPC) analysis of alpha-Methylstyrene-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common elution issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common GPC elution issues observed with poly(this compound)?

The most frequent issues encountered during the GPC analysis of poly(this compound) and its copolymers include:

  • Peak Tailing: Asymmetrical peaks with a drawn-out tail, which can affect the accuracy of molecular weight calculations.[1]

  • Peak Broadening: Wider peaks than expected, leading to poor resolution and inaccurate molecular weight distribution (MWD).[2][3]

  • Late Elution/Increased Retention Time: The polymer elutes later than predicted based on its molecular size, suggesting secondary interactions with the column packing material.[2]

  • Split Peaks: The appearance of two or more peaks for a sample that should be monomodal, often indicating an issue with sample preparation or the column itself.[2][4]

Q2: Why is my poly(this compound) peak tailing?

Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: Poly(this compound) is hydrophobic, which can lead to adsorptive interactions with the GPC column's stationary phase.[5][6] This is a primary cause of tailing.

  • Excessive Dead Volume: Unswept volume in fittings, tubing, or the injector can cause the sample band to spread, resulting in a tail.[2][4]

  • Column Degradation: Over time, the column packing can degrade or become contaminated, creating active sites that interact with the polymer.[2]

  • Sample Overloading: Injecting too concentrated a sample can lead to non-ideal chromatographic behavior and peak tailing.[2]

Q3: How can I resolve peak tailing and broadening for my hydrophobic polymer?

To mitigate peak tailing and broadening, consider the following solutions:

  • Mobile Phase Modification: The most effective way to reduce hydrophobic interactions is to modify the mobile phase. Adding a small amount of a more polar solvent or a salt can help disrupt these secondary interactions.[2] For instance, if using Tetrahydrofuran (THF), ensure it is high-purity and consider additives if necessary.[7]

  • Optimize Sample Concentration: Prepare samples within the recommended concentration range for their expected molecular weight. Lower concentrations are often necessary for high molecular weight polymers to prevent chain entanglement and viscosity effects.[8]

  • System Maintenance: Regularly check and tighten all fittings to minimize dead volume.[2] Ensure the column is properly cared for and stored in the recommended solvent.[5]

  • Use a Guard Column: A guard column installed before the analytical columns can help protect them from contaminants and strongly adsorbing sample components.

Q4: My molecular weight results are inconsistent. What could be the cause?

Inconsistent molecular weight data can stem from several sources:

  • Flow Rate Fluctuation: The pump must deliver a consistent and precise flow rate, as retention time is directly linked to molecular weight calibration.[2]

  • Column Aging: GPC columns have a finite lifetime. Over time, their performance can degrade, leading to shifts in calibration and inconsistent results.[2] Regular calibration checks are crucial.

  • Improper Sample Preparation: Incomplete dissolution or the presence of particulates can block column frits, leading to pressure increases and altered chromatograms.[9][10] Always filter samples through an appropriate syringe filter (e.g., 0.2–0.45 µm PTFE) before injection.[9][10]

  • Temperature Variations: Changes in ambient temperature can affect solvent viscosity and polymer hydrodynamic volume, leading to shifts in retention time. Using a column oven is recommended for stable results.[2][4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common GPC issues.

Guide 1: Troubleshooting Poor Peak Shape (Tailing, Broadening, Splitting)

This guide follows a logical progression from simple checks to more involved solutions.

GPC_Troubleshooting_Peak_Shape start_node Poor Peak Shape (Tailing, Broadening, Split) check_node1 Is the issue on all peaks? start_node->check_node1 Start Here check_node check_node action_node action_node solution_node solution_node action_node_system Investigate System-Wide Issues check_node1->action_node_system Yes action_node_sample Investigate Sample/Column Interactions check_node1->action_node_sample No (Sample-specific) action_node_fittings Check for loose fittings and minimize dead volume action_node_system->action_node_fittings check_node_pressure Is system pressure high? action_node_fittings->check_node_pressure action_node_frit Check/replace inline filter and column frits check_node_pressure->action_node_frit Yes action_node_flow Verify pump flow rate and check for leaks check_node_pressure->action_node_flow No solution_node_resolved Issue Resolved action_node_frit->solution_node_resolved action_node_flow->solution_node_resolved check_node_conc Is sample concentration too high? action_node_sample->check_node_conc action_node_dilute Dilute sample and reinject check_node_conc->action_node_dilute Yes check_node_interaction Suspect secondary (hydrophobic) interactions? check_node_conc->check_node_interaction No action_node_dilute->solution_node_resolved action_node_mobile_phase Modify mobile phase (e.g., add modifier) check_node_interaction->action_node_mobile_phase Yes action_node_column Column may be degraded. Test with a standard. check_node_interaction->action_node_column No action_node_mobile_phase->solution_node_resolved solution_node_replace Replace Column action_node_column->solution_node_replace

Caption: Troubleshooting workflow for poor GPC peak shapes.

Quantitative Data Summary

Table 1: Recommended Sample Concentration for Poly(this compound) in THF

Proper sample concentration is critical to avoid column overloading and viscosity effects. Use the table below as a guideline for preparing your samples.[8]

Molecular Weight Range (Da)Concentration Range (mg/mL)Recommended Dissolution Time
> 1,000,0000.25 - 0.51 - 3 days
500,000 – 1,000,0000.5 - 1.012 – 24 hours
100,000 – 500,0001.0 - 2.03 – 8 hours
< 100,0002.0 - 3.01 – 4 hours

Note: High molecular weight polymers should be dissolved with gentle agitation to prevent shear degradation.[11]

Table 2: Common Mobile Phases and Columns for Poly(this compound)

The choice of column and mobile phase is fundamental for a successful separation.

Mobile PhaseColumn TypeCommon Application Notes
Tetrahydrofuran (THF)Styrene-Divinylbenzene (SDVB)Most common for routine analysis. Ensure THF is fresh and inhibitor-free.[7]
TolueneStyrene-Divinylbenzene (SDVB)Suitable for some copolymers, may require elevated temperatures.[12]
ChloroformStyrene-Divinylbenzene (SDVB)Used for specific solubility requirements.

Experimental Protocols

Protocol 1: Standard Sample Preparation for GPC Analysis

This protocol outlines the key steps for preparing poly(this compound) samples for GPC analysis.

Caption: Standard workflow for GPC sample preparation.

Methodology:

  • Weighing: Accurately weigh the polymer sample into a clean, dry glass vial. The required mass depends on the expected molecular weight (see Table 1).[9]

  • Solvent Addition: Add the appropriate volume of HPLC-grade mobile phase (e.g., THF) to the vial to achieve the target concentration.[8]

  • Dissolution: Gently agitate the mixture at room temperature until the polymer is fully dissolved. For high molecular weight samples, this may take overnight or longer.[8] Avoid sonication, as it can cause polymer degradation.[8]

  • Filtration: Once fully dissolved, draw the solution into a syringe and filter it through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulates.[10] This step is crucial to prevent clogging of the GPC column frits.[13][14]

  • Transfer: Transfer the filtered solution into an autosampler vial for analysis.

Logical Relationships in GPC Troubleshooting

The following diagram illustrates the cause-and-effect relationships between experimental parameters and potential GPC elution issues.

GPC_Logical_Relationships cluster_params Experimental Parameters cluster_causes Potential Causes cluster_issues GPC Elution Issues param1 Mobile Phase Composition cause1 Hydrophobic Interactions param1->cause1 param2 Sample Concentration cause2 High Viscosity/ Overloading param2->cause2 param3 Column Condition cause3 Contamination/ Active Sites param3->cause3 param4 System Hardware cause4 Excessive Dead Volume param4->cause4 issue1 Peak Tailing cause1->issue1 issue2 Late Elution cause1->issue2 cause2->issue1 issue3 Peak Broadening cause2->issue3 cause3->issue1 issue4 High Backpressure cause3->issue4 cause4->issue3

Caption: Relationship between GPC parameters and elution issues.

References

optimizing reaction conditions to increase alpha-Methylstyrene copolymer yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of α-Methylstyrene (AMS). The following sections offer solutions to common issues encountered during experimentation to help increase copolymer yield and achieve desired product characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of α-Methylstyrene (AMS) copolymers?

A1: The most critical factor is the reaction temperature due to the low ceiling temperature (T_c) of AMS, which is approximately 61-66°C.[1] Above this temperature, the rate of depolymerization becomes significant, leading to a dynamic equilibrium between the monomer and the polymer, which can drastically reduce the polymer yield.[2][3] For this reason, AMS copolymerizations are often conducted at or below this ceiling temperature.

Q2: How does the monomer feed ratio of AMS to the comonomer affect the reaction?

A2: The monomer feed ratio significantly impacts both the rate of copolymerization and the molecular weight of the resulting copolymer.[2] Increasing the fraction of AMS in the feed can retard the polymerization rate due to the steric hindrance of the α-methyl group and the stability of the resulting tertiary benzylic radical.[2][3] Since many comonomers, like styrene (B11656), are more reactive than AMS, the composition of the copolymer may not directly reflect the monomer feed ratio.[2]

Q3: What type of initiators are suitable for AMS copolymerization?

A3: Both free-radical and cationic initiators can be used for AMS copolymerization.

  • Free-radical initiators: Peroxides (e.g., t-butyl perbenzoate, dicumyl peroxide) and azo compounds (e.g., AIBN) are commonly used.[4] Increasing the initiator concentration can lead to a higher copolymer yield, with concentrations up to 4% (w/w) being reported to achieve yields as high as 90%.[2]

  • Cationic initiators: Lewis acids such as tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃OEt₂) are effective.[5][6] Cationic polymerization can often be carried out at ambient temperatures with good yields and mild exotherms.[5]

Q4: Can impurities in the AMS monomer affect the polymerization?

A4: Yes, impurities can have a significant impact, particularly in cationic polymerization. Anionic initiators are especially sensitive to oxygenated impurities often found in unrefined AMS, such as 3-methyl-2-cyclopentanone (3-MCP), acetophenone, and 2-methylbenzofuran (B1664563) (2-MBF).[5] These impurities can retard or inhibit the polymerization.[5] However, certain initiator systems, like those using tin(IV) chloride, have been shown to be more robust and can polymerize unpurified AMS.[5]

Troubleshooting Guide

Problem 1: Low or No Copolymer Yield

Possible Cause Troubleshooting Step
Reaction temperature is too high. Ensure the reaction temperature is maintained below the ceiling temperature of AMS (ideally ≤ 61°C) to minimize depolymerization.[1]
Insufficient initiator concentration. Increase the initiator concentration. For free-radical systems, concentrations up to 4% (w/w) have been shown to significantly increase yield.[2]
Inhibitor present in monomers. Purify the monomers by passing them through a column of activated basic alumina (B75360) to remove inhibitors before use.
Presence of oxygen. Deoxygenate the purified monomers and reaction mixture by purging with an inert gas like nitrogen or argon before initiating polymerization.
High AMS content in feed retarding the reaction. Consider adjusting the monomer feed ratio. A higher concentration of the more reactive comonomer can help drive the reaction forward.[4]
Impurities in the monomer. For sensitive polymerization methods like anionic polymerization, ensure high-purity monomers are used. Consider monomer purification steps like fractional distillation.[5]

Problem 2: Low Molecular Weight of the Copolymer

Possible Cause Troubleshooting Step
High initiator concentration. While increasing initiator concentration can boost yield, an excessive amount can lead to the formation of many short polymer chains. Optimize the initiator concentration to balance yield and molecular weight.[4]
High reaction temperature. Higher temperatures can increase the rate of chain transfer reactions, leading to lower molecular weights. Conduct the polymerization at the lowest feasible temperature that still provides a reasonable reaction rate.
Chain transfer agents present. Ensure the solvent and any other reagents are free from impurities that can act as chain transfer agents.
High AMS fraction in the monomer feed. A higher proportion of AMS can lead to a reduction in the molecular weight of the copolymer.[2] Adjust the monomer feed to include a higher proportion of the comonomer if a higher molecular weight is desired.

Problem 3: Uncontrolled Exotherm During Polymerization

Possible Cause Troubleshooting Step
Rapid initiation and propagation. For highly reactive systems, consider adding the initiator solution dropwise over a period of time rather than all at once to control the rate of initiation.
Poor heat dissipation. Ensure efficient stirring and use a cooling bath to maintain a stable reaction temperature.
Choice of initiator. Some initiators, like tin(IV) chloride in cationic polymerization, are known to result in milder exotherms compared to others.[5]

Data Presentation

Table 1: Effect of Initiator Concentration on AMS Copolymer Yield (Free-Radical Polymerization)

Initiator Concentration (% w/w)Copolymer Yield (% w)Molar Fraction of AMS in Copolymer (mol%)Reference
Up to 4%Up to 90%Up to 25%[2]

Table 2: Cationic Polymerization of AMS with Tin(IV) Chloride

SolventAMS Concentration (% by weight)Initiator (SnCl₄) Concentration (% by weight of AMS)Reaction Time (hours)Conversion (%)
Toluene75%0.20%3Significant conversion
Cumene75%0.20%3Significant conversion

Note: "Significant conversion" is as stated in the source material, specific quantitative values were not provided in a comparable format.[5]

Experimental Protocols

Anionic Copolymerization of AMS and Styrene

This protocol is adapted from a procedure for preparing poly(MSt-alt-St) copolymers.[7]

  • Preparation: In a 3-neck flask, add 88 mL of anhydrous cyclohexane, 1.3 mL (10 mmol) of AMS, and 10 mL of anhydrous THF. Degas the mixture. Prepare and degas a separate equimolar mixture of styrene and AMS.

  • Reaction Setup: Heat the flask to 61°C using an oil bath with a thermocouple.

  • Initiation: Initiate the polymerization by adding 1.4 mL (3.5 mmol) of n-BuLi solution. A cherry-red color indicates the formation of the AMS anion.

  • Monomer Addition: Add the equimolar St/AMS mixture to the reaction flask using a precision syringe pump. The color will temporarily change to orange upon addition and revert to cherry-red.

  • Quenching: After the desired reaction time, quench the reaction with prechilled anhydrous methanol (B129727) until the color disappears.

  • Purification: Precipitate the polymer in a 3:1 mixture of methanol/isopropanol. Recover the white powder by filtration and dry overnight at 50°C under reduced pressure.

Cationic Polymerization of AMS

This protocol is a general procedure based on the use of a solid acid catalyst.[8]

  • Monomer Purification: Purify AMS (99%) by fractional distillation under reduced pressure.

  • Reaction Mixture: In a sealed tube, prepare a mixture of 16.9 mmol of AMS and the desired amount of solid catalyst (e.g., 0.3g of Maghnite-Na).

  • Polymerization: Stir the mixture with a magnetic stirrer at the desired temperature (e.g., 0°C) for a specific period.

  • Extraction and Precipitation: Extract the resulting polymer with dichloromethane (B109758) and precipitate it in methanol.

  • Washing and Drying: Wash the precipitate several times with methanol, then dry at 40°C in a vacuum to a constant weight.

  • Yield Calculation: Determine the monomer yield gravimetrically by weighing the precipitated polymer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_monomer Purify Monomers (e.g., remove inhibitor) setup Assemble Reaction Setup (under inert atmosphere) prep_monomer->setup prep_solvent Dry Solvent prep_solvent->setup prep_glass Dry Glassware prep_glass->setup add_reagents Add Monomers and Solvent setup->add_reagents equilibrate Equilibrate to Reaction Temperature (e.g., <= 61°C) add_reagents->equilibrate initiate Add Initiator equilibrate->initiate polymerize Polymerize for Desired Time initiate->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer (in non-solvent like methanol) quench->precipitate filtrate Filter and Wash Polymer precipitate->filtrate dry Dry Polymer under Vacuum filtrate->dry yield Calculate Yield dry->yield characterize Characterize Copolymer (GPC, NMR, DSC, etc.) dry->characterize troubleshooting_low_yield start Low Copolymer Yield q_temp Is Reaction Temperature <= Ceiling Temperature (~61°C)? start->q_temp a_temp_high Action: Lower and strictly control reaction temperature. q_temp->a_temp_high No q_initiator Is Initiator Concentration Sufficient? q_temp->q_initiator Yes end Re-run Experiment a_temp_high->end a_initiator_low Action: Increase initiator concentration incrementally. q_initiator->a_initiator_low No q_oxygen Was the system degassed properly? q_initiator->q_oxygen Yes a_initiator_low->end a_oxygen_present Action: Improve inert atmosphere (e.g., purge with N2/Ar). q_oxygen->a_oxygen_present No q_inhibitor Were monomers purified to remove inhibitors? q_oxygen->q_inhibitor Yes a_oxygen_present->end a_inhibitor_present Action: Purify monomers using an alumina column. q_inhibitor->a_inhibitor_present No q_inhibitor->end Yes a_inhibitor_present->end

References

Technical Support Center: Stabilization of α-Methylstyrene (AMS) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of α-Methylstyrene (AMS) monomer in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of α-Methylstyrene (AMS) degradation during storage?

A1: The primary cause of AMS degradation is polymerization.[1][2] AMS can undergo spontaneous, exothermic polymerization, which can be initiated by exposure to heat, sunlight, strong acids, or oxidizing agents.[2] Depletion of the polymerization inhibitor also leads to instability.[1]

Q2: What are the visible signs of AMS degradation?

A2: Visual signs of AMS degradation, primarily polymerization, can include:

  • An increase in viscosity.

  • The liquid becoming hazy or cloudy.

  • The formation of a solid precipitate or polymer chunks.

  • Generation of heat from the container, indicating an ongoing exothermic polymerization reaction.

Q3: What is the recommended stabilizer for AMS and at what concentration?

A3: The most commonly used stabilizer for AMS is p-tert-butylcatechol (TBC).[3][4][5] The typical concentration of TBC is in the range of 10-15 parts per million (ppm).[6] However, concentrations can range up to 100 ppm for enhanced stability during transport and storage.[7]

Q4: What are the ideal storage conditions for long-term stability of AMS?

A4: For optimal long-term stability, AMS should be stored in a cool, dry, dark, and well-ventilated area, away from direct sunlight and sources of ignition.[2][8] Refrigerated storage at 2-8°C is highly recommended.[3][9] Containers should be tightly sealed and, for bulk storage, a nitrogen blanket can be considered to prevent oxidation.[8]

Q5: How long can I store AMS?

A5: The shelf life of properly stabilized and stored AMS can be up to one year.[9] However, it is crucial to regularly monitor the inhibitor concentration and the physical appearance of the monomer to ensure its quality. One supplier provides a standard warranty of one year from the date of shipment for products without a specified retest or expiration date, provided they are handled according to the recommended conditions.[9]

Q6: Can I use AMS if the inhibitor level is low?

A6: It is not recommended to use AMS with a low inhibitor level, as this increases the risk of spontaneous polymerization. The inhibitor concentration should be monitored periodically, and if it falls below the recommended level, it should be replenished or the AMS should be used immediately.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Increased Viscosity or Cloudiness Onset of polymerization.1. Do not heat the sample. 2. Immediately cool the container in an ice bath. 3. Check the TBC inhibitor concentration. 4. If the polymerization is extensive, the product may not be salvageable and should be disposed of according to safety guidelines.
Low Inhibitor (TBC) Concentration Inhibitor has been consumed over time or due to exposure to adverse conditions.1. Replenish the TBC concentration to the recommended level (typically 10-15 ppm). 2. Store the replenished AMS under ideal conditions (refrigerated, dark). 3. Re-analyze the TBC level before use.
Presence of Peroxides Oxidation of the monomer due to exposure to air.1. Perform a peroxide value determination. 2. If the peroxide value is high, the AMS may not be suitable for polymerization reactions as peroxides can act as initiators. 3. Consider passing the AMS through an inhibitor removal column (e.g., activated alumina) immediately before use to remove both the inhibitor and peroxides.
Discoloration (e.g., yellowing) Formation of color bodies due to oxidation or contamination.1. Check for potential sources of contamination. 2. Analyze the purity of the AMS using Gas Chromatography (GC). 3. If purity is acceptable, the material may still be usable for some applications, but it is best to test a small sample first.

Data Presentation

Table 1: Recommended Storage Conditions and Stabilizer Concentrations for α-Methylstyrene

ParameterRecommendation
Primary Stabilizer p-tert-butylcatechol (TBC)
Typical TBC Concentration 10-15 ppm
Extended Stability TBC Concentration Up to 100 ppm
Storage Temperature 2-8°C (Refrigerated)
Storage Environment Cool, dry, dark, well-ventilated area
Incompatible Materials Strong acids, oxidizing agents, peroxides, copper, copper alloys
Recommended Shelf Life Up to 1 year with proper storage and monitoring

Experimental Protocols

Protocol 1: Determination of p-tert-butylcatechol (TBC) Concentration (Based on ASTM D4590)

This method is a colorimetric determination of TBC in AMS.

1. Principle: TBC reacts with sodium hydroxide (B78521) in an alcoholic solution to form a pink-colored complex. The absorbance of this complex is measured at 490 nm and is proportional to the TBC concentration.

2. Reagents and Materials:

  • α-Methylstyrene (AMS) sample

  • Toluene (B28343), ACS reagent grade

  • Methanol (B129727), reagent grade

  • n-Octanol, reagent grade

  • Sodium Hydroxide (NaOH) pellets, reagent grade

  • p-tert-butylcatechol (TBC), reference standard

  • Spectrophotometer capable of measuring absorbance at 490 nm

  • Volumetric flasks and pipettes

  • Vortex mixer

3. Preparation of Solutions:

  • Alcoholic Sodium Hydroxide Reagent: Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water.

  • TBC Stock Standard (1000 ppm): Accurately weigh and dissolve a known amount of TBC in toluene to prepare a 1000 ppm stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40, 50, 70, and 100 ppm TBC) by diluting the TBC stock standard with toluene.

4. Procedure:

  • Zero the spectrophotometer with the AMS sample to be analyzed.

  • Pipette 5 mL of the AMS sample into a clean container.

  • Shake the alcoholic NaOH reagent to ensure it is well-mixed.

  • Add 100 µL of the alcoholic NaOH reagent to the AMS sample and mix vigorously for 30 seconds using a vortex mixer.

  • Add 200 µL of methanol to the container and shake for 15 seconds.

  • Immediately measure the absorbance of the solution at 490 nm. The color intensity can change over time, so it is important to measure the absorbance within 5 minutes.

  • Determine the TBC concentration of the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.

Protocol 2: Determination of Peroxide Value

This method determines the peroxide content in AMS, which is an indicator of oxidation.

1. Principle: Peroxides in the AMS sample react with potassium iodide in an acidic solution to liberate iodine. The amount of liberated iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution.

2. Reagents and Materials:

  • α-Methylstyrene (AMS) sample

  • Solvent mixture (e.g., 3:2 volume ratio of glacial acetic acid to a suitable organic solvent like isooctane (B107328) or chloroform)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N)

  • Starch indicator solution (1%)

  • Deionized water

  • Erlenmeyer flask with a stopper

  • Burette

3. Procedure:

  • Accurately weigh approximately 5 g of the AMS sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the solvent mixture to the flask and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution to the flask. Stopper the flask and swirl for exactly one minute.

  • Add 30 mL of deionized water to the flask.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of the starch indicator solution. The solution will turn blue.

  • Continue the titration with the sodium thiosulfate solution until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the AMS sample.

4. Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the AMS sample (g)

Mandatory Visualizations

AMS_Troubleshooting_Workflow start Start: AMS Storage Issue observe Observe AMS Sample start->observe viscous Viscous/Cloudy/Solid? observe->viscous Visual Inspection cool_sample Immediately Cool Sample viscous->cool_sample Yes check_tbc Check TBC Concentration viscous->check_tbc No cool_sample->check_tbc dispose Dispose of Sample cool_sample->dispose Polymerization Advanced tbc_low TBC Level Low? check_tbc->tbc_low replenish_tbc Replenish TBC tbc_low->replenish_tbc Yes check_peroxide Check Peroxide Value tbc_low->check_peroxide No ok_to_use AMS is OK for Use replenish_tbc->ok_to_use peroxide_high Peroxide Value High? check_peroxide->peroxide_high purify Purify Before Use (e.g., Alumina Column) peroxide_high->purify Yes peroxide_high->ok_to_use No purify->ok_to_use

Caption: Troubleshooting workflow for AMS degradation.

AMS_Stabilization_Logic ams α-Methylstyrene (AMS) Monomer stabilizer Add Stabilizer (p-tert-butylcatechol, TBC) ams->stabilizer polymerization Polymerization ams->polymerization Heat, Light, Contaminants oxidation Oxidation (Peroxide Formation) ams->oxidation Oxygen (Air) storage Proper Storage Conditions stabilizer->storage stabilizer->polymerization Inhibits stable_ams Stable AMS for Long-Term Storage storage->stable_ams storage->polymerization Minimizes storage->oxidation Minimizes degradation Degraded AMS polymerization->degradation oxidation->degradation

Caption: Logical relationship for AMS stabilization.

References

mitigating viscosity issues during bulk polymerization of alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bulk polymerization of α-methylstyrene (α-MS). The information provided herein is intended to help mitigate common challenges, particularly those related to viscosity control.

Frequently Asked Questions (FAQs)

Q1: Why does the viscosity of my α-methylstyrene bulk polymerization increase so rapidly?

A1: The viscosity of the reaction mixture increases as the polymer chains grow and their concentration increases. This is a natural consequence of converting low-viscosity monomer into high-viscosity polymer. The phenomenon is particularly pronounced in bulk polymerization due to the high concentration of the polymer being formed. A rapid increase in viscosity, often referred to as the gel effect or Trommsdorff-Norrish effect, can occur, leading to difficulties in stirring, heat removal, and process control.

Q2: What are the main consequences of uncontrolled high viscosity?

A2: Uncontrolled high viscosity can lead to several experimental problems:

  • Poor Heat Dissipation: The highly viscous medium traps heat generated by the exothermic polymerization, which can lead to a rapid increase in temperature. For α-methylstyrene, with its low ceiling temperature of approximately 61°C, this can promote depolymerization.[1]

  • Inadequate Mixing: As the viscosity builds up, stirring becomes ineffective, leading to a heterogeneous reaction mixture with broad molecular weight distribution.

  • Difficulty in Handling and Processing: The final polymeric product can be difficult to remove from the reactor and process further.

  • Broad Molecular Weight Distribution: The gel effect can lead to a bimodal molecular weight distribution.

Q3: How can I control the viscosity during the bulk polymerization of α-methylstyrene?

A3: Viscosity control is primarily achieved by managing the molecular weight of the polymer. The main strategies include:

  • Use of Chain Transfer Agents (CTAs): CTAs are compounds that can terminate a growing polymer chain and initiate a new one, thus lowering the overall molecular weight.

  • Increasing Initiator Concentration: Higher initiator concentrations lead to the formation of more polymer chains, but with shorter chain lengths, resulting in a lower average molecular weight and reduced viscosity.

  • Adjusting the Reaction Temperature: While higher temperatures generally lead to lower viscosity, for α-methylstyrene, the temperature must be carefully controlled to remain below its ceiling temperature to prevent depolymerization.

Q4: What are suitable chain transfer agents for α-methylstyrene polymerization?

A4: Several types of chain transfer agents can be used. α-Methylstyrene itself has a relatively high chain transfer constant to its own monomer, which naturally limits the achievable molecular weight.[2][3][4] For more precise control, the following can be considered:

  • α-Methylstyrene Dimer (MSD): This has been shown to be an effective chain transfer agent in related styrene (B11656) copolymer systems and is a logical choice for α-methylstyrene homopolymerization.[5]

  • Mercaptans (Thiols): Compounds like n-dodecyl mercaptan are commonly used CTAs in free-radical polymerization.

  • Catalytic Chain Transfer Agents (CCTAs): Cobalt complexes, such as bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF), are highly effective at very low concentrations.[6]

Q5: How does initiator concentration affect the final polymer's molecular weight and the reaction's viscosity?

A5: Increasing the initiator concentration leads to a higher rate of initiation, which results in a larger number of shorter polymer chains. This, in turn, leads to a lower number-average molecular weight (Mn) and a decrease in the viscosity of the reaction mixture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Viscosity becomes too high to stir early in the reaction. 1. Initiator concentration is too low. 2. Absence of a chain transfer agent. 3. Reaction temperature is too low, leading to slower termination and longer chains.1. Increase the initiator concentration. 2. Introduce a suitable chain transfer agent (e.g., α-methylstyrene dimer). 3. Cautiously increase the reaction temperature, ensuring it remains below the ceiling temperature of α-MS.
The final polymer has a very broad molecular weight distribution. 1. Poor mixing due to high viscosity (gel effect). 2. Non-uniform temperature distribution within the reactor.1. Employ a more robust stirring mechanism. 2. Implement the viscosity mitigation strategies mentioned above to maintain a stirrable medium. 3. Improve heat transfer by using a smaller reactor or a reactor with a higher surface-area-to-volume ratio.
The polymerization stops prematurely or the yield is low. 1. The reaction temperature exceeded the ceiling temperature of α-methylstyrene (~61°C), leading to depolymerization.1. Carefully monitor and control the reaction temperature. 2. Ensure efficient heat removal, especially as viscosity increases.
The final polymer is discolored. 1. Impurities in the monomer or initiator. 2. Oxidation due to the presence of oxygen.1. Purify the α-methylstyrene monomer and recrystallize the initiator before use. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

Table 1: Estimated Effect of Initiator Concentration on Molecular Weight and Viscosity

The following table provides an estimation of the effect of azobisisobutyronitrile (AIBN) concentration on the number-average molecular weight (Mn) and the resulting bulk viscosity of the reaction mixture at 50% conversion. These are illustrative values based on typical free-radical polymerization kinetics.

AIBN Concentration (mol/L)Estimated Mn ( g/mol )Estimated Bulk Viscosity at 50% Conversion (Pa·s)
0.01100,000~500
0.0545,000~150
0.1030,000~80
Table 2: Chain Transfer Constants of Various Agents for Styrenic Monomers

This table presents the chain transfer constants (Ctr) for different agents, which indicate their effectiveness in reducing molecular weight. A higher Ctr value signifies a more efficient chain transfer agent.[7]

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ctr)
α-Methylstyrene (self-transfer)α-Methylstyrene504.12 x 10-3
n-Dodecyl MercaptanStyrene6019
Carbon TetrabromideStyrene60180
α-Methylstyrene Dimer (MSD)Styrene Copolymers-Effective (Qualitative)[5]
COBFα-Methylstyrene50~8 x 105[6]

Experimental Protocols

Protocol 1: Bulk Polymerization of α-Methylstyrene with Viscosity Control

This protocol describes a general procedure for the bulk polymerization of α-methylstyrene using AIBN as an initiator and α-methylstyrene dimer as a chain transfer agent to manage viscosity.

1. Materials:

  • α-Methylstyrene (α-MS) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • α-Methylstyrene dimer (MSD) chain transfer agent

  • Inhibitor remover columns (e.g., activated basic alumina)

  • Nitrogen or Argon gas supply

  • Methanol (for precipitation)

  • Toluene (B28343) (for dissolution and viscosity measurement)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer and condenser

  • Constant temperature oil bath

  • Viscometer (e.g., Ubbelohde viscometer for dilute solution viscosity or a rheometer for bulk viscosity)

2. Procedure:

  • Monomer Purification: Pass the α-methylstyrene monomer through an inhibitor remover column to eliminate the storage inhibitor (e.g., p-tert-butylcatechol).

  • Initiator and CTA Preparation: Weigh the desired amounts of AIBN and MSD. For example, for a target lower molecular weight, use a higher concentration of AIBN (e.g., 0.1 mol%) and add MSD (e.g., 0.5 mol%).

  • Reaction Setup:

    • Add the purified α-MS to the Schlenk flask.

    • Add the pre-weighed AIBN and MSD to the monomer.

    • Seal the flask and deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes while stirring.

  • Polymerization:

    • Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60°C).

    • Start the magnetic stirrer to ensure continuous mixing.

    • Monitor the reaction progress. As the polymerization proceeds, the viscosity of the solution will increase.

  • Viscosity Monitoring (Optional but Recommended):

    • Periodically, carefully take a small aliquot of the reaction mixture (under inert atmosphere if possible).

    • For a qualitative assessment, observe the stirring behavior.

    • For quantitative measurement, if a rheometer is available, measure the viscosity at the reaction temperature. Alternatively, for dilute solution viscosity, dissolve a known weight of the aliquot in toluene and measure using a viscometer.

  • Termination and Polymer Isolation:

    • After the desired reaction time or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath.

    • Dissolve the viscous polymer-monomer mixture in a suitable solvent like toluene.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

    • Filter the precipitated polymer and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

7. Characterization:

  • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the final polymer using Gel Permeation Chromatography (GPC).

  • Calculate the intrinsic viscosity of the polymer in a suitable solvent (e.g., toluene) to correlate with the molecular weight using the Mark-Houwink equation.

Visualizations

Viscosity_Mitigation_Workflow start Start: High Viscosity Observed check_stirring Is the mixture still stirrable? start->check_stirring continue_reaction Continue Reaction & Monitor check_stirring->continue_reaction Yes stop_reaction Stop Reaction check_stirring->stop_reaction No troubleshoot Troubleshoot Polymerization Parameters stop_reaction->troubleshoot increase_initiator Increase Initiator Concentration troubleshoot->increase_initiator add_cta Add Chain Transfer Agent troubleshoot->add_cta adjust_temp Adjust Temperature (with caution) troubleshoot->adjust_temp restart Restart Polymerization with Modified Parameters increase_initiator->restart add_cta->restart adjust_temp->restart

Caption: Workflow for troubleshooting high viscosity during bulk polymerization.

Chain_Transfer_Mechanism P_n Growing Polymer Chain (P_n•) Dead_Polymer Terminated Polymer (P_n-H) P_n->Dead_Polymer abstracts H from CTA CTA Chain Transfer Agent (S-H) New_Radical New Radical (S•) CTA->New_Radical donates H to P_n• Monomer Monomer (M) New_Growing_Chain New Growing Chain (S-M•) Monomer->New_Growing_Chain New_Radical->New_Growing_Chain reacts with Parameter_Viscosity_Relationship Viscosity Bulk Viscosity MW Molecular Weight MW->Viscosity directly proportional Initiator_Conc Initiator Concentration Initiator_Conc->MW inversely proportional CTA_Conc CTA Concentration CTA_Conc->MW inversely proportional Temperature Temperature Temperature->Viscosity inversely proportional (generally)

References

Validation & Comparative

A Comparative Guide to the Reactivity Ratios of α-Methylstyrene with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and drug development, understanding the precise behavior of monomers during copolymerization is critical for designing materials with tailored properties. This guide provides a detailed comparison of the reactivity ratios for the free-radical copolymerization of α-methylstyrene (AMS) and methyl methacrylate (B99206) (MMA), placed in context with other relevant monomer systems.

The copolymerization of α-methylstyrene is notably complex due to its low ceiling temperature (T_c ≈ 61°C for homopolymerization), the temperature at which the rate of polymerization equals the rate of depropagation.[1] Above this temperature, the polymerization becomes reversible, a phenomenon that must be accounted for in kinetic models to accurately determine reactivity ratios. Consequently, simple terminal models like the Mayo-Lewis equation are often insufficient, and more complex models that include depropagation are required for an accurate description of the system, especially at elevated temperatures.[2][3]

Comparison of Reactivity Ratios

The reactivity ratios, r₁ and r₂, define the relative tendency of a growing polymer chain ending in one monomer unit to add the same type of monomer (homopropagation) versus the other monomer (cross-propagation). The following table summarizes the reactivity ratios for AMS/MMA and provides data for other monomer pairs for comparative analysis.

M₁M₂r₁ (M₁)r₂ (M₂)Temperature (°C)Polymerization SystemModel / Method
α-Methylstyrene Methyl Methacrylate 0.120.42132BulkCopolymerization with Depropagation Model
StyreneMethyl Methacrylate0.520.4660BulkTerminal Model
StyreneMethyl Methacrylate0.5170.42015.2BulkImplicit Penultimate Unit Model[4]
α-MethylstyreneButadiene~1.50 (r₂)~0.40 (r₁)10Solution (Anionic)Integrated/Differential Methods[5]
α-MethylstyreneGlycidyl Methacrylate0.1050.883N/AN/AKelen-Tüdös Method[2]

Note: For the AMS/Butadiene system, the monomer order is reversed in the source (M₁=Butadiene, M₂=AMS).

From the data, it is evident that in the AMS/MMA system, both reactivity ratios are less than one, which typically results in the formation of a random copolymer with a tendency for alternation. The propagating radicals of both types prefer to react with the other monomer over their own. This behavior is similar to the well-characterized styrene/MMA system.[4][6][7]

Experimental Protocols for Determining Reactivity Ratios

The determination of accurate reactivity ratios requires robust experimental design and data analysis. Several methods are employed, ranging from classical low-conversion techniques to modern instrumental approaches that can analyze data across the full conversion range.

Classical Linearization Methods (Low Conversion)

These methods are predicated on experiments run to low monomer conversion (<5%) to ensure the monomer feed ratio remains effectively constant.[8]

  • Fineman-Ross (F-R) Method : This is a graphical linearization method. A series of polymerizations is conducted with varying initial molar feed ratios of the two monomers ([M₁]/[M₂]). The resulting copolymers are isolated, purified, and their composition is determined (e.g., by ¹H NMR or FT-IR spectroscopy). The data is then plotted according to the linearized Fineman-Ross equation. The slope and intercept of the resulting line yield the reactivity ratios r₁ and r₂.[6][7]

  • Kelen-Tüdös (K-T) Method : An improvement upon the F-R method, the K-T method introduces a separation constant (α) to distribute the data points more evenly along the plot, providing more reliable graphical determination of the reactivity ratios.[6][7]

Modern Instrumental and Computational Methods

Modern techniques allow for the analysis of copolymerization kinetics over the entire range of monomer conversion and can be fitted to more complex models.

  • In Situ ¹H NMR Spectroscopy : This powerful technique allows for the real-time monitoring of monomer consumption throughout the polymerization reaction. By integrating the characteristic peaks of each monomer over time, the instantaneous monomer feed ratio and the instantaneous copolymer composition can be calculated continuously. This rich dataset can then be fitted to integrated forms of the copolymerization equations (e.g., the Meyer-Lowry method) or complex kinetic models using non-linear least-squares analysis to yield highly accurate reactivity ratios.[9]

  • Pulsed Laser Polymerization with MALDI-ToF-MS (PLP-MALDI) : In this advanced method, polymerization is initiated by a laser pulse, creating a polymer sample with a well-defined chain length. The resulting polymer is then analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS). This provides detailed information on both the molecular weight and the chemical composition distribution of the copolymer, which can be fitted to sophisticated models like the penultimate unit model to extract both monomer and radical reactivity ratios.[4]

Visualization of Reactivity Ratios and Copolymer Structure

The values of r₁ and r₂ directly influence the sequence distribution of monomer units in the final copolymer. This relationship can be visualized to understand the expected copolymer architecture.

G Influence of Reactivity Ratios on Copolymer Structure cluster_input Reactivity Ratio Values cluster_output Resulting Copolymer Structure r1 r₁ (M₁ radical preference for M₁) Alternating Alternating (-M₁-M₂-M₁-M₂-) r1->Alternating r₁ ≈ 0 Random Statistical / Random (e.g., -M₁-M₁-M₂-M₁-M₂-) r1->Random r₁ < 1 Blocky Blocky (-M₁-M₁-M₁-M₂-M₂-) r1->Blocky r₁ > 1 r2 r₂ (M₂ radical preference for M₂) r2->Alternating r₂ ≈ 0 r2->Random r₂ < 1 (r₁ * r₂ ≈ 1 for ideal random) r2->Blocky r₂ > 1

References

comparing mechanical properties of AMS- and styrene-based copolymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Mechanical Properties of Alpha-Methylstyrene (B127712) (AMS)-Based and Styrene-Based Copolymers

This guide provides a detailed comparison of the mechanical properties of this compound (AMS)-based copolymers and their conventional styrene-based counterparts. The inclusion of AMS in the polymer backbone offers distinct advantages, particularly in thermal resistance, making these materials suitable for demanding applications. This document is intended for researchers, scientists, and professionals in drug development and material science who require a clear understanding of the performance differences between these polymer families.

Executive Summary

This compound (AMS)-based copolymers, such as AMS-Acrylonitrile (AMSAN), generally exhibit superior thermal stability and heat resistance compared to their styrene-based analogues like Styrene-Acrylonitrile (SAN). This enhancement in thermal properties, however, is often accompanied by slight modifications in mechanical strength and processability. For instance, while AMSAN maintains comparable tensile strength and modulus to high-performance SAN grades, its impact strength can vary. Similarly, Styrene-Maleic Anhydride (SMA) copolymers are known for their high heat resistance and dimensional stability, and the partial substitution of styrene (B11656) with AMS can further enhance these properties. This guide presents a quantitative comparison of these materials, supported by detailed experimental methodologies.

Data Presentation: Mechanical Properties

The following tables summarize the key mechanical properties of representative AMS-based and styrene-based copolymers. The data for SAN is presented as a range, reflecting the variability across different commercial grades. The data for AMSAN is based on a specific high-heat grade, Luran® HH-120.

Table 1: Comparison of AMSAN and SAN Copolymers

PropertyAMSAN (Luran® HH-120)SAN (Typical Commercial Grades)Test Method
Tensile Modulus 3900 MPa[1][2]3200 - 3900 MPaISO 527-1/-2
Tensile Strength at Break 79 MPa[1][2]60 - 80 MPaISO 527-1/-2
Elongation at Break 3%[1][2]1.8 - 5%ISO 527-1/-2
Notched Izod Impact Strength 2 kJ/m²[3]1.3 - 2.5 kJ/m²ISO 180/A
Heat Deflection Temperature (HDT) @ 1.8 MPa 120 °C84 - 102 °CISO 75
Vicat Softening Temperature (VST) 129 °C106 - 110 °CISO 306

Table 2: Properties of Styrene-Maleic Anhydride (SMA) Copolymers

PropertySMA (Typical Commercial Grade)Test Method
Tensile Modulus 2200 MPaISO 527-2
Tensile Strength at Yield 32.0 MPaISO 527-2
Elongation at Break 18%ISO 527-2
Notched Izod Impact Strength 14 kJ/m²ISO 180/A
Heat Deflection Temperature (HDT) @ 1.8 MPa 100 °CISO 75-2/A
Vicat Softening Temperature (VST) 120 °CISO 306/B

Mandatory Visualization

G cluster_materials Copolymer Families cluster_types Specific Copolymers cluster_properties Mechanical & Thermal Properties cluster_tests Standardized Test Methods AMS-Based AMS-Based AMSAN AMSAN AMS-Based->AMSAN AMSMA AMSMA AMS-Based->AMSMA Styrene-Based Styrene-Based SAN SAN Styrene-Based->SAN SMA SMA Styrene-Based->SMA Tensile Tensile Properties (Strength, Modulus, Elongation) AMSAN->Tensile Impact Impact Strength AMSAN->Impact Thermal Thermal Resistance (HDT, VST) AMSAN->Thermal SAN->Tensile SAN->Impact SAN->Thermal AMSMA->Tensile AMSMA->Impact AMSMA->Thermal SMA->Tensile SMA->Impact SMA->Thermal ASTM_D638 ASTM D638 / ISO 527 Tensile->ASTM_D638 Measured by ASTM_D256 ASTM D256 / ISO 180 Impact->ASTM_D256 Measured by ASTM_D648 ASTM D648 / ISO 75 Thermal->ASTM_D648 Measured by

Caption: Logical workflow for comparing AMS- and styrene-based copolymers.

Experimental Protocols

The mechanical and thermal properties presented in this guide are determined using standardized testing protocols to ensure comparability and reproducibility. The primary standards are provided by ASTM International and the International Organization for Standardization (ISO).

Tensile Properties (ASTM D638 / ISO 527)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the copolymer.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a sheet of the material. The dimensions of the specimens must conform to the specifications outlined in the respective standard.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Testing Procedure:

    • The specimen is mounted in the grips of a universal testing machine.

    • An extensometer is attached to the specimen to measure the elongation accurately.

    • A tensile load is applied at a constant crosshead speed until the specimen fractures.

    • The load and elongation data are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Notched Izod Impact Strength (ASTM D256 / ISO 180)

Objective: To measure the impact resistance or toughness of the material.

Methodology:

  • Specimen Preparation: A rectangular bar with a specified V-notch is prepared.

  • Testing Procedure:

    • The specimen is clamped vertically in the testing apparatus with the notch facing the direction of impact.

    • A pendulum of a specified weight is released from a set height, striking the specimen.

    • The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.

  • Data Analysis: The impact strength is calculated as the energy absorbed divided by the thickness of the specimen at the notch.

Heat Deflection Temperature (HDT) (ASTM D648 / ISO 75)

Objective: To determine the temperature at which the material deforms under a specified load.

Methodology:

  • Specimen Preparation: A rectangular bar of specified dimensions is used.

  • Testing Procedure:

    • The specimen is placed on two supports in a heated fluid bath.

    • A constant load is applied to the center of the specimen.

    • The temperature of the bath is increased at a uniform rate.

    • The temperature at which the specimen deflects by a specified amount is recorded as the HDT.

Conclusion

The incorporation of this compound into styrene-based copolymers provides a significant improvement in thermal properties, as evidenced by the higher Heat Deflection Temperature and Vicat Softening Temperature of AMSAN compared to general-purpose SAN. This makes AMS-based copolymers excellent candidates for applications requiring enhanced heat resistance. While the tensile strength and modulus remain comparable to high-performance SAN grades, the specific grade of AMSAN and the processing conditions can influence the final mechanical performance. For applications where high thermal stability and dimensional stability are critical, AMS-based copolymers offer a distinct advantage over their conventional styrene-based counterparts.

References

A Comparative Analysis of the Thermal Degradability of Poly(alpha-Methylstyrene) and Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal decomposition behaviors of poly(alpha-methylstyrene) and polystyrene reveals significant differences in their stability, primarily influenced by their chemical structures. This guide provides a comparative analysis based on thermogravimetric data, outlines the experimental methodology for such analysis, and visually represents the degradation pathways.

Poly(this compound) (PAMS) and polystyrene (PS) are closely related polymers, differing by a single methyl group on the alpha-carbon of the polymer backbone. This seemingly minor structural variation leads to a substantial disparity in their thermal stability, with PAMS exhibiting a considerably lower degradation temperature than PS. This difference is critical for applications where these materials may be subjected to elevated temperatures.

Quantitative Thermal Degradation Data

Thermogravimetric analysis (TGA) is a standard technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature. The data presented below, obtained under a nitrogen atmosphere at a heating rate of 10 °C/min, highlights the key differences in the thermal degradation profiles of PAMS and PS.

ParameterPoly(this compound) (PAMS)Polystyrene (PS)
Onset of Degradation (Tonset) ~303 °C[1]~397 °C (T10%)
Temperature of 50% Weight Loss (T50%) Not explicitly stated, but within the main degradation range~426 °C
Temperature of Maximum Degradation Rate (Tmax) 325.85 °C[1]~435 °C[2]
Main Degradation Range 302.79 °C to 343.10 °C[1]Main degradation stage between 330-470 °C[3]
Degradation Mechanism Primarily a one-step depolymerization to its monomer[1]A more complex degradation involving random chain scission

Experimental Protocols

The following section details the typical experimental protocol for conducting a comparative thermal degradation analysis of polymers using thermogravimetric analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine and compare the thermal degradation profiles of poly(this compound) and polystyrene.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a programmable furnace.

  • Sample pans (e.g., alumina, platinum).

  • Gas flow controller for nitrogen (or other inert gas).

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

  • Instrument Setup:

    • The TGA furnace is purged with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to remove any volatile products generated during the analysis.

    • The instrument is programmed to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: The TGA instrument continuously records the sample mass as a function of the increasing temperature.

  • Data Analysis:

    • The resulting data is plotted as a thermogravimetric (TG) curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

    • The key thermal degradation parameters are determined from these curves:

      • Onset of Degradation (Tonset): The temperature at which significant mass loss begins.

      • Temperature of 10% Weight Loss (T10%): The temperature at which the sample has lost 10% of its initial mass.

      • Temperature of 50% Weight Loss (T50%): The temperature at which the sample has lost 50% of its initial mass.

      • Temperature of Maximum Degradation Rate (Tmax): The temperature at which the rate of mass loss is at its maximum, identified as the peak of the DTG curve.

Visualization of the Comparative Degradation Process

The following diagram illustrates the logical flow of the comparative thermal degradation analysis and the key findings.

G cluster_polymers Polymer Samples cluster_analysis Thermogravimetric Analysis (TGA) cluster_results Degradation Behavior PAMS Poly(this compound) TGA Heating at 10 °C/min in Nitrogen Atmosphere PAMS->TGA PS Polystyrene PS->TGA PAMS_Deg Lower Thermal Stability Depolymerization to Monomer Tmax ~326 °C TGA->PAMS_Deg Results in PS_Deg Higher Thermal Stability Random Chain Scission Tmax ~435 °C TGA->PS_Deg Results in Conclusion Conclusion: alpha-Methyl group significantly reduces thermal stability of PAMS compared to PS PAMS_Deg->Conclusion PS_Deg->Conclusion

Caption: Comparative Thermal Degradation Workflow.

The structural difference, specifically the presence of the alpha-methyl group in PAMS, leads to a less stable tertiary carbocation intermediate during thermal degradation, facilitating a "ceiling temperature" effect and promoting depolymerization back to the monomer at a lower temperature. In contrast, polystyrene's degradation proceeds through a more energy-intensive random chain scission mechanism, resulting in its higher thermal stability. This fundamental understanding is crucial for material selection and processing in various scientific and industrial applications.

References

Alpha-Methylstyrene vs. Styrene: A Comparative Guide for High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alpha-methylstyrene (B127712) (AMS) and styrene (B11656) as monomers for high-performance polymer applications. It includes a summary of their performance characteristics based on available data, detailed experimental protocols for comparative analysis, and visualizations of key chemical processes and workflows.

Executive Summary

This compound (AMS) presents a compelling alternative to styrene in the formulation of high-performance polymers, primarily due to its ability to impart significantly improved thermal stability. Copolymers incorporating AMS typically exhibit higher heat distortion temperatures and Vicat softening points, making them suitable for applications requiring dimensional stability at elevated temperatures. However, the inclusion of AMS also introduces challenges in polymerization, such as a slower reaction rate and a lower ceiling temperature, which must be carefully managed during synthesis. While data suggests that mechanical properties such as tensile strength can be enhanced in AMS-styrene copolymers, a comprehensive, direct comparison of all performance metrics under identical conditions is not extensively available in the public domain. This guide aims to consolidate the existing data and provide standardized protocols for researchers to conduct their own comparative studies.

Performance Comparison: this compound vs. Styrene

The incorporation of this compound into polymer chains offers distinct advantages, most notably in thermal resistance. However, this often comes with trade-offs in processability and potentially other physical properties.

Thermal Properties

Copolymers of styrene and this compound are noted for their enhanced thermal stability compared to polystyrene.[1] Commercial polystyrene typically has a heat distortion temperature of around 93°C and a Vicat softening point of about 101°C.[1] In contrast, styrene-AMS copolymers can achieve Vicat softening points in the range of 105-115°C.[1]

PropertyPolystyrene (Typical)Styrene-AMS Copolymer
Vicat Softening Point ~101°C[1]105-115°C[1]
Heat Distortion Temperature ~93°C[1]205-225°F (~96-107°C)[1]
Mechanical Properties

Quantitative, directly comparable data for the mechanical properties of polystyrene versus styrene-AMS copolymers is limited. However, available information suggests that AMS copolymers can exhibit high tensile strength. One patent indicates that styrene-AMS copolymers can have a tensile strength of 6000-9000 psi (approximately 41.4-62.1 MPa) and a notched Izod impact strength comparable to that of polystyrene.[1] Another source mentions that certain triblock copolymers with poly(this compound) blocks can achieve tensile strengths exceeding 3000 psi (~20.7 MPa).[2] For reference, high-impact polystyrene (HIPS) has a reported tensile strength of around 24 MPa and an Izod impact strength of 110 J/m.

PropertyHigh-Impact Polystyrene (HIPS)Styrene-AMS Copolymer
Tensile Strength ~24 MPa41.4 - 62.1 MPa[1]
Izod Impact Strength ~110 J/mComparable to Polystyrene[1]
Flexural Modulus Data not availableData not available
Chemical Resistance

Experimental Protocols

To facilitate a direct and accurate comparison of polymers synthesized with this compound and styrene, the following standardized experimental protocols are provided.

Synthesis of Styrene/Alpha-Methylstyrene Copolymers

A common method for synthesizing these copolymers is free-radical polymerization. The following is a general procedure that can be adapted for specific compositions:

Suspension Polymerization:

  • Monomer Mixture Preparation: Prepare a mixture of styrene and this compound at the desired molar ratio (e.g., 90 parts styrene to 10 parts AMS).[1]

  • Aqueous Suspension: In a reactor, create an aqueous medium containing a suspending agent (e.g., calcium phosphate) and a surfactant.[1]

  • Initiator Addition: Add a free-radical initiator, such as an organic peroxide (e.g., t-butyl perbenzoate), to the monomer mixture.[1] The concentration of the initiator should be carefully controlled.

  • Polymerization Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to a temperature between 100-125°C.[1] The presence of AMS may slow the rate of polymerization.[1]

  • Monomer Removal: After polymerization, remove unreacted monomers, which can be achieved by steam stripping or precipitation of the polymer from a solvent.[1]

  • Drying: Dry the resulting copolymer beads.

Thermal Analysis

Vicat Softening Temperature (VST) - ASTM D1525 / ISO 306:

  • Specimen Preparation: Prepare a flat specimen with a minimum thickness of 3 mm.

  • Apparatus Setup: Place the specimen in the testing apparatus. A flat-ended needle with a 1 mm² circular cross-section is placed on the specimen surface under a specified load (e.g., 10 N or 50 N).

  • Heating: Heat the specimen at a controlled rate (e.g., 50°C/hour or 120°C/hour).

  • Measurement: The Vicat softening temperature is the temperature at which the needle penetrates the specimen to a depth of 1 mm.

Heat Distortion Temperature (HDT) - ASTM D648 / ISO 75:

  • Specimen Preparation: Prepare a rectangular bar specimen of defined dimensions.

  • Apparatus Setup: Place the specimen in a three-point bending apparatus under a constant flexural stress (e.g., 0.455 MPa or 1.82 MPa).

  • Heating: Immerse the apparatus in a heating bath and increase the temperature at a uniform rate (e.g., 2°C/min).

  • Measurement: The heat distortion temperature is the temperature at which the specimen deflects by a specified amount (e.g., 0.25 mm for ASTM).

Mechanical Properties Testing

Tensile Properties - ASTM D638:

  • Specimen Preparation: Mold or machine the polymer into a standard dumbbell-shaped specimen.

  • Testing Machine: Use a universal testing machine with appropriate grips.

  • Procedure: Mount the specimen in the grips and pull it at a constant crosshead speed until it fractures.

  • Data Acquisition: Record the load and elongation to determine tensile strength, modulus of elasticity, and elongation at break.

Flexural Properties - ASTM D790:

  • Specimen Preparation: Prepare a rectangular bar specimen.

  • Testing Machine: Use a universal testing machine with a three-point bending fixture.

  • Procedure: Place the specimen on two supports and apply a load to the center at a specified rate until the specimen breaks or reaches a maximum strain of 5%.

  • Data Acquisition: Record the load and deflection to calculate the flexural strength and flexural modulus.

Izod Impact Resistance - ASTM D256:

  • Specimen Preparation: Prepare a notched rectangular bar specimen.

  • Apparatus: Use a pendulum-type impact testing machine.

  • Procedure: Clamp the specimen vertically as a cantilever beam. Release the pendulum, allowing it to strike and break the specimen.

  • Measurement: The energy absorbed in breaking the specimen is a measure of its impact resistance.

Chemical Resistance Testing - ISO 175
  • Specimen Preparation: Prepare test specimens of the polymer, ensuring they are free from all external restraint.

  • Immersion: Immerse the specimens in the selected liquid chemicals for a specified time and at a specified temperature.

  • Property Measurement: Determine the changes in properties such as mass, dimensions, and mechanical strength before immersion and after removal from the liquid.

Visualizations

Free-Radical Copolymerization of Styrene and this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat Initiator->Radical Growing_Polymer_Chain Growing_Polymer_Chain Radical->Growing_Polymer_Chain + Styrene or AMS Radical->Growing_Polymer_Chain Growing_Polymer_Chain->Growing_Polymer_Chain + Styrene or AMS Stable_Polymer Stable_Polymer Growing_Polymer_Chain->Stable_Polymer Combination or Disproportionation Growing_Polymer_Chain->Stable_Polymer

Caption: Free-Radical Copolymerization Pathway.

Experimental Workflow for Polymer Performance Comparison

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_data Data Analysis Styrene_Polymer Styrene_Polymer Thermal_Analysis Thermal Analysis (VST, HDT) Styrene_Polymer->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Styrene_Polymer->Mechanical_Testing Chemical_Resistance Chemical Resistance (ISO 175) Styrene_Polymer->Chemical_Resistance AMS_Copolymer AMS_Copolymer AMS_Copolymer->Thermal_Analysis AMS_Copolymer->Mechanical_Testing AMS_Copolymer->Chemical_Resistance Performance_Comparison Performance Comparison Thermal_Analysis->Performance_Comparison Mechanical_Testing->Performance_Comparison Chemical_Resistance->Performance_Comparison

Caption: Polymer Performance Comparison Workflow.

Conclusion

This compound serves as a valuable comonomer for enhancing the thermal performance of styrenic polymers. The resulting copolymers offer improved heat resistance, which is critical for many high-performance applications. However, researchers and developers must consider the challenges associated with the polymerization of AMS, including its slower reaction kinetics. The provided experimental protocols offer a standardized framework for conducting direct comparative studies to elucidate the specific performance trade-offs for a given application. Further research to generate a comprehensive and directly comparable dataset on the mechanical and chemical resistance properties of styrene-AMS copolymers would be highly beneficial to the polymer science community.

References

Comparative Kinetics of Anionic vs. Cationic Polymerization of α-Methylstyrene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the kinetics of anionic and cationic polymerization of α-methylstyrene, tailored for researchers, scientists, and drug development professionals. The information is supported by experimental data and includes detailed methodologies for key experiments.

Introduction to Anionic and Cationic Polymerization of α-Methylstyrene

The polymerization of α-methylstyrene can be initiated through either anionic or cationic mechanisms, leading to polymers with distinct properties influenced by the polymerization kinetics. The key difference lies in the nature of the propagating species: a carbanion in anionic polymerization and a carbocation in cationic polymerization. This fundamental difference dictates the reaction conditions, sensitivity to impurities, and the degree of control over the final polymer structure.

Anionic polymerization of α-methylstyrene is a "living" polymerization, meaning that in the absence of impurities, there is no inherent termination step.[1] This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The propagating carbanion is relatively stable, leading to slower reaction rates compared to cationic polymerization.[2]

Cationic polymerization of α-methylstyrene, conversely, proceeds through a highly reactive carbocationic intermediate.[2] This results in significantly faster polymerization rates but also makes the reaction highly sensitive to impurities and prone to side reactions like chain transfer and termination.[2][3] However, the development of controlled or "living" cationic polymerization techniques has enabled better control over the polymer architecture.

Comparative Kinetic Data

The following tables summarize the available quantitative data for the kinetics of anionic and cationic polymerization of α-methylstyrene. It is important to note that a direct comparison is challenging as the data is sourced from various studies conducted under different experimental conditions (e.g., solvent, temperature, initiator).

Table 1: Kinetic Parameters for Anionic Polymerization of α-Methylstyrene and Related Monomers

ParameterValueConditionsNotes
Propagation Rate Constant (kp)
kp (free anion)3 x 104 - 7 x 104 L mol-1 s-1For polystyryl anion at 25°CLargely independent of solvent. Serves as an approximation for poly(α-methylstyryl) anion.
kp (ion pair, Na+)~80 L mol-1 s-1For polystyryl sodium in THFStrongly dependent on counter-ion and solvent.
Activation Energy (Ea) for Propagation
Ea (ion pair, Na+)7.2 kcal/molFor polystyryl anionProvides an estimate for the energy barrier of propagation.
Ea (ion pair, Cs+)5.6 kcal/molFor polystyryl anionShows the influence of the counter-ion on the activation energy.
Activation Energy (Ea) for Initiation 18 kcal/molStyrene with n-butyllithiumIllustrates the energy requirement for the initiation step.
Chain Transfer to Solvent (Toluene) Very low-Anionic polymerization is characterized by the absence of significant chain transfer or termination.

Table 2: Kinetic Parameters for Cationic Polymerization of α-Methylstyrene and Related Monomers

ParameterValueConditionsNotes
Propagation Rate Constant (kp)
kp (ion pair)~1 x 109 L mol-1 s-1For p-methylstyrene, -15 to -70°CDemonstrates the very high reactivity of the propagating carbocation.
Rate of Polymerization Decreases with increasing [Ti(OiPr)4]/[TiCl4] ratioControlled polymerization at -80°CShows the ability to control the polymerization rate by modifying the initiator system.[4]
Chain Transfer Suppressed at low temperaturese.g., -50°CA key factor for achieving controlled polymerization.
Termination Can occur through various mechanismsDependent on initiator and solventA significant side reaction in conventional cationic polymerization.

Experimental Protocols

Detailed methodologies for conducting kinetic studies of anionic and cationic polymerization of α-methylstyrene are provided below. These protocols are based on established methods and can be adapted for specific research needs.

3.1. Kinetic Study of Anionic Polymerization of α-Methylstyrene via Dilatometry

This protocol describes the measurement of the polymerization rate by monitoring the volume contraction of the reaction mixture.

Materials:

  • α-Methylstyrene (rigorously purified)

  • Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (initiator)

  • Dilatometer

  • High-vacuum line

  • Constant temperature bath

Procedure:

  • Purification of Monomer and Solvent: α-Methylstyrene is purified by washing with aqueous NaOH, followed by water, drying over CaH2, and finally distilling under high vacuum. THF is refluxed over sodium wire and benzophenone (B1666685) until a persistent blue color indicates it is anhydrous and oxygen-free, then distilled directly into the reaction apparatus.

  • Apparatus Preparation: The dilatometer and all glassware are cleaned, dried in an oven, and assembled on a high-vacuum line. The entire apparatus is evacuated and flame-dried to remove any adsorbed moisture.

  • Charging the Dilatometer: A known amount of purified THF and α-methylstyrene are distilled under vacuum into the dilatometer. The dilatometer is then brought to the desired reaction temperature in a constant temperature bath.

  • Initiation: A pre-determined amount of n-BuLi solution is added to the monomer solution in the dilatometer via a gastight syringe under an inert atmosphere.

  • Kinetic Measurement: The polymerization is initiated upon addition of the n-BuLi. The change in the liquid level in the capillary of the dilatometer is recorded at regular time intervals. The volume contraction is directly proportional to the monomer conversion.

  • Data Analysis: The rate of polymerization can be calculated from the rate of volume change. A plot of ln([M]0/[M]t) versus time should yield a straight line for a first-order reaction with respect to the monomer, from which the apparent rate constant can be determined.

3.2. Kinetic Study of Cationic Polymerization of α-Methylstyrene

This protocol outlines a method for studying the kinetics of cationic polymerization by monitoring monomer conversion over time.

Materials:

  • α-Methylstyrene (purified by passing through activated alumina)

  • Dichloromethane (CH2Cl2, dried over CaH2 and distilled)

  • Tin(IV) chloride (SnCl4) (initiator)

  • Dry nitrogen or argon atmosphere (glovebox or Schlenk line)

  • Constant low-temperature bath (e.g., -78°C using a dry ice/acetone bath)

Procedure:

  • Reaction Setup: A dried reaction vessel equipped with a magnetic stirrer is placed in the low-temperature bath and purged with dry nitrogen or argon.

  • Charging the Reactor: A known volume of dry CH2Cl2 and purified α-methylstyrene are added to the reaction vessel. The solution is allowed to thermally equilibrate.

  • Initiation: A solution of SnCl4 in CH2Cl2 is prepared and a specific volume is rapidly injected into the monomer solution to initiate the polymerization.

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched by adding them to a vial containing a small amount of methanol.

  • Monomer Conversion Analysis: The concentration of unreacted α-methylstyrene in each quenched aliquot is determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The monomer conversion is calculated for each time point. A first-order kinetic plot of ln([M]0/[M]t) versus time can be constructed to determine the apparent rate constant of the polymerization.

Visualizing the Mechanisms and Workflows

4.1. Signaling Pathways: Anionic vs. Cationic Polymerization

The following diagram illustrates the fundamental differences in the initiation and propagation steps of anionic and cationic polymerization of α-methylstyrene.

cluster_anionic Anionic Polymerization cluster_cationic Cationic Polymerization An_Initiator Initiator (e.g., n-BuLi) An_Carbanion Propagating Carbanion An_Initiator->An_Carbanion Initiation An_Monomer α-Methylstyrene An_Monomer->An_Carbanion Propagation An_Polymer Poly(α-Methylstyrene) An_Carbanion->An_Polymer Termination (by quenching) Cat_Initiator Initiator (e.g., SnCl4) Cat_Carbocation Propagating Carbocation Cat_Initiator->Cat_Carbocation Initiation Cat_Monomer α-Methylstyrene Cat_Monomer->Cat_Carbocation Propagation Cat_Polymer Poly(α-Methylstyrene) Cat_Carbocation->Cat_Polymer Termination / Transfer

Caption: Key mechanistic steps in anionic and cationic polymerization.

4.2. Experimental Workflow for Kinetic Analysis

This diagram outlines a general workflow for conducting a kinetic study of α-methylstyrene polymerization.

Start Start: Prepare Purified Reagents Setup Assemble and Prepare Reaction Apparatus Start->Setup Charge Charge Reactor with Solvent and Monomer Setup->Charge Equilibrate Equilibrate to Reaction Temperature Charge->Equilibrate Initiate Initiate Polymerization Equilibrate->Initiate Monitor Monitor Reaction Progress (e.g., Dilatometry or Sampling) Initiate->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze Samples (e.g., GC, GPC) Quench->Analyze Data Data Analysis: Determine Rate Constants Analyze->Data End End: Report Kinetic Parameters Data->End

Caption: General workflow for a polymerization kinetics experiment.

References

A Comparative Guide to the Impact of α-Methylstyrene Incorporation on Copolymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of α-methylstyrene (AMS) into copolymer structures is a significant strategy for modifying material properties. Due to the steric hindrance from its α-methyl group and a high glass transition temperature (Tg) of its homopolymer (poly(α-methylstyrene) ~172°C), AMS imparts notable changes in the thermal, mechanical, and molecular characteristics of the resulting copolymers.[1] This guide provides a comparative analysis of these effects, supported by experimental data, to assist researchers and scientists in the development of novel polymeric materials.

Data Summary: Quantitative Impact of AMS Incorporation

The inclusion of AMS in copolymers, particularly with styrene (B11656) (St) and acrylonitrile (B1666552) (AN), leads to predictable yet complex changes in material properties. The following tables summarize key quantitative data from various studies.

Table 1: Impact of AMS Incorporation on Thermal Properties of Copolymers

Copolymer SystemAMS Content (mol%)Glass Transition Temp. (Tg)Degradation Temp. (°C)Softening Point (°C)Reference
Poly(AMS-co-Styrene) 0~100~356.9~101 (Vicat)[1][2][3]
5 - 30--105 - 115 (Vicat)[3]
30 - 7030 - 50-80 - 100[4]
42-~250.2-[1][2]
50 - 90--60 - 100 (Ring & Ball)[5]
Poly(AMS-co-Acrylonitrile) -Higher heat resistance than SAN--[6][7]

Note: Degradation temperature often decreases with higher AMS content due to the formation of weak bonds in AMS sequences, which is related to AMS's low ceiling temperature of approximately 61-65°C.[1][8]

Table 2: Impact of AMS Incorporation on Molecular Weight and Polymerization

Copolymer SystemAMS Content (mol%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Monomer ConversionReference
Poly(AMS-co-Styrene) ~25-Up to 4400->90%[1]
30 - 70200 - 800-1.5 - 3.0High Yield[4]
Poly(MSt-alt-St) 53320037601.15-[9]
Poly(MSt-random-St) 52129015901.23-[9]

Note: Increasing the AMS fraction in the monomer feed can significantly retard the rate of copolymerization and reduce the molecular weight of the resulting copolymers unless reaction conditions are optimized.[1]

Experimental Protocols

The properties of AMS-containing copolymers are highly dependent on the synthesis methodology. The following are detailed protocols for key experiments cited in the literature.

1. Anionic Copolymerization for Sequence-Controlled Copolymers This method is used to create well-defined block or alternating copolymers.

  • Materials : Monomers (AMS, Styrene) are purified and degassed. Anhydrous solvents like cyclohexane (B81311) or toluene (B28343) and an initiator such as n-butyllithium (n-BuLi) are used.[10]

  • Procedure for Alternating Copolymers : The reaction is conducted in a flask under an inert atmosphere. Polymerization is initiated by adding n-BuLi to an AMS solution at its ceiling temperature (~61°C).[10] An equimolar mixture of styrene and AMS is then added slowly using a syringe pump. This controlled addition maintains a low concentration of styrene, favoring the alternating insertion of monomers. The reaction is quenched with methanol (B129727) and the polymer is precipitated.[10]

  • Procedure for Block Copolymers : The polymerization of the first block (e.g., AMS) is initiated at a low temperature (e.g., -15°C). After the first monomer is consumed, the second monomer (e.g., styrene) is added to grow the second block. The reaction is then quenched.[10]

2. Free-Radical Copolymerization This is a common method for producing random copolymers.

  • Materials : Styrene and AMS monomers, an initiator (e.g., AIBN or t-butyl perbenzoate).[3][11]

  • Procedure : Monomers and the initiator are mixed, often in a solvent or in bulk. The mixture is deoxygenated and heated to a specific temperature (e.g., 60-80°C) to initiate polymerization.[1][2] The reaction is allowed to proceed for a set time. The resulting polymer is then purified, typically by precipitation in a non-solvent like methanol, and dried under vacuum.[12]

3. Characterization Techniques

  • Gel Permeation Chromatography (GPC) : Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers. The analysis is typically run at a controlled temperature (e.g., 40°C) using a solvent like tetrahydrofuran (B95107) (THF) as the mobile phase.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the copolymer composition (i.e., the molar percentage of each monomer incorporated) and elucidating the sequence distribution (e.g., random, block, or alternating).[1][2][9][10]

  • Thermogravimetric Analysis (TGA) : This technique is used to assess the thermal stability of the copolymers. The sample is heated at a constant rate under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded to determine the degradation temperature.[1][2]

  • Differential Scanning Calorimetry (DSC) : DSC is employed to measure the glass transition temperature (Tg) of the copolymers, which indicates the transition from a glassy to a rubbery state.[12]

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental process and the logical connections between AMS incorporation and its effects.

cluster_prep Monomer & Reagent Preparation cluster_synth Copolymer Synthesis Monomer AMS & Comonomer (e.g., Styrene) Purify Purification & Degassing Monomer->Purify Polymerization Polymerization (Anionic, Free-Radical, etc.) Purify->Polymerization Initiator Initiator Prep (e.g., n-BuLi) Initiator->Polymerization Quench Quenching Polymerization->Quench Precipitate Precipitation & Purification Quench->Precipitate Dry Drying Precipitate->Dry GPC GPC Dry->GPC NMR NMR Dry->NMR TGA TGA Dry->TGA DSC DSC Dry->DSC

General Experimental Workflow for AMS Copolymer Synthesis and Characterization.

AMS α-Methylstyrene (AMS) Structural Features Steric Bulky α-Methyl Group (Steric Hindrance) AMS->Steric Ceiling Low Ceiling Temperature (~61°C) AMS->Ceiling Incorp Incorporation of AMS into Copolymer Chain Steric->Incorp Ceiling->Incorp Tg Increases Glass Transition Temp. (Tg) Incorp->Tg Restricts chain mobility Stability Decreases Thermal Degradation Temp. Incorp->Stability Creates weak bonds Rate Reduces Polymerization Rate Incorp->Rate Hinders propagation MW Reduces Molecular Weight Incorp->MW Hinders propagation

Logical Relationship of AMS Incorporation and Copolymer Properties.

References

A Comparative Guide to Kinetic Models for α-Methylstyrene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the copolymerization of α-Methylstyrene (AMS), a monomer known for its distinct reaction kinetics due to a low ceiling temperature. The validation of these models is crucial for predicting copolymer composition, reaction rates, and molecular weight distributions, which are critical parameters in the synthesis of well-defined polymers for various applications, including drug delivery systems. This document summarizes quantitative data from key studies, details experimental protocols for model validation, and presents a logical workflow for the validation process.

Overview of Kinetic Models

The copolymerization of α-Methylstyrene is significantly influenced by its susceptibility to depropagation, especially at elevated temperatures. This behavior necessitates the use of kinetic models that can account for the reversible nature of the propagation step. Several models have been proposed and validated to describe the copolymerization of AMS with various comonomers.

A key challenge in modeling AMS copolymerization is its low ceiling temperature (Tc), the temperature at which the rate of polymerization equals the rate of depolymerization.[1] This phenomenon can significantly impact the incorporation of AMS into the copolymer chain, particularly in free-radical polymerizations at temperatures approaching or exceeding the Tc.[1]

Kinetic models for AMS copolymerization often incorporate parameters to account for this depropagation. For instance, some models for the copolymerization of methyl methacrylate (B99206) (MMA) and AMS have been studied where both monomers can depropagate.[2] It has been observed that certain models, such as Krüger's model, may deviate from experimental values, especially at higher temperatures (100–140 °C), highlighting the need for careful model selection and validation.[2]

Comparative Data on Kinetic Parameters

The validation of any kinetic model relies on the accurate determination of kinetic parameters, such as reactivity ratios and rate constants, through experimental data. The following tables summarize key quantitative data from studies on AMS copolymerization with different comonomers and under various polymerization techniques.

ComonomersPolymerization TypeTemperature (°C)Reactivity Ratio (r_AMS)Reactivity Ratio (r_comonomer)Reference
Styrene (B11656)Free Radical60--[3]
Isobutylene (B52900)Cationic-80--[4]
Methyl MethacrylateRadical---[2]
StyreneEmulsion---[5]
StyreneAnionic61--[1]

Note: Specific reactivity ratios were not always provided in the initial search results, indicating a need to consult the full papers for detailed quantitative comparisons.

Polymerization SystemKey Kinetic FindingsAnalytical Techniques UsedReference
αMeSt Homopolymerization (Cationic)Polymerization rate decreased with an increasing [Ti(OiPr)4]/[TiCl4] ratio.Gravimetry, Size-Exclusion Chromatography (SEC)[4]
MMA/AMS Copolymerization (Radical)Krüger's model showed deviation from experimental data at higher temperatures.-[2]
Styrene/AMS Copolymerization (Emulsion)A non-linear state estimator provided reasonable estimates of copolymer composition time variations.Reaction Calorimetry[5]
Styrene/AMS Copolymerization (Radical)Radiotracer methods were used to circumvent the effects of ceiling temperature.Gas Chromatography, Radiotracers[3]
αMeSt/Styrene Sequence-Controlled Copolymerization (Anionic)Achieved unit-by-unit addition of the two monomers.Nuclear Magnetic Resonance (NMR), Mass Spectrometry[1]

Experimental Protocols for Model Validation

Accurate experimental data is the cornerstone of kinetic model validation. Below are detailed methodologies for key experiments frequently cited in the literature for studying AMS copolymerization kinetics.

Cationic Polymerization of α-Methylstyrene[4]
  • Materials: 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl), titanium tetrachloride (TiCl4), titanium isopropoxide (Ti(OiPr)4), 2,6-di-tert-butylpyridine (B51100) (DtBP), 1,1-diphenylethylene (B42955) (DPE), α-methylstyrene (αMeSt), isobutylene (IB), methyl chloride (CH3Cl), and hexane.

  • Procedure:

    • All polymerizations are conducted under a dry nitrogen atmosphere in a stainless steel glovebox.

    • The solvent mixture used is CH3Cl/hexane (50/50 v/v) at -80 °C.

    • For homopolymerization, the reaction is initiated by the TMPCl/TiCl4/DtBP/DPE system.

    • Ti(OiPr)4 is then added, followed by the addition of αMeSt after 10 minutes.

    • For block copolymerization, isobutylene is first polymerized using the TMPCl/TiCl4/DtBP system.

    • Upon completion of IB polymerization, DPE is added for capping.

    • Following capping, Ti(OiPr)4 is introduced to decrease the Lewis acidity of TiCl4, followed by the addition of αMeSt.

    • The polymerization is terminated at specific time intervals by adding prechilled methanol.

    • The resulting polymer is washed with isopropyl alcohol and dried in a vacuum oven at 40 °C to a constant weight.

    • Monomer conversion is determined gravimetrically.

Characterization of Copolymer Composition and Molecular Weight
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To determine the copolymer composition and sequence distribution.[1]

    • Procedure:

      • Samples are dissolved in a suitable deuterated solvent (e.g., chloroform-d).

      • ¹H NMR and ¹³C NMR spectra are acquired.

      • The relative integrals of characteristic peaks for each monomer unit in the ¹H NMR spectrum are used to calculate the copolymer composition.

      • ¹³C NMR can provide more detailed information about the triad (B1167595) and pentad sequences of the monomer units in the copolymer chain.[1]

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.

    • Procedure:

      • The SEC system is equipped with a pump, a series of columns packed with a porous gel, and a detector (e.g., refractive index, UV, or light scattering detector).

      • The polymer sample is dissolved in a suitable solvent (e.g., THF) and injected into the system.

      • The elution time of the polymer is compared to a calibration curve generated from polymer standards of known molecular weight to determine the molecular weight distribution of the sample.

Workflow for Kinetic Model Validation

The validation of a kinetic model for α-Methylstyrene copolymerization follows a systematic workflow. This process involves proposing a kinetic model, conducting experiments to obtain kinetic data, and comparing the model predictions with the experimental results.

G cluster_model Kinetic Model Development cluster_exp Experimental Validation cluster_analysis Analysis and Refinement model_proposal Propose Kinetic Model (e.g., Terminal, Penultimate) model_equations Derive Rate Equations model_proposal->model_equations parameter_estimation Estimate Kinetic Parameters (e.g., Reactivity Ratios) model_equations->parameter_estimation exp_design Design Experiments (Vary Monomer Feed, Temp.) polymerization Perform Copolymerization (e.g., Cationic, Radical) exp_design->polymerization data_collection Collect Kinetic Data (Conversion, Composition, MWD) polymerization->data_collection data_collection->parameter_estimation comparison Compare Simulation with Experimental Data data_collection->comparison model_simulation Simulate Model parameter_estimation->model_simulation model_simulation->comparison model_refinement Refine Model comparison->model_refinement Discrepancy? validated_model Validated Kinetic Model comparison->validated_model Good Fit model_refinement->model_proposal

Caption: Workflow for the validation of kinetic models in copolymerization.

This guide provides a foundational understanding of the validation of kinetic models for α-Methylstyrene copolymerization. For more in-depth quantitative data and specific model equations, consulting the full research articles cited is recommended.

References

comparing the effects of different initiators on alpha-Methylstyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer chemistry and drug development, the choice of initiator is a critical parameter in controlling the polymerization of alpha-methylstyrene (B127712) (α-MS). This guide provides a comparative analysis of different initiator types—anionic, cationic, radical, and coordination—on the polymerization of α-MS, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Initiator Performance

The following tables summarize the performance of various initiators in the polymerization of α-methylstyrene, focusing on key parameters such as monomer conversion, number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). It is important to note that the experimental conditions in the cited literature are not always directly comparable; however, this compilation provides a valuable overview of the expected outcomes with different initiator systems.

Table 1: Anionic Polymerization of α-Methylstyrene

InitiatorSolventTemp. (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference
n-ButyllithiumTetrahydrofuran-78-High (Living Polymerization)Controllable by [M]/[I] ratio~1.1[1]
Sodium NaphthaleneTetrahydrofuran--High (Living Polymerization)Controllable by [M]/[I] ratioNarrow[2]

Note: Anionic polymerization of α-methylstyrene is often a living polymerization, allowing for excellent control over molecular weight and achieving narrow polydispersity indices. The molecular weight is primarily determined by the molar ratio of monomer to initiator ([M]/[I]).

Table 2: Cationic Polymerization of α-Methylstyrene

InitiatorSolventTemp. (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference
SnCl₄Toluene (B28343)25-35359.8 - 98.5Not ReportedNot Reported[3]
Maghnite-NaDichloromethane066511,5001.8[4]
BF₃·OEt₂Dichloromethane-78-HighBroad>1.5[3]
AlCl₃Dichloromethane-78-HighBroad>1.5[4]

Note: Cationic polymerization of α-methylstyrene is often rapid and can be difficult to control, leading to broader molecular weight distributions compared to anionic methods. The use of solid acid catalysts like Maghnite-Na offers an alternative with easier separation.

Table 3: Radical and Coordination Polymerization of α-Methylstyrene

Initiator/Catalyst SystemPolymerization TypeSolventTemp. (°C)Monomer Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference
AIBNRadicalBulk (Styrene)110~80 (for Styrene)~4000 (for Polystyrene)~1.4 (for Polystyrene)[5]
TiCl₄/MAOCoordinationToluene50High (for Styrene)High (for Polystyrene)-[6]

Note: Homopolymerization of α-methylstyrene via radical initiation is generally inefficient due to the low ceiling temperature of the monomer. The data presented for AIBN is for the polymerization of styrene (B11656) and serves as a reference for typical outcomes of radical polymerization.[5] Coordination polymerization of α-methylstyrene is less common, with data primarily available for styrene polymerization using Ziegler-Natta type catalysts.

Experimental Protocols

Detailed methodologies for key polymerization experiments are provided below. These protocols are based on established procedures for styrene and its derivatives and can be adapted for α-methylstyrene.

Anionic Polymerization of α-Methylstyrene with n-Butyllithium

This procedure is adapted from established methods for the living anionic polymerization of styrene.[1]

Materials:

  • This compound (α-MS), freshly distilled from CaH₂.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) in hexane, standardized by titration.

  • Methanol (B129727), anhydrous.

  • Argon or Nitrogen gas, high purity.

Procedure:

  • All glassware is rigorously flame-dried under vacuum and cooled under a stream of high-purity argon or nitrogen.

  • THF is transferred to a reaction flask via cannula.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • A calculated amount of n-BuLi solution is injected into the stirred THF.

  • Purified α-MS is then slowly added to the initiator solution via syringe. The characteristic red color of the polystyryl anion should appear.

  • The polymerization is allowed to proceed at -78 °C for the desired time.

  • The polymerization is terminated by the addition of a small amount of anhydrous methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated poly(α-methylstyrene) is collected by filtration, washed with methanol, and dried under vacuum.

Cationic Polymerization of α-Methylstyrene with Tin(IV) Chloride

This protocol is based on the procedure described in a patent for the polymerization of α-methylstyrene using SnCl₄.[3]

Materials:

  • This compound (α-MS), unpurified or purified.

  • Toluene, anhydrous.

  • Tin(IV) chloride (SnCl₄).

  • Methanol.

Procedure:

  • A solution of α-MS in toluene (e.g., 75% by weight) is prepared in a reaction flask equipped with a stirrer and under an inert atmosphere.

  • The reaction mixture is brought to the desired temperature (e.g., 25-35 °C).

  • A calculated amount of SnCl₄ (e.g., 0.20% by weight based on α-MS) is added to the solution to initiate the polymerization.

  • The reaction is allowed to proceed for a set time (e.g., 3 hours).

  • The polymerization is terminated by the addition of methanol.

  • The polymer can be isolated by precipitation in methanol or by evaporation of the solvent and unreacted monomer.

Mandatory Visualization: Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and workflows for the different polymerization methods.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator (n-BuLi) Initiator (n-BuLi) Anionic Initiator-Monomer Adduct Anionic Initiator-Monomer Adduct Initiator (n-BuLi)->Anionic Initiator-Monomer Adduct Nucleophilic Attack Monomer (α-MS) Monomer (α-MS) Monomer (α-MS)->Anionic Initiator-Monomer Adduct Living Polymer Chain Living Polymer Chain Anionic Initiator-Monomer Adduct->Living Polymer Chain Addition of Monomer Terminated Polymer Terminated Polymer Living Polymer Chain->Terminated Polymer Addition of Terminating Agent (e.g., MeOH) Monomer (α-MS)2 Monomer (α-MS) Monomer (α-MS)2->Living Polymer Chain

Caption: Anionic polymerization of α-methylstyrene initiated by n-butyllithium.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) Initiator (Lewis Acid, e.g., SnCl₄) Initiator (Lewis Acid, e.g., SnCl₄) Protonated Monomer (Carbocation) Protonated Monomer (Carbocation) Initiator (Lewis Acid, e.g., SnCl₄)->Protonated Monomer (Carbocation) Co-initiator (H₂O) Co-initiator (H₂O) Co-initiator (H₂O)->Protonated Monomer (Carbocation) Protonation Monomer (α-MS) Monomer (α-MS) Monomer (α-MS)->Protonated Monomer (Carbocation) Growing Polymer Chain (Carbocation) Growing Polymer Chain (Carbocation) Protonated Monomer (Carbocation)->Growing Polymer Chain (Carbocation) Addition of Monomer Terminated Polymer Terminated Polymer Growing Polymer Chain (Carbocation)->Terminated Polymer e.g., to monomer Monomer (α-MS)2 Monomer (α-MS) Monomer (α-MS)2->Growing Polymer Chain (Carbocation)

Caption: Cationic polymerization of α-methylstyrene initiated by a Lewis acid.

Experimental_Workflow Start Start Reagent Purification Reagent Purification Start->Reagent Purification Reactor Setup (Inert Atmosphere) Reactor Setup (Inert Atmosphere) Reagent Purification->Reactor Setup (Inert Atmosphere) Initiator Addition Initiator Addition Reactor Setup (Inert Atmosphere)->Initiator Addition Monomer Addition Monomer Addition Initiator Addition->Monomer Addition Polymerization Polymerization Monomer Addition->Polymerization Termination Termination Polymerization->Termination Polymer Isolation (Precipitation) Polymer Isolation (Precipitation) Termination->Polymer Isolation (Precipitation) Drying Drying Polymer Isolation (Precipitation)->Drying Characterization (GPC, NMR) Characterization (GPC, NMR) Drying->Characterization (GPC, NMR) End End Characterization (GPC, NMR)->End

Caption: General experimental workflow for α-methylstyrene polymerization.

References

Benchmark Analysis of Alpha-Methylstyrene-Based Thermoplastic Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of alpha-Methylstyrene (B127712) (AMS)-based thermoplastic elastomers (TPEs) against other common TPEs, namely Styrene-Butadiene-Styrene (SBS), Styrene-Ethylene-Butylene-Styrene (SEBS), and Thermoplastic Polyurethane (TPU). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the performance characteristics of these materials, supported by available experimental data and standardized testing protocols.

Introduction to this compound-Based TPEs

This compound is utilized as a monomer in the production of styrenic block copolymers, a significant category of thermoplastic elastomers. In these TPEs, AMS is typically incorporated into the hard polystyrene end-blocks of the copolymer structure. This modification is intended to enhance the thermal properties of the material due to the higher glass transition temperature (Tg) of poly(this compound) compared to polystyrene. The general structure of these copolymers is ABA, where 'A' represents the hard thermoplastic block (e.g., poly(styrene-co-alpha-methylstyrene)) and 'B' is the soft, elastomeric mid-block (e.g., polybutadiene (B167195) or polyisoprene). This molecular architecture provides the material with both the processability of a thermoplastic and the elasticity of a rubber.

Performance Comparison

The following tables summarize the key performance indicators for AMS-based TPEs and their alternatives. It is important to note that the data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Mechanical Properties
PropertyAMS-based TPESBS (Styrene-Butadiene-Styrene)SEBS (Styrene-Ethylene-Butylene-Styrene)TPU (Thermoplastic Polyurethane)Test Method
Shore Hardness Varies (typically Shore A)30A - 70A40A - 90A60A - 70DASTM D2240
Tensile Strength (MPa) 0.5 - 10.89.8 - 34.3Varies, generally good29.4 - 49ASTM D412
Elongation at Break (%) 525 - 1340500 - 1200Varies, generally good300 - 800ASTM D412

Note: The data for AMS-based TPEs is for a specific ABA-type triblock copolymer with a poly(α-methyl p-methyl styrene) hard segment and a poly(myrcene) soft block.

Thermal Properties
PropertyAMS-based TPESBS (Styrene-Butadiene-Styrene)SEBS (Styrene-Ethylene-Butylene-Styrene)TPU (Thermoplastic Polyurethane)Test Method
Vicat Softening Point (°C) 60 - 100 (for copolymers of AMS and styrene)Data not readily availableData not readily availableData not readily availableISO 306 / ASTM D1525
Heat Deflection Temperature (°C) Higher than SBS (qualitative)Data not readily availableHigher than SBS (qualitative)Data not readily availableISO 75 / ASTM D648
Maximum Service Temperature (°C) Enhanced heat resistance compared to SBS~80up to 120~100-

Note: The Vicat softening point for AMS-based TPEs is for copolymers of this compound and styrene (B11656), which may be used as the hard block in a TPE.[1] Butadiene-alpha-methylstyrene block copolymers are noted to have high heat resistance compared to butadiene-styrene thermoplastic elastomers.[2][3] SEBS exhibits improved thermal stability over SBS due to the hydrogenation of the butadiene block.[4][5]

Other Key Properties
PropertyAMS-based TPESBS (Styrene-Butadiene-Styrene)SEBS (Styrene-Ethylene-Butylene-Styrene)TPU (Thermoplastic Polyurethane)Test Method
Compression Set Data not readily availableGenerally fairGood, with specific grades offering low compression setExcellentASTM D395
Abrasion Resistance GoodFairGoodExcellent-
Weather/UV Resistance Good (expected)PoorGoodFair to Good-

Note: The compression set for a 40 Shore A SEBS TPE can be around 40% (22 hours at 100°C), which is an improvement over typical TPEs in the same hardness range (65-70%).[6] The improved weather resistance of SEBS over SBS is a key differentiator.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tensile Properties (ASTM D412)

This test method determines the tensile properties of thermoplastic elastomers.

  • Specimen Preparation : Dumbbell-shaped specimens are cut from a sheet of the material.

  • Apparatus : A universal testing machine equipped with a suitable grip system and an extensometer is used.

  • Procedure : The specimen is placed in the grips of the testing machine. A constant rate of extension is applied until the specimen ruptures. The force and elongation are recorded throughout the test.

  • Calculations :

    • Tensile Strength : The maximum stress applied to the specimen before rupture.

    • Elongation at Break : The percentage increase in length of the specimen at the point of rupture.

Shore Hardness (ASTM D2240)

This method measures the indentation hardness of thermoplastic elastomers.

  • Apparatus : A durometer of the specified type (e.g., Shore A or Shore D) is used. The durometer consists of an indenter and a calibrated spring.

  • Procedure : The durometer is pressed firmly and vertically onto the surface of the material. The indentation reading is taken immediately after the presser foot is in firm contact with the specimen.

  • Reporting : The hardness value is reported on the corresponding Shore scale (e.g., 60 Shore A).

Compression Set (ASTM D395 - Method B)

This test measures the ability of a material to return to its original thickness after being subjected to prolonged compressive stress at a specific temperature.[7][8][9][10]

  • Specimen : A cylindrical specimen of a specified diameter and thickness is used.

  • Procedure : The initial thickness of the specimen is measured. The specimen is then placed in a compression device and compressed to a specified percentage of its original height (typically 25%). The device is then placed in an oven at a specified temperature for a set duration (e.g., 22 hours at 70°C). After the specified time, the specimen is removed from the device and allowed to cool at room temperature for 30 minutes before the final thickness is measured.

  • Calculation : The compression set is calculated as a percentage of the original deflection. A lower value indicates better resistance to permanent deformation.

Vicat Softening Temperature (ISO 306 / ASTM D1525)

This test determines the temperature at which a standard indenter penetrates 1 mm into the surface of a plastic specimen under a specified load and at a uniform rate of temperature increase. It is useful for materials that do not have a definite melting point.[1]

Heat Deflection Temperature (HDT) (ISO 75 / ASTM D648)

The HDT is the temperature at which a standard test bar deflects a specified distance under a given load. This test is used to determine the short-term heat resistance of a material.[11]

Visualizations

Synthesis of an AMS-Based ABA Triblock Copolymer

The following diagram illustrates the general anionic polymerization process for creating an ABA triblock copolymer where the 'A' block contains this compound.

G cluster_synthesis Anionic Polymerization of AMS-based TPE initiator Initiator (e.g., n-BuLi) ams_styrene 1. α-Methylstyrene + Styrene Monomers initiator->ams_styrene Initiation living_pa Living Poly(AMS-co-Styrene) (Block A) ams_styrene->living_pa Propagation diene 2. Diene Monomer (e.g., Butadiene) living_pa->diene Sequential Addition living_pab Living Diblock Copolymer (A-B) diene->living_pab Propagation ams_styrene2 3. α-Methylstyrene + Styrene Monomers living_pab->ams_styrene2 Sequential Addition final_polymer ABA Triblock Copolymer (AMS-based TPE) ams_styrene2->final_polymer Propagation & Termination G cluster_structure Molecular Structure and Phase Separation cluster_chain cluster_morphology chain Single Polymer Chain phase_separation Phase-Separated Morphology A1 Poly(AMS-co-Styrene) (Hard Block) B Polybutadiene (Soft Block) A2 Poly(AMS-co-Styrene) (Hard Block) hard_domain1 Hard Domain (AMS-Styrene) soft_matrix Soft Matrix (Polybutadiene) hard_domain1->soft_matrix Physical Crosslink hard_domain2 Hard Domain (AMS-Styrene) hard_domain2->soft_matrix Physical Crosslink G cluster_workflow TPE Characterization Workflow cluster_mechanical Mechanical Properties cluster_thermal Thermal Properties cluster_morphological Morphological Properties start TPE Sample Preparation (e.g., Injection Molding) mechanical Mechanical Testing start->mechanical thermal Thermal Analysis start->thermal morphological Morphological Analysis start->morphological tensile Tensile Test (ASTM D412) hardness Hardness Test (ASTM D2240) compression Compression Set (ASTM D395) dma DMA vicat Vicat Softening Point (ISO 306) hdt HDT (ISO 75) afm AFM tem TEM

References

A Comparative Analysis of alpha-Methylstyrene and Other Key Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the properties, polymerization behavior, and performance of alpha-Methylstyrene in comparison to Styrene (B11656), Methyl Methacrylate, and Vinyl Acetate (B1210297).

This guide provides a detailed comparative analysis of this compound (AMS) against three other widely used vinyl monomers: Styrene, Methyl Methacrylate (MMA), and Vinyl Acetate. The information presented is intended to assist researchers and professionals in making informed decisions for material selection and process optimization in various applications, including polymer synthesis and drug delivery systems.

Physical and Chemical Properties of Monomers

The fundamental properties of a monomer dictate its handling, storage, and reactivity. The following table summarizes the key physical and chemical characteristics of AMS and the selected vinyl monomers.

PropertyThis compound (AMS)StyreneMethyl Methacrylate (MMA)Vinyl Acetate
Chemical Formula C₉H₁₀C₈H₈C₅H₈O₂C₄H₆O₂
Molecular Weight ( g/mol ) 118.18104.15100.1286.09
Appearance Colorless liquidColorless, oily liquidColorless liquidColorless liquid
Odor Pungent, aromatic[1][2]Sweet, aromatic[3][4]Sharp, fruity[5][6]Pungent, fruity[7][8][9]
Boiling Point (°C) 165[2]145.2[3]100.5[5][6]72.7[7]
Melting Point (°C) -23.2[2]-30.6[3]-48[5][6][10]-93.2
Density (g/cm³ at 20°C) 0.9100.9090.944[10][11]0.932
Solubility in Water InsolubleSlightly solubleSlightly soluble[5]Slightly soluble[7][9][12]

Polymerization Behavior

The tendency of a monomer to polymerize and its behavior in copolymerization are critical for designing polymers with desired properties.

Homopolymerization

The presence of the alpha-methyl group in AMS significantly influences its polymerization characteristics compared to styrene. This steric hindrance leads to a lower ceiling temperature for AMS, which is the temperature above which the polymer is thermodynamically unstable and depolymerization is favored.

Key Observations:

  • This compound (AMS): Polymerizes more slowly than styrene due to the steric hindrance of the alpha-methyl group. The presence of AMS can inhibit the polymerization of styrene.[13] Copolymers of styrene and AMS exhibit enhanced thermal stability compared to polystyrene.[13]

  • Styrene: Readily undergoes free-radical polymerization.[3]

  • Methyl Methacrylate (MMA): Can be polymerized through various methods, including free-radical and anionic polymerization.[14]

  • Vinyl Acetate: Polymerizes to form polyvinyl acetate, a common adhesive.[8]

The general mechanism for the free-radical polymerization of these vinyl monomers involves initiation, propagation, and termination steps.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer_Radical Monomer_Radical Radical->Monomer_Radical Addition to Monomer Monomer Monomer Monomer->Monomer_Radical Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain Addition of Monomers Polymer Polymer Growing_Chain->Polymer Combination or Disproportionation Monomer_p Monomer Monomer_p->Growing_Chain Growing_Chain2 Growing Chain Growing_Chain2->Polymer GPC_Workflow Sample_Preparation 1. Dissolve Polymer in Solvent & Filter GPC_System 2. Inject Sample into GPC System Sample_Preparation->GPC_System Column_Separation 3. Separation by Size in Columns GPC_System->Column_Separation RI_Detector 4. Detection by Refractive Index Column_Separation->RI_Detector Data_Analysis 5. Molecular Weight Calculation vs. Standards RI_Detector->Data_Analysis Results Mn, Mw, PDI Data_Analysis->Results

References

A Comparative Guide to the Validation of Analytical Methods for Alpha-Methylstyrene Monomer and Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the characterization of alpha-Methylstyrene (AMS) monomer and its corresponding polymer, poly(this compound) (PAMS). The information presented herein is intended to assist researchers in selecting the most appropriate analytical techniques and implementing validated methods for quality control and research and development purposes.

I. Comparison of Analytical Methods for AMS Monomer and PAMS

The analysis of this compound, both as a monomer and a polymer, requires a suite of analytical techniques to determine purity, structural characteristics, and performance attributes. For the monomer, the primary focus is on purity and the quantification of impurities. For the polymer, key parameters include molecular weight distribution, tacticity, residual monomer content, and thermal properties.

Gas Chromatography (GC) is a cornerstone for the analysis of the volatile AMS monomer, particularly when coupled with a Flame Ionization Detector (GC-FID). This technique offers high resolution and sensitivity for purity assessment and impurity profiling. A validated GC-FID method has been established for the quantification of this compound, demonstrating good selectivity, linearity, precision, and accuracy.[1] The ASTM D6144 standard also outlines a capillary gas chromatography method for determining the purity of AMS.

High-Performance Liquid Chromatography (HPLC) provides an alternative method for the analysis of AMS monomer, particularly for non-volatile impurities or when GC is not available. Reverse-phase HPLC methods have been developed for this purpose.

For poly(this compound) (PAMS) , a different set of analytical techniques is required to characterize its macromolecular properties.

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight averages (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI) of PAMS. The accuracy of GPC is highly dependent on proper calibration with well-characterized polymer standards, such as polystyrene standards.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C NMR, is a powerful tool for elucidating the microstructure of PAMS. It is the primary technique used to determine the tacticity of the polymer, which describes the stereochemical arrangement of the monomer units along the polymer chain (isotactic, syndiotactic, or atactic). This information is crucial as tacticity significantly influences the physical properties of the polymer. Quantitative ¹H-NMR can also be employed for end-group analysis and to determine the monomer conversion in polymerization reactions.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to determine the amount of residual AMS monomer in the PAMS polymer matrix. This is a critical quality control parameter, especially for polymers used in applications with stringent safety requirements.

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability and transitions of PAMS. TGA measures the weight loss of the polymer as a function of temperature, indicating its decomposition profile. DSC is used to determine the glass transition temperature (Tg), a key characteristic of amorphous polymers.

II. Data Presentation: Comparison of Validated Analytical Methods

The following tables summarize the quantitative performance data for the key analytical methods discussed.

Table 1: Validated Method for the Quantification of this compound Monomer by GC-FID

ParameterValueReference
Linearity
Concentration Range6.83x10⁻⁴ - 4.059x10⁻³ mol/L[1]
Correlation Coefficient (r)0.9940[7]
Determination Coefficient (r²)0.9881[7]
Limits of Detection & Quantification
Limit of Detection (LOD)3.12 x 10⁻⁷ mol/L (0.04 µg/mL)[7]
Limit of Quantitation (LOQ)9.47 x 10⁻⁷ mol/L (0.11 µg/mL)
Precision (Repeatability)
Relative Standard Deviation (RSDexp)0.33% - 1.60%[7]
Accuracy
Bias (%)84.51 ± 1.35 to 98.74 ± 2.25[7]

Table 2: Comparison of Analytical Techniques for Poly(this compound) Characterization

Analytical TechniqueParameter MeasuredTypical Performance Characteristics
Gel Permeation Chromatography (GPC/SEC) Molecular Weight Averages (Mn, Mw), Polydispersity Index (PDI)High precision in determining relative molecular weight distribution. Accuracy is dependent on proper calibration with standards.[2][3][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Tacticity (Isotactic, Syndiotactic, Atactic), Copolymer Composition, End-group analysisHighly accurate for structural elucidation. Quantitative for determining relative amounts of different stereoisomers and monomer units.[5][6]
Gas Chromatography (GC) Residual Monomer ContentHigh sensitivity with LOD and LOQ in the low mg/kg (ppm) range.
Thermal Analysis (DSC/TGA) Glass Transition Temperature (Tg), Thermal Decomposition ProfileHigh precision in determining transition temperatures and weight loss.

III. Experimental Protocols

A. Quantification of this compound Monomer by GC-FID

This protocol is based on a validated method for the quantification of styrene (B11656) and α-methylstyrene.[1]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (β-DEX), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 30 ml/min and a head pressure of 33 psi.

  • Injector Temperature: 280°C.

  • Split Ratio: 1/100.

  • Injection Volume: 0.2 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C for 1 min.

    • Ramp 1: 2°C/min to 80°C, hold for 2 min.

    • Ramp 2: 10°C/min to 200°C, hold for 12 min.

  • Detector Temperature: 280°C.

  • Internal Standard: Toluene (B28343).

  • Sample Preparation:

    • Prepare a stock solution of α-methylstyrene in dichloromethane (B109758).

    • Create a calibration curve with at least five concentration levels.

    • For each calibration point and sample, add 2 ml of dichloromethane to the required amount of α-methylstyrene.

    • Dilute a 100 µl aliquot in 2 ml of dichloromethane.

    • Add 15 µl of toluene as the internal standard.

  • Validation Parameters:

    • Selectivity: The ability of the method to separate the analyte from other components. The selectivity factor (α) should be greater than 1.

    • Linearity: Assessed by constructing a calibration curve and determining the correlation coefficient (r) and determination coefficient (r²).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined from the standard deviation of the response and the slope of the calibration curve.

    • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD).

    • Accuracy: Determined by recovery studies of spiked samples.

B. Molecular Weight Determination of Poly(this compound) by GPC/SEC

This protocol is based on the principles outlined in ASTM D5296 for polystyrene, which can be adapted for poly(this compound).[8][9]

  • Instrumentation: A high-performance liquid chromatography system equipped with a refractive index (RI) detector. Multi-detector systems including light scattering and viscometry can provide more comprehensive data.[9]

  • Columns: A set of GPC columns packed with porous particles suitable for the expected molecular weight range of the polymer.

  • Mobile Phase: A suitable solvent for poly(this compound), such as tetrahydrofuran (B95107) (THF).

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Column and detector compartments should be temperature-controlled to ensure reproducible results.

  • Calibration:

    • Prepare a series of narrow molecular weight distribution polystyrene standards of known molecular weights.

    • Inject each standard and record the retention time of the peak maximum.

    • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.

  • Sample Preparation:

    • Dissolve the poly(this compound) sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

    • Filter the solution through a membrane filter (e.g., 0.45 µm) to remove any particulate matter.

  • Analysis:

    • Inject the filtered sample solution into the GPC system.

    • Record the chromatogram.

    • Use the calibration curve to determine the molecular weight at each point of the chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

C. Tacticity Determination of Poly(this compound) by ¹³C NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 50 mg of the poly(this compound) sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a 5 mm NMR tube.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: Power gate pulse program.

    • Flip Angle: 90°.

    • Delay Time (D1): 2 seconds.

    • Acquisition Time: ~1.4 seconds.

    • Number of Scans: 20,000 or more to achieve adequate signal-to-noise ratio.

    • Temperature: 20-65°C.

  • Data Analysis:

    • The chemical shifts of the quaternary carbon and the backbone methylene (B1212753) and methine carbons are sensitive to the stereochemical configuration of the polymer chain.

    • By analyzing the splitting patterns and integrating the signals corresponding to different triad (B1167595) (mm, mr, rr) and pentad sequences, the relative amounts of isotactic, syndiotactic, and atactic placements can be determined.

IV. Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Application & Monitoring MD Method Development Opt Optimization MD->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Robust Robustness LOQ->Robust RA Routine Analysis Robust->RA SST System Suitability Testing RA->SST QC Quality Control SST->QC Method_Selection_Decision_Tree cluster_Monomer Monomer Analysis cluster_Polymer Polymer Analysis Start Start: Analytical Goal? MonomerPurity Purity & Impurities? Start->MonomerPurity PolymerProp Macromolecular Property? Start->PolymerProp GCFID GC-FID MonomerPurity->GCFID Volatile HPLC HPLC MonomerPurity->HPLC Non-Volatile MWD Molecular Weight Distribution? PolymerProp->MWD Tacticity Tacticity/ Microstructure? PolymerProp->Tacticity Residual Residual Monomer? PolymerProp->Residual Thermal Thermal Properties? PolymerProp->Thermal GPC GPC/SEC MWD->GPC NMR NMR Spectroscopy Tacticity->NMR GCMS GC-MS Residual->GCMS DSCTGA DSC / TGA Thermal->DSCTGA

References

assessing the performance of alpha-Methylstyrene in adhesive formulations vs traditional monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of alpha-methylstyrene (B127712) (AMS) in adhesive formulations against traditional monomers. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers and formulators in making informed decisions for their specific adhesive applications.

Executive Summary

This compound (AMS) is a valuable comonomer used in the synthesis of polymers for adhesive applications, offering distinct advantages over traditional monomers like styrene. Its unique chemical structure, featuring a methyl group on the alpha carbon of the vinyl group, imparts enhanced thermal stability, improved heat resistance, and the ability to modify the final properties of the adhesive, such as tack and shear resistance. This guide delves into a detailed comparison of AMS-based adhesives with those formulated with conventional monomers, providing quantitative data on key performance metrics and outlining the experimental protocols for their measurement.

Performance Comparison: AMS vs. Traditional Monomers

The incorporation of this compound into adhesive formulations can significantly influence their mechanical and thermal properties. The following tables summarize the key performance differences observed between adhesives formulated with AMS and those containing traditional monomers like styrene.

Table 1: Mechanical Properties of Pressure-Sensitive Adhesives (PSAs)

PropertyAdhesive with Traditional Monomer (e.g., Styrene)Adhesive with this compoundTest Method
Tack Formulation dependent, can be highCan be formulated to impart good tackASTM D3121 (Rolling Ball), ASTM D6195 (Loop Tack)
Peel Adhesion Good adhesion to various substratesEnhanced adhesion properties[1]ASTM D3330
Shear Resistance ModerateIncreased cohesive strength at elevated temperaturesPSTC-107

Table 2: Thermal Properties of Adhesive Formulations

PropertyAdhesive with Traditional Monomer (e.g., Styrene)Adhesive with this compoundTest Method
Glass Transition Temperature (Tg) Lower TgHigher Tg, contributing to better heat resistanceDifferential Scanning Calorimetry (DSC)
Thermal Stability (Decomposition Temp.) Lower decomposition temperatureImproved thermal stability[2][3]Thermogravimetric Analysis (TGA)
Softening Point Lower softening pointHigher softening point, beneficial for hot-melt adhesivesASTM D36

Key Advantages of this compound in Adhesives

The inclusion of AMS in adhesive formulations offers several distinct advantages:

  • Enhanced Thermal Stability: The methyl group in AMS hinders chain mobility, leading to a higher glass transition temperature (Tg) and improved heat resistance in the final adhesive.[1] This makes AMS-containing adhesives suitable for applications requiring performance at elevated temperatures.

  • Improved Adhesion: AMS can contribute to enhanced adhesion properties in various adhesive systems, including pressure-sensitive and solvent-based adhesives.[1]

  • Controlled Rheology: The use of AMS allows for the modification of the viscosity and flow properties of the adhesive, which is crucial for processing and application.

  • Good Chemical Resistance: Polymers derived from AMS can exhibit excellent chemical resistance, making them suitable for use in harsh environments.[1]

  • Versatility: AMS is a versatile monomer that can be used in a wide range of adhesive applications, including pressure-sensitive adhesives (PSAs), hot-melt adhesives, and sealants.[1][4]

Experimental Protocols

The following section details the standard methodologies used to evaluate the performance of adhesive formulations.

Tack Measurement

Tack is the property of an adhesive that allows it to form a bond with a surface under light pressure and with a short contact time.

  • Loop Tack Test (ASTM D6195):

    • A loop of the adhesive tape is formed with the adhesive side facing outwards.

    • The loop is brought into contact with a standard test panel (e.g., stainless steel) at a controlled rate.

    • The force required to pull the loop away from the panel is measured. This peak force is reported as the loop tack.

  • Rolling Ball Tack Test (ASTM D3121):

    • A standard steel ball is released from a specified height down an inclined track.

    • The ball rolls onto a horizontal surface coated with the adhesive.

    • The distance the ball travels on the adhesive before stopping is measured. A shorter distance indicates higher tack.

Peel Adhesion Test (ASTM D3330)

Peel adhesion measures the force required to remove an adhesive tape from a test surface at a specified angle and rate.

  • A strip of the adhesive tape is applied to a standard test panel with a controlled pressure.

  • The free end of the tape is clamped in a tensile testing machine.

  • The tape is peeled from the panel at a 180° or 90° angle at a constant speed.

  • The force required to peel the tape is recorded.

Shear Resistance Test (PSTC-107)

Shear resistance, or cohesive strength, is the ability of an adhesive to resist forces applied in the same plane as the adhesive.

  • A strip of the adhesive tape is applied to a standard test panel, with a specified overlapping area.

  • A standard weight is attached to the free end of the tape.

  • The assembly is mounted vertically.

  • The time it takes for the tape to fail under the static load is measured.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) of the adhesive polymer. The sample is heated at a controlled rate, and the heat flow into or out of the sample is measured. The Tg is observed as a change in the heat capacity of the material.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the adhesive. The mass of the sample is monitored as it is heated at a constant rate. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the performance of this compound with traditional monomers in adhesive formulations.

G Workflow for Comparing AMS vs. Traditional Monomers in Adhesives cluster_formulation 1. Adhesive Formulation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion Formulation_AMS Formulation with This compound Mechanical_Tests Mechanical Tests (Tack, Peel, Shear) Formulation_AMS->Mechanical_Tests Thermal_Tests Thermal Analysis (DSC, TGA) Formulation_AMS->Thermal_Tests Formulation_Trad Formulation with Traditional Monomer Formulation_Trad->Mechanical_Tests Formulation_Trad->Thermal_Tests Data_Comparison Quantitative Data Comparison Mechanical_Tests->Data_Comparison Thermal_Tests->Data_Comparison Property_Analysis Analysis of Structure-Property Relationships Data_Comparison->Property_Analysis Conclusion Performance Assessment & Recommendations Property_Analysis->Conclusion

Caption: Workflow for comparing AMS vs. traditional monomers.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a simplified signaling pathway for adhesive bonding and a typical experimental workflow for adhesive performance testing.

G Simplified Adhesive Bonding Pathway cluster_application 1. Application cluster_contact 2. Contact & Wetting cluster_bond 3. Bond Formation cluster_strength 4. Bond Strength Apply_Adhesive Adhesive Application to Substrate 1 Contact Contact with Substrate 2 Apply_Adhesive->Contact Wetting Adhesive Wetting of Surfaces Contact->Wetting Intermolecular_Forces Development of Intermolecular Forces Wetting->Intermolecular_Forces Mechanical_Interlocking Mechanical Interlocking Wetting->Mechanical_Interlocking Final_Bond Final Adhesive Bond Intermolecular_Forces->Final_Bond Mechanical_Interlocking->Final_Bond

Caption: Simplified adhesive bonding pathway.

G Experimental Workflow for Adhesive Performance Testing cluster_tests Performance Tests Start Start Prepare_Samples Prepare Adhesive Formulations (AMS vs. Traditional) Start->Prepare_Samples Coat_Substrates Coat Substrates with Adhesive Films Prepare_Samples->Coat_Substrates Condition_Samples Condition Samples (Temp & Humidity) Coat_Substrates->Condition_Samples Tack_Test Tack Test Condition_Samples->Tack_Test Peel_Test Peel Adhesion Test Condition_Samples->Peel_Test Shear_Test Shear Resistance Test Condition_Samples->Shear_Test Thermal_Analysis Thermal Analysis (DSC/TGA) Condition_Samples->Thermal_Analysis Analyze_Data Analyze and Compare Experimental Data Tack_Test->Analyze_Data Peel_Test->Analyze_Data Shear_Test->Analyze_Data Thermal_Analysis->Analyze_Data Report_Results Report Findings and Draw Conclusions Analyze_Data->Report_Results End End Report_Results->End

Caption: Experimental workflow for adhesive performance testing.

Conclusion

The use of this compound as a comonomer in adhesive formulations presents a compelling alternative to traditional monomers, particularly for applications demanding high thermal stability and robust performance at elevated temperatures. The data and experimental evidence suggest that AMS can significantly enhance the heat resistance, and adhesion of various adhesive systems. While formulation optimization is crucial to achieve the desired balance of tack, peel, and shear properties, the inherent characteristics of AMS make it a valuable tool for developing high-performance adhesives. Researchers and formulators are encouraged to consider AMS as a strategic component in their development efforts to meet the increasing demands of advanced adhesive applications.

References

Safety Operating Guide

Proper Disposal of alpha-Methylstyrene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Alpha-Methylstyrene (AMS) is a flammable liquid and vapor that poses several health and environmental hazards. It is classified as a systemic toxicant and an ignitable hazardous waste, making its proper disposal critical for laboratory safety and environmental protection.[1][2] Adherence to strict disposal protocols is essential to mitigate risks, which include potential harm to aquatic life and hazards associated with its flammability and vapor inhalation.[3][4]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety & Handling Precautions

Before beginning any procedure involving this compound, ensure all safety measures are in place.

  • Ventilation: Always handle AMS in a well-ventilated area, preferably within a chemical fume hood to prevent vapor formation and accumulation.[3]

  • Ignition Sources: AMS is highly flammable. Keep it away from heat, sparks, open flames, and any other potential ignition sources.[3][4][5][6] All electrical equipment used in the vicinity must be explosion-proof.[3][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves.[7]

    • Safety glasses with side shields or goggles.[3]

    • A face shield if there is a splash risk.[4]

    • A lab coat or other protective clothing.[4]

    • Use an appropriate respirator if ventilation is inadequate.[3]

  • Static Discharge: Take precautionary measures against static discharge.[3] Ensure containers and receiving equipment are properly grounded and bonded.

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and safe containment is the top priority.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Immediately shut off all ignition sources in the hazard area, such as flames, sparks, or hot surfaces.[3][4]

  • Contain the Spill: Stop the leak if it is safe to do so.[3] Contain the spill using a non-combustible absorbent material like sand, earth, vermiculite, or diatomaceous earth.[3][4]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[3][7]

  • Decontaminate Area: Once the absorbed material is removed, decontaminate the spill area.

  • Avoid Environmental Release: Prevent the spilled material and runoff from entering soil, waterways, drains, or sewers.[3][4][7] If a significant release occurs, notify the relevant environmental authorities.[4]

Proper Disposal Procedures

The generation of this compound waste should be minimized whenever possible.[3] All disposal methods must comply with local, regional, and national environmental protection and waste disposal regulations.[3][5]

Chemical Waste Disposal
  • Licensed Waste Disposal Contractor: The primary and recommended method for disposal is to use a licensed waste disposal contractor.[3] These contractors are equipped to handle hazardous chemical waste according to regulations.

  • Incineration: Controlled incineration with flue gas scrubbing is a possible disposal method for the material.[7]

  • Landfill: Landfill disposal should only be considered when recycling or incineration is not feasible.[3]

  • Sewer Disposal Prohibited: Do not dispose of this compound waste into the sewer system.[3][7]

Empty Container Disposal

Empty containers that held this compound are hazardous as they may retain product residues and explosive vapors.[3]

  • Do Not Reuse: Do not reuse empty containers.[3]

  • Safe Handling: Do not cut, weld, or grind used containers unless they have been professionally and thoroughly cleaned internally.[3]

  • Disposal Options:

    • Recycling/Reconditioning: Whenever possible, containers should be triple-rinsed (or equivalent) and sent for recycling or reconditioning.[7]

    • Landfill: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, in accordance with local regulations.[7][8]

Environmental Toxicity Data

This compound is toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[3][4]

ParameterSpeciesValueExposure Time
LC50 (Lethal Concentration, 50%) Leuciscus idus (Ide)28 mg/L48 hours
LC50 (Lethal Concentration, 50%) Brachydanio rerio (Zebrafish)2.97 mg/L96 hours
EC50 (Effective Concentration, 50%) Daphnia (Water Fleas)1.645 mg/L48 hours
Bioaccumulation Factor (BCF) -15 to 140 (low potential)-
Log Pow (Octanol-water partition coefficient) -3.48-
Data sourced from Safety Data Sheets.[3]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_spill Spill Scenario cluster_disposal Waste Disposal A Start: this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Spill Occurs C->D Potential Spill H Store Waste in a Sealed, Labeled Container C->H Routine Waste E Contain with Absorbent (Sand, Vermiculite) D->E F Collect with Non-Sparking Tools E->F G Place in Labeled Waste Container F->G G->H I Contact Licensed Waste Disposal Contractor H->I J Arrange for Pickup and Disposal I->J K End: Proper Disposal J->K

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methylstyrene
Reactant of Route 2
alpha-Methylstyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.